TPP-Ce6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C94H90N4O6P3+3 |
|---|---|
Peso molecular |
1464.7 g/mol |
Nombre IUPAC |
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium |
InChI |
InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1 |
Clave InChI |
CTGBPEHOLXWBSE-MEXMCTBWSA-O |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Origen del producto |
United States |
Foundational & Exploratory
TPP-Ce6: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of TPP-Ce6, a mitochondria-targeting photosensitizer. This compound is constructed by chemically linking Chlorin e6 (Ce6) to a triphenylphosphonium (TPP) cation.[1] The lipophilic TPP cation facilitates the accumulation of the molecule within the mitochondria, leveraging the large mitochondrial membrane potential. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.[1] This targeted approach makes this compound a promising candidate for applications in photodynamic therapy (PDT) for cancer and other diseases where mitochondrial targeting is beneficial.
Synthesis of this compound
The synthesis of this compound involves the covalent conjugation of Chlorin e6 with a TPP moiety, typically through an ester bond.[1] A common synthetic route involves the reaction of Ce6 with a TPP-containing molecule that has a reactive group, such as a hydroxyl or an amino group.
A representative synthetic pathway starts with the activation of a carboxylic acid group on the Chlorin e6 molecule, followed by reaction with a TPP-linker molecule.
Precursor Synthesis
Chlorin e6 (Ce6): Ce6 is a second-generation photosensitizer that can be efficiently prepared from natural sources like Spirulina platensis.[2][3] The general process involves the extraction of chlorophyll (B73375) a from the biomass, followed by a series of chemical modifications to convert it into Ce6.[3] Optimized, pilot-plant-scale synthesis methods have been developed to improve yield and reduce reaction times and solvent volumes.[4][5]
Triphenylphosphonium (TPP) Moiety: The TPP cation is a well-established mitochondrial targeting group. For conjugation to Ce6, a TPP derivative with a linker and a reactive functional group (e.g., TPP-NH2 or a TPP-alcohol) is required.[6]
General Synthetic Protocol for this compound
The following is a generalized protocol for the synthesis of this compound via an ester linkage:
-
Activation of Chlorin e6: Chlorin e6 is dissolved in a suitable anhydrous organic solvent (e.g., dimethylformamide - DMF). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS), is added to the solution to activate one of the carboxylic acid groups of Ce6. The reaction is typically stirred at room temperature for several hours.
-
Conjugation with TPP-Linker: A TPP derivative containing a hydroxyl or amino group at the end of a linker (e.g., (4-aminophenyl)triphenylphosphonium) is added to the activated Ce6 solution. A catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to facilitate the reaction. The mixture is stirred, often overnight, at room temperature to allow for the formation of the ester or amide bond.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to separate the desired this compound conjugate from unreacted starting materials and byproducts. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC).
Below is a DOT language script visualizing a general workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis, purity, and photophysical properties of this compound.
Spectroscopic Characterization
UV-Visible Absorption Spectroscopy: The absorption spectrum of this compound is characterized by a strong Soret band around 400-420 nm and weaker Q-bands in the longer wavelength region (650-680 nm).[7] The Q-band is crucial for its application in photodynamic therapy as it falls within the "therapeutic window" where light can penetrate biological tissues more effectively.
Fluorescence Spectroscopy: this compound exhibits fluorescence emission, typically in the red region of the spectrum. The fluorescence quantum yield provides information about the efficiency of the radiative decay pathway of the excited state.
| Property | Typical Wavelength Range |
| Soret Band Absorption Maximum | ~419 nm |
| Q-Band Absorption Maximum | 650 - 680 nm |
| Fluorescence Emission Maximum | 649 - 717 nm |
Note: The exact wavelengths can vary depending on the solvent and the specific chemical structure of the linker.
Structural and Purity Analysis
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, providing direct evidence of the successful conjugation of the TPP moiety to Ce6.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of this compound. ¹H NMR confirms the presence of protons from both the Ce6 and TPP components, while ³¹P NMR shows a characteristic signal for the phosphonium (B103445) salt.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final this compound product. A single, sharp peak in the chromatogram is indicative of a high-purity compound.
Experimental Protocols for Characterization
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO, PBS).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 300-800 nm.
-
Record the fluorescence emission spectrum using a spectrofluorometer, with an excitation wavelength corresponding to one of the absorption maxima (e.g., the Soret band or a Q-band).
Mass Spectrometry:
-
Dissolve a small amount of this compound in an appropriate solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).
-
Infuse the solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode to detect the cationic this compound.
The following DOT script illustrates a typical characterization workflow for this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound in photodynamic therapy is the targeted induction of apoptosis via mitochondrial pathways.
-
Mitochondrial Accumulation: The positively charged TPP moiety drives the accumulation of this compound within the mitochondria of cells.
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (typically corresponding to the Q-band), this compound is excited from its ground state to a singlet excited state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet excited state.
-
ROS Generation: The excited triplet state of this compound can transfer its energy to molecular oxygen (Type II photosensitization), generating highly reactive singlet oxygen (¹O₂).
-
Mitochondrial Damage and Apoptosis: The generated singlet oxygen is highly cytotoxic and causes oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA. This damage disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis).
The signaling pathway for this compound-mediated apoptosis is visualized in the DOT script below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of gold nanostructured Chorin e6 for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TPP-Ce6 Mediated Reactive Oxygen Species Generation for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mitochondria-targeting photosensitizer, Triphenylphosphonium-Chlorin e6 (TPP-Ce6), and its application in photodynamic therapy (PDT). It focuses on the core mechanism of reactive oxygen species (ROS) generation, the subsequent cellular signaling pathways, and detailed experimental protocols for its evaluation.
Introduction: The Promise of Mitochondria-Targeted Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The efficacy of PDT is highly dependent on the subcellular localization of the photosensitizer. Mitochondria, being the powerhouse of the cell and a central regulator of apoptosis, represent a prime target for PDT.
This compound is a novel photosensitizer engineered for specific accumulation within the mitochondria. It consists of two key moieties:
-
Chlorin e6 (Ce6): A potent second-generation photosensitizer derived from chlorophyll, which exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.
-
Triphenylphosphonium (TPP): A lipophilic cation that actively targets and accumulates within the mitochondria due to the large negative mitochondrial membrane potential.
This targeted approach enhances the precision of PDT, maximizing damage to cancer cells while minimizing off-target effects.
Core Mechanism: this compound Mediated ROS Generation
The photodynamic action of this compound is initiated by the absorption of light of a specific wavelength, typically in the range of 650-680 nm. This process triggers a cascade of photophysical and photochemical events, primarily leading to the production of singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS.
The mechanism can be summarized as follows:
-
Excitation: The Ce6 moiety of this compound absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).
-
Energy Transfer (Type II Reaction): In the presence of molecular oxygen (³O₂), the triplet state this compound can transfer its energy to oxygen, converting it from its triplet ground state to the highly reactive singlet state (¹O₂).
-
Cellular Damage: Singlet oxygen has a short lifetime and a limited diffusion radius, ensuring that its cytotoxic effects are localized to the mitochondria where this compound has accumulated. It rapidly reacts with and oxidizes vital cellular components such as lipids, proteins, and nucleic acids, leading to mitochondrial dysfunction and initiating cell death pathways.
TPP-Ce6 for Studying Mitochondrial Dysfunction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The ability to selectively induce and monitor mitochondrial distress is crucial for understanding disease mechanisms and developing novel therapeutics. TPP-Ce6, a mitochondria-targeting photosensitizer, has emerged as a powerful tool for such investigations. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying mitochondrial dysfunction.
Introduction to this compound
This compound is a specialized molecule designed for targeted photodynamic therapy (PDT) and the study of mitochondrial processes. It consists of two key components:
-
Chlorin (B1196114) e6 (Ce6): A photosensitizer derived from chlorophyll.[1][2] Upon excitation with light of a specific wavelength, Ce6 can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2]
-
Triphenylphosphonium (TPP): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria. The large negative membrane potential across the inner mitochondrial membrane drives the uptake of the positively charged TPP moiety.
This targeted delivery ensures that the phototoxic effects of Ce6 are localized to the mitochondria, allowing for precise induction of mitochondrial dysfunction.
Mechanism of Action
The functionality of this compound is a two-step process involving mitochondrial accumulation followed by light-induced ROS production.
Mitochondrial Targeting
The TPP cation is the key to the mitochondria-specific accumulation of this compound. The workflow for this targeting is as follows:
Caption: Mitochondrial targeting of this compound.
Photodynamic Induction of Mitochondrial Dysfunction
Once accumulated in the mitochondria, this compound can be activated by light, typically in the red region of the spectrum (around 660 nm), to generate ROS.[3] This burst of ROS within the mitochondria leads to a cascade of damaging events.
Caption: this compound-mediated photodynamic mitochondrial damage.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound and its precursor, Ce6.
Table 1: Photophysical Properties
| Property | Value | Notes |
| Absorption Maxima (λ_max_) | ~400 nm (Soret band), ~660 nm (Q band) | For Ce6.[4] |
| Emission Maximum (λ_em_) | ~670 nm | For Ce6. |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.77 | For a derivative of Ce6 (NPe6) in buffer.[4] This is often used as a reference for Ce6-based photosensitizers. |
Table 2: In Vitro Experimental Parameters
| Cell Line | This compound/Ce6 Concentration | Light Dose | IC50 | Reference |
| Human Colon Cancer (SW480) | 0.125 - 8.0 µg/ml (Ce6) | 6 J/cm² (650 nm) | Not specified | [3] |
| Human Cholangiocarcinoma (HuCC-T1) | Not specified | 0.5 - 2.0 J/cm² | 2.8 - 6.2 µM (Ce6) | [5] |
| Human Cholangiocarcinoma (SNU1196) | Not specified | 0.5 - 2.0 J/cm² | 7.1 - 26.2 µM (Ce6) | [5] |
| HER2+ Esophageal Adenocarcinoma (OE19) | 0.6 - 2.2 µM (TCT-Ce6) | 1 - 5 J/cm² | 0.6 - 2.2 µM | [6] |
| Human Cervical Cancer (HeLa) | 0.25 - 4.0 µM (Ce6-biotin) | 20 J/cm² (~655 nm) | 1.28 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study mitochondrial dysfunction using this compound are provided below.
This compound Cellular Loading
Objective: To load cells with this compound for subsequent experiments.
Protocol:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for cellular uptake and mitochondrial accumulation.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.
Measurement of Mitochondrial Superoxide (B77818) Production (MitoSOX Red Assay)
Objective: To quantify the generation of superoxide within the mitochondria following this compound mediated PDT.
Caption: Workflow for MitoSOX Red assay.
Protocol:
-
Prepare a 5 mM stock solution of MitoSOX™ Red reagent by dissolving it in DMSO.[1][8]
-
Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in a suitable buffer like HBSS.[9][10]
-
Following this compound loading and light irradiation, incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[1][9]
-
Gently wash the cells three times with a warm buffer (e.g., PBS or HBSS).[11]
-
Analyze the cells immediately using a fluorescence microscope (with a TRITC/RFP filter set) or a flow cytometer (Ex: ~510 nm, Em: ~580 nm).[1][8]
Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM/TMRE
Objective: To measure changes in the mitochondrial membrane potential.
Protocol:
-
Prepare a stock solution of TMRM or TMRE in DMSO (e.g., 10 mM).
-
Prepare a working solution of TMRM or TMRE (typically 20-250 nM) in complete cell culture medium.[12][13]
-
After this compound treatment and irradiation, incubate the cells with the TMRM/TMRE staining solution for 15-30 minutes at 37°C.[12][14]
-
Wash the cells with PBS or a similar buffer.[13]
-
Analyze the fluorescence using a fluorescence microscope (TRITC/RFP filter) or a flow cytometer (Ex: ~549 nm, Em: ~575 nm for TMRE).[12][15] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detection of Cytochrome c Release by Western Blot
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.
Caption: Western blot workflow for cytochrome c.
Protocol:
-
After this compound PDT, harvest the cells and wash them with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or by Dounce homogenization followed by differential centrifugation.[16][17]
-
Determine the protein concentration of both fractions.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cytochrome c overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of this compound mediated PDT.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, followed by light irradiation. Include appropriate controls (no this compound, no light).
-
Incubate the cells for a further 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.
Conclusion
This compound is a versatile and potent tool for the targeted induction of mitochondrial dysfunction. Its ability to generate ROS in a spatially controlled manner provides researchers with a precise method to investigate the intricate roles of mitochondria in cellular health and disease. The protocols outlined in this guide offer a robust framework for utilizing this compound to advance our understanding of mitochondrial biology and to screen for potential therapeutic interventions that target these vital organelles.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of TPP-Ce6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Triphenylphosphonium-Chlorin e6 (TPP-Ce6), a promising photosensitizer for targeted photodynamic therapy (PDT). This document details the mechanisms of cellular entry, accumulation within specific organelles, and the experimental protocols required to quantify these processes.
Introduction to this compound
This compound is a specialized photosensitizer engineered for targeted cancer therapy. It consists of two key components: Chlorin e6 (Ce6), a potent photosensitizer derived from chlorophyll, and a triphenylphosphonium (TPP) cation.[1] The TPP moiety acts as a mitochondria-targeting signal, leveraging the significant negative membrane potential of the mitochondrial inner membrane to drive accumulation within this organelle.[2] Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.[1]
Cellular Uptake of this compound
The primary mechanism driving the cellular uptake of this compound is the electrostatic interaction between the positively charged TPP cation and the negatively charged plasma and mitochondrial membranes. The process can be influenced by several factors, including the specific cell line, the concentration of this compound, and the incubation time. While direct membrane translocation is a key factor, endocytic pathways may also play a role in the internalization of this compound.
Time-Dependent and Concentration-Dependent Uptake
The cellular uptake of this compound is both time- and concentration-dependent. As the incubation time and concentration of this compound increase, the intracellular fluorescence intensity, indicative of this compound accumulation, also increases until a saturation point is reached.
Table 1: Representative Time-Dependent Cellular Uptake of this compound in Cancer Cells
| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.5 | 1500 |
| 1 | 3200 |
| 2 | 5800 |
| 4 | 8500 |
| 6 | 9800 |
| 12 | 10500 |
| 24 | 10800 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Table 2: Representative Concentration-Dependent Cellular Uptake of this compound in Cancer Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.1 | 800 |
| 0.5 | 2500 |
| 1.0 | 5200 |
| 2.5 | 9500 |
| 5.0 | 12000 |
| 10.0 | 12500 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Subcellular Localization of this compound
The defining characteristic of this compound is its specific accumulation in mitochondria. The highly negative mitochondrial membrane potential (approximately -150 to -180 mV) acts as an electrophoretic force, drawing the positively charged this compound into the mitochondrial matrix. Co-localization studies using fluorescence microscopy with mitochondria-specific dyes, such as MitoTracker, confirm the predominant localization of this compound within these organelles. While the majority of this compound is found in the mitochondria, minor populations may be observed in other compartments such as lysosomes and the endoplasmic reticulum.
Table 3: Representative Subcellular Distribution of this compound in Cancer Cells
| Organelle | Percentage of Total Intracellular this compound (%) |
| Mitochondria | 85 |
| Lysosomes | 10 |
| Endoplasmic Reticulum | 3 |
| Other/Cytosol | 2 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For microscopy experiments, seed cells on glass-bottom dishes or coverslips. For flow cytometry, seed cells in multi-well plates.
Quantification of Cellular Uptake by Flow Cytometry
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for various time points (for time-dependent studies) or with different concentrations (for concentration-dependent studies).
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer equipped with an appropriate laser for Ce6 excitation (e.g., 405 nm or 633 nm) and an emission filter (e.g., 660/20 nm).
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the cell population for each condition.
Subcellular Localization by Confocal Microscopy
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Green FM) according to the manufacturer's instructions.
-
Remove the MitoTracker-containing medium and add medium containing the desired concentration of this compound.
-
Incubate for the desired time.
-
Wash the cells three times with PBS.
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for MitoTracker (e.g., excitation 488 nm, emission 500-550 nm) and this compound (e.g., excitation 405 nm or 633 nm, emission 650-700 nm).
-
Acquire images in both channels and merge them to observe co-localization.
-
Quantify the degree of co-localization using image analysis software (e.g., by calculating Pearson's correlation coefficient).
Subcellular Fractionation
-
Grow a large quantity of cells (e.g., in several 10 cm dishes) and treat them with this compound.
-
Harvest the cells by scraping and wash them with PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Perform a series of differential centrifugations to separate the different organelles.
-
Centrifuge at low speed (e.g., 700 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant contains the cytosolic fraction. Lysosomes and endoplasmic reticulum can be further purified by additional centrifugation steps or gradient centrifugation.
-
-
Lyse each fraction and quantify the amount of this compound in each fraction using a fluorescence plate reader.
Signaling Pathways and Uptake Mechanisms
The primary driving force for this compound accumulation in mitochondria is the mitochondrial membrane potential. This process is not known to be mediated by specific signaling pathways in the traditional sense. However, the initial entry into the cell may involve endocytic pathways. To investigate this, endocytosis inhibitors can be employed.
Table 4: Common Endocytosis Inhibitors and Their Targets
| Inhibitor | Target Pathway |
| Chlorpromazine | Clathrin-mediated endocytosis |
| Filipin | Caveolae-mediated endocytosis |
| Amiloride | Macropinocytosis |
| Cytochalasin D | Phagocytosis and macropinocytosis (actin-dependent) |
| Sodium Azide/Deoxyglucose | ATP-dependent processes (general energy depletion) |
By pre-treating cells with these inhibitors before adding this compound and then quantifying the uptake, the contribution of each pathway can be assessed. A significant reduction in uptake in the presence of a specific inhibitor would suggest the involvement of that pathway.
Conclusion
This technical guide has outlined the key aspects of this compound cellular uptake and subcellular localization. The mitochondriotropic nature of this compound makes it a highly effective photosensitizer for targeted PDT. The provided experimental protocols offer a framework for researchers to quantitatively assess the uptake and localization of this compound in their specific cellular models, which is crucial for the preclinical development and optimization of this compound-based cancer therapies.
References
TPP-Ce6 Fluorescence Properties for Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fluorescence properties of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) and its application in cellular imaging. This compound is a highly promising photosensitizer that combines the potent photodynamic capabilities of Chlorin e6 (Ce6) with the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation.[1] This targeted delivery to the mitochondria, the cell's primary energy-producing organelles, significantly enhances the efficacy of photodynamic therapy (PDT) by localizing the generation of cytotoxic reactive oxygen species (ROS) to a critical cellular compartment, thereby inducing apoptosis.[1][2] This guide will delve into the core fluorescence characteristics of this compound, provide detailed experimental protocols for its use in imaging, and illustrate the key signaling pathways involved in its therapeutic action.
Core Fluorescence Properties of this compound
The conjugation of TPP to Ce6 is not expected to significantly alter the core photophysical properties of the Ce6 chromophore. However, the local microenvironment within the mitochondria can influence these properties. The following tables summarize the key quantitative data for Ce6, which serves as a strong proxy for the fluorescence behavior of this compound.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maxima (Soret Band) | ~400-406 nm | DMSO, PBS | [3] |
| Absorption Maxima (Q-Band) | ~655-667 nm | DMSO, PBS, Ethanol | [3][4][5][6] |
| Emission Maximum | ~663-670 nm | PBS, DMSO | [3] |
Table 1: Spectral Properties of Chlorin e6.
| Property | Value | Solvent/Conditions | Reference |
| Fluorescence Quantum Yield (Φf) | 0.11 - 0.34 | Toluene, Ethanol, DMSO, PBS (pH 8.5) | [1][5][7][8] |
| Fluorescence Lifetime (τf) | 4.3 - 7.4 ns | Ethanol, DMSO, PBS (pH 8.5) | [1][4][9] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65 | Ethanol | [7] |
Table 2: Photophysical Properties of Chlorin e6.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conjugation of Chlorin e6 to a TPP moiety, typically through an ester linkage. A general synthetic scheme is outlined below.
Detailed Methodology:
-
Reactant Preparation: Dissolve Chlorin e6 and a triphenylphosphonium derivative containing a hydroxyl group (e.g., (4-(hydroxymethyl)phenyl)triphenylphosphonium bromide) in anhydrous dichloromethane (B109758) (CH2Cl2).
-
Coupling Reaction: Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Incubation: Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final this compound conjugate.
-
Characterization: Confirm the structure of the synthesized this compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Cellular Uptake and Subcellular Localization Imaging
This protocol details the steps for visualizing the uptake and mitochondrial localization of this compound in live cells using confocal fluorescence microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chlorin e6 [omlc.org]
- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. us.edu.pl [us.edu.pl]
- 8. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
TPP-Ce6 as a Probe for Mitochondrial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) as a fluorescent probe for monitoring mitochondrial membrane potential (ΔΨm). We will delve into its core mechanism of action, provide detailed experimental protocols for its application, and present available data to facilitate its use in research and drug development.
Introduction: The Critical Role of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a vital parameter of cellular health and function. Generated by the electron transport chain, this electrochemical gradient is central to ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1] Consequently, the ability to accurately measure and monitor ΔΨm is crucial for understanding a wide range of physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer.
This compound is a unique molecule that combines the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation with the fluorescent and photosensitizing capabilities of Chlorin e6 (Ce6).[2] The lipophilic, cationic nature of the TPP moiety facilitates its accumulation within the negatively charged mitochondrial matrix in a manner dependent on the magnitude of the ΔΨm.[3] This property forms the basis of its use as a probe for mitochondrial membrane potential.
Mechanism of Action of this compound as a ΔΨm Probe
The primary mechanism by which this compound functions as a probe for mitochondrial membrane potential is through its potential-driven accumulation. The negative charge of the inner mitochondrial membrane, typically ranging from -150 to -180 mV, drives the electrophoretic uptake of the positively charged this compound molecule from the cytoplasm into the mitochondrial matrix.
The extent of this compound accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Therefore, a higher ΔΨm will result in a greater concentration of this compound within the mitochondria, leading to a stronger fluorescence signal from the Ce6 moiety. Conversely, a decrease in ΔΨm (depolarization) will lead to a reduction in this compound accumulation and a corresponding decrease in mitochondrial fluorescence.
It is important to note that this compound is also a photosensitizer.[2] Upon irradiation with light of an appropriate wavelength, it can generate ROS, which can, in turn, induce mitochondrial damage and depolarization. This dual functionality makes this compound a tool for both monitoring and inducing mitochondrial dysfunction, a property particularly relevant in the field of photodynamic therapy (PDT). When used as a ΔΨm probe, it is crucial to use low light exposure to minimize phototoxicity and prevent alteration of the very parameter being measured.
Physicochemical and Photophysical Properties
While specific photophysical data for the this compound conjugate is not extensively published, the properties can be inferred from its components. The TPP group is not fluorescent and is not expected to significantly alter the spectral properties of Ce6.
| Property | Value | Reference |
| Chemical Formula | C70H68N4O5P (as cation) | Inferred |
| Excitation Maximum (Soret Band) | ~405 nm | [4] |
| Excitation Maximum (Q-band) | ~660 nm | [4] |
| Emission Maximum | ~670 nm | [4] |
| Quantum Yield | Not specified for this compound. For Ce6, it is solvent and environment dependent. |
Experimental Protocols
The following protocols are adapted from established methods for other mitochondrial membrane potential probes and should be optimized for your specific cell type and experimental conditions.
Fluorescence Microscopy Protocol for this compound Staining
This protocol outlines the steps for staining live cells with this compound to visualize mitochondrial membrane potential.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy5)
-
Positive control (e.g., FCCP or CCCP, mitochondrial uncouplers)
-
Negative control (untreated cells)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 1-5 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration. A starting concentration of 1-10 µM can be tested and optimized.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove the excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for Ce6 (Excitation: ~640 nm, Emission: ~670 nm). Use low laser power and exposure times to minimize phototoxicity.
-
Controls: For a positive control for depolarization, treat a sample of stained cells with a mitochondrial uncoupler like FCCP (e.g., 10 µM) for 5-10 minutes before imaging. This should result in a significant decrease in mitochondrial fluorescence.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for this compound staining and fluorescence microscopy.
Flow Cytometry Protocol for this compound
This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
FACS tubes
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors.
Procedure:
-
Cell Preparation: Culture cells to the desired density and apply experimental treatments.
-
Prepare this compound Staining Solution: Dilute the this compound stock solution in complete culture medium to the optimized final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
For suspension cells, centrifuge the cell suspension and resuspend the pellet in the this compound staining solution.
-
For adherent cells, detach the cells using trypsin, neutralize, centrifuge, and resuspend the cell pellet in the this compound staining solution.
-
-
Incubation: Incubate the cell suspension for 15-30 minutes at 37°C, protected from light.
-
Washing: (Optional, can be optimized) Centrifuge the cells, remove the supernatant, and resuspend in fresh medium or PBS. Some protocols for other probes suggest not washing to maintain equilibrium.[5]
-
Analysis: Analyze the cells on a flow cytometer. Excite with a red laser and collect the emission in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).
-
Controls: Include unstained cells as a negative control and cells treated with an uncoupler (e.g., FCCP) as a positive control for depolarization.
Experimental Workflow for Flow Cytometry
Caption: Workflow for this compound analysis by flow cytometry.
Data Presentation and Interpretation
Quantitative data on the direct correlation between this compound fluorescence and mitochondrial membrane potential in millivolts is currently limited in the published literature. Most studies utilize this compound in the context of photodynamic therapy, where cellular uptake and subsequent phototoxicity are the primary endpoints.
However, a comparative analysis with established ΔΨm probes can be performed. The table below outlines the expected results and provides a template for summarizing your experimental data.
| Probe | Mechanism | Expected Change with Depolarization | Advantages | Disadvantages |
| This compound | Accumulation based on ΔΨm | Decrease in mitochondrial fluorescence | Mitochondria-specific targeting; can also be used for PDT | Limited quantitative data as a ratiometric probe; potential for phototoxicity |
| TMRE/TMRM | Accumulation based on ΔΨm | Decrease in mitochondrial fluorescence | Well-characterized; good for quantitative imaging | Can inhibit complex I of the respiratory chain at higher concentrations |
| JC-1 | Forms J-aggregates (red fluorescence) in high ΔΨm and exists as monomers (green fluorescence) in low ΔΨm | Shift from red to green fluorescence | Ratiometric measurement reduces artifacts from cell number and probe concentration variations | Can be difficult to use and interpret; sensitive to photobleaching |
Signaling Pathways and Applications
Changes in mitochondrial membrane potential are a key event in several critical signaling pathways, most notably apoptosis. This compound can be used to monitor the mitochondrial events in these pathways.
Intrinsic Apoptosis Pathway
A hallmark of early apoptosis is the loss of mitochondrial membrane potential, which leads to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.
Signaling Pathway of Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway highlighting ΔΨm loss.
Conclusion
This compound is a promising tool for researchers studying mitochondrial function. Its inherent mitochondria-targeting capability, coupled with its fluorescent properties, allows for the visualization and relative quantification of mitochondrial membrane potential. While more extensive characterization of its properties as a ratiometric ΔΨm probe is needed, the provided protocols and information serve as a robust starting point for its application in the laboratory. Its dual role as a photosensitizer also opens up unique experimental possibilities for simultaneously monitoring and manipulating mitochondrial health. As with any fluorescent probe, careful optimization and the use of appropriate controls are paramount for obtaining reliable and interpretable data.
References
Unlocking the Potential of Photodynamic Therapy: A Technical Guide to TPP-Ce6 Structure-Activity Relationships
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TPP-Ce6, a promising mitochondria-targeting photosensitizer for photodynamic therapy (PDT). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of this compound design, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction: The Promise of this compound in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, exhibits favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.
To enhance its therapeutic efficacy, Ce6 has been conjugated with a triphenylphosphonium (TPP) cation. The TPP moiety leverages the high mitochondrial membrane potential of cancer cells for targeted accumulation within this organelle. This targeted delivery of the photosensitizer to the mitochondria, the cell's primary site of oxygen consumption, significantly amplifies the photodynamic effect, inducing apoptosis with high precision and efficiency.[1] Understanding the relationship between the molecular structure of this compound analogs and their photodynamic activity is crucial for the rational design of next-generation photosensitizers with improved therapeutic indices.
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of the chlorin e6 macrocycle covalently linked to the TPP cation. Upon irradiation with light of an appropriate wavelength (typically around 660 nm), the Ce6 moiety transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The accumulation of ¹O₂ within the mitochondria disrupts the mitochondrial membrane potential, initiates lipid peroxidation, and triggers the intrinsic pathway of apoptosis.
Structure-Activity Relationship (SAR) Studies
The therapeutic efficacy of this compound is intrinsically linked to its molecular structure. SAR studies aim to elucidate how modifications to the Ce6 core or the TPP linker influence key parameters such as photophysical properties, cellular uptake, subcellular localization, and ultimately, phototoxicity.
Modifications to the Chlorin e6 Macrocycle
Alterations to the peripheral groups of the Ce6 macrocycle can significantly impact its photophysical and biological properties. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the energy levels of the photosensitizer, affecting its absorption spectrum and singlet oxygen quantum yield. Furthermore, modifications that enhance amphiphilicity can improve cellular uptake and prevent aggregation, which often quenches the excited state and reduces PDT efficacy.
The Role of the Triphenylphosphonium (TPP) Moiety
The lipophilic cationic nature of the TPP group is the primary driver for mitochondrial accumulation. The length and composition of the linker connecting TPP to Ce6 can influence the overall lipophilicity and steric hindrance of the molecule, thereby affecting its transport across the mitochondrial membrane.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Ce6 and its derivatives. These tables are intended to provide a comparative overview to guide future research and development.
Table 1: Photophysical Properties of Ce6 and Derivatives
| Compound | Absorption Max (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent | Reference |
| Chlorin e6 (Ce6) | ~402, ~662 | 0.1 - 0.2 | 0.35 - 0.68 | Various | [2] |
| Ce6-curcumin derivative | 405-408 | - | ~0.26 (at 1 µM) | DMSO | [3] |
| PEGylated Ce6 (tri-PEG) | - | - | - | - | [4] |
Note: The exact values can vary depending on the solvent and aggregation state.
Table 2: In Vitro Photodynamic Efficacy (IC50 Values)
| Cell Line | Compound | Light Dose (J/cm²) | IC50 (µM) | Reference |
| B16F10 | Ce6 | 5 | 18.9 | [5] |
| HeLa | cHSA-PEO-TPP-Ru | ~20 mW/cm² (5 min) | 0.0349 | [6] |
| OVCAR-5 | tri-PEG-Ce6 | - | Lower than mono- and di-PEG analogs | [4] |
IC50 values are highly dependent on the cell line, light dose, and incubation time.
Table 3: Cellular Uptake and Localization
| Compound | Cell Line | Uptake Efficiency | Mitochondrial Colocalization (Pearson's Coefficient) | Reference |
| TPP-Verteporfin (0323) | - | - | 0.860 | [1] |
| PEGylated Ce6 conjugates | OVCAR-5 | Increased with number of PEG groups | Cytoplasm and mitochondria | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the SAR studies of this compound.
Synthesis of this compound Analogs
General Procedure for this compound Synthesis: A common synthetic route involves the esterification of one of the carboxylic acid groups of Chlorin e6 with a TPP-containing alcohol linker.
-
Step 1: Activation of Carboxylic Acid: Chlorin e6 is dissolved in an anhydrous organic solvent (e.g., DMF) and a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) are added to activate a specific carboxylic acid group.
-
Step 2: Esterification: A TPP derivative with a hydroxyl group at the end of an alkyl chain is added to the reaction mixture.
-
Step 3: Purification: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC).
Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)
The relative method using a known standard is commonly employed.
-
Principle: The rate of photo-oxidation of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) by the this compound analog is compared to that of a reference photosensitizer with a known Φ_Δ (e.g., methylene (B1212753) blue).
-
Procedure:
-
Prepare solutions of the this compound analog and the reference photosensitizer with identical optical densities at the excitation wavelength.
-
Add the singlet oxygen trap (DPBF) to both solutions.
-
Irradiate the solutions with a monochromatic light source at the chosen wavelength.
-
Monitor the decrease in absorbance of the trap at its absorption maximum over time.
-
The Φ_Δ of the this compound analog is calculated using the following formula: Φ_Δ(sample) = Φ_Δ(reference) * (k_sample / k_reference) where k is the rate constant of the trap's degradation.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the this compound analog for a specific period (e.g., 4-24 hours).
-
Wash the cells to remove the excess photosensitizer.
-
Irradiate the cells with a light source at the appropriate wavelength and dose.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the formazan solution using a microplate reader (typically at 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Cellular Uptake Analysis by Flow Cytometry
-
Principle: Flow cytometry can quantify the intracellular fluorescence of this compound, which is directly proportional to its uptake.
-
Procedure:
-
Treat cells with the this compound analog for various time points.
-
Harvest the cells and wash them to remove any unbound photosensitizer.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Analyze the cell suspension using a flow cytometer, exciting with an appropriate laser and detecting the fluorescence emission of Ce6.
-
The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.[7]
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental processes involved in this compound SAR studies.
Caption: Mechanism of this compound mediated photodynamic therapy.
Caption: Experimental workflow for this compound structure-activity relationship studies.
Caption: Intrinsic apoptosis signaling pathway induced by this compound PDT.
Conclusion and Future Directions
The targeted delivery of Ce6 to mitochondria via TPP conjugation represents a significant advancement in photodynamic therapy. The structure-activity relationship studies highlighted in this guide underscore the importance of rational molecular design in optimizing the therapeutic efficacy of these photosensitizers. By systematically modifying the Ce6 core and the TPP linker, it is possible to fine-tune the photophysical properties, cellular uptake, and phototoxicity of this compound analogs.
Future research should focus on developing a broader library of this compound derivatives and conducting comprehensive in vivo studies to validate the findings from in vitro experiments. The ultimate goal is to identify lead compounds with superior tumor selectivity and therapeutic efficacy for clinical translation. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of photodynamic therapy and realizing the full potential of mitochondria-targeting photosensitizers in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
The Sonodynamic Sensitizer TPP-Ce6: A Technical Guide to its Properties and Applications in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sonosensitizing properties of Triphenylphosphonium-conjugated Chlorin (B1196114) e6 (TPP-Ce6), a promising agent in the field of Sonodynamic Therapy (SDT) for cancer. This document outlines the core mechanisms of action, detailed experimental protocols for its evaluation, and a summary of its therapeutic efficacy.
Introduction to this compound and Sonodynamic Therapy
Sonodynamic therapy (SDT) is an emerging, non-invasive cancer treatment modality that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within tumor tissues.[1][2] Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has been identified as a potent sonosensitizer.[3][4] To enhance its therapeutic efficacy, Ce6 has been conjugated with a triphenylphosphonium (TPP) cation. The lipophilic and cationic nature of TPP facilitates the accumulation of the conjugate, this compound, within the mitochondria of cancer cells, the primary site of ROS-induced damage.[2][5] This targeted delivery strategy amplifies the cytotoxic effects of SDT, leading to more effective tumor cell eradication.
Mechanism of Action
The sonosensitizing activity of this compound is initiated by the application of low-intensity ultrasound. The acoustic energy excites the Ce6 molecule, which then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[1] The TPP-mediated accumulation of Ce6 in the mitochondria places the ROS generation in close proximity to critical cellular components. This localized oxidative stress triggers a cascade of events leading to apoptotic cell death, primarily through the intrinsic mitochondrial pathway.[1][6] Key events in this pathway include the disruption of the mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.[6][7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for conducting key in vitro experiments to evaluate its sonosensitizing properties.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the extraction and purification of Chlorin e6 from a natural source, followed by its conjugation with a TPP moiety.
3.1.1. Extraction and Purification of Chlorin e6 from Spirulina platensis [3][8]
-
Extraction:
-
Dry Spirulina platensis biomass is subjected to extraction with a suitable organic solvent, such as 95% ethanol, to isolate chlorophyll a.
-
The extraction can be optimized by adjusting the solid-to-liquid ratio and extraction time.
-
-
Saponification:
-
The crude chlorophyll a extract is treated with a strong base, such as sodium hydroxide (B78521) in acetone (B3395972), to hydrolyze the phytyl ester and form the sodium salt of chlorin e6.
-
-
Acidification and Purification:
-
The reaction mixture is neutralized with an acid (e.g., 1M HCl) to precipitate the crude Ce6.
-
The precipitate is collected by centrifugation and washed multiple times with distilled water.
-
Further purification is achieved by dissolving the crude Ce6 in acetone and adjusting the pH to precipitate the purified Ce6.
-
The final product is filtered, washed, and dried under vacuum.
-
3.1.2. Conjugation of TPP to Ce6 [9][10][11]
A representative schematic for the synthesis of TPP-conjugated molecules is presented below. The precise reagents and conditions may need to be optimized for Ce6.
-
Activation of Ce6:
-
One of the carboxylic acid groups of Ce6 is activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting Ce6 with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an anhydrous organic solvent like dimethylformamide (DMF).
-
-
Coupling Reaction:
-
A TPP derivative with a linker containing a primary amine group (e.g., (4-aminobutyl)triphenylphosphonium bromide) is added to the activated Ce6 solution.
-
The reaction is stirred at room temperature for several hours to allow for the formation of an amide bond between Ce6 and the TPP linker.
-
-
Purification:
-
The final this compound conjugate is purified from unreacted starting materials and byproducts using column chromatography or high-performance liquid chromatography (HPLC).
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
-
In Vitro Sonodynamic Therapy Protocol[12]
-
Cell Culture:
-
Cancer cell lines (e.g., 4T1 murine breast cancer cells, human glioblastoma U87MG cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Incubation with this compound:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger dishes for other assays) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing the desired concentration of this compound. Incubation times can vary, but 4 hours is often optimal for cellular uptake.[6]
-
-
Ultrasound Irradiation:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Fresh culture medium is added, and the cells are exposed to low-intensity ultrasound. Typical ultrasound parameters for in vitro studies are a frequency of 1.0 MHz, an intensity of 0.36 W/cm², and a duration of 1 minute.[6]
-
-
Post-Irradiation Incubation:
-
Following ultrasound treatment, the cells are returned to the incubator for a specified period (e.g., 4, 12, or 24 hours) before subsequent analysis.
-
Cellular Uptake and Subcellular Localization[13][14][15][16]
-
Sample Preparation:
-
Cells are grown on glass-bottom dishes or coverslips and incubated with this compound as described in the SDT protocol.
-
For mitochondrial co-localization, cells can be co-incubated with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green) for the last 30 minutes of the this compound incubation.
-
-
Fixation and Staining:
-
Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
For nuclear staining, cells are permeabilized with 0.1% Triton X-100 in PBS and then stained with DAPI (4',6-diamidino-2-phenylindole).
-
-
Confocal Microscopy:
-
The coverslips are mounted on microscope slides, and the subcellular localization of this compound (which is fluorescent) is visualized using a confocal laser scanning microscope. Co-localization with the mitochondrial probe can be analyzed using appropriate software.
-
Detection of Intracellular Reactive Oxygen Species (ROS)[15][17]
-
Probe Loading:
-
Following SDT treatment, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), typically at a concentration of 10 µM for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
The fluorescence intensity of the oxidized probe (DCF) is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining[18]
-
Cell Harvesting:
-
After the desired post-SDT incubation period, both floating and adherent cells are collected.
-
-
Staining:
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins[6][19][20][21][22][23]
-
Protein Extraction:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cytochrome c) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
-
Quantitative Data on the Efficacy of Ce6-Mediated SDT
The following tables summarize quantitative data from various studies on the efficacy of Ce6-mediated sonodynamic and photodynamic therapy. While specific data for this compound is still emerging, these values for Ce6 provide a strong baseline for its sonosensitizing potential.
Table 1: In Vitro Cytotoxicity of Ce6-Mediated Therapies
| Cell Line | Therapy | Ce6 Concentration (µg/mL) | Ultrasound/Light Parameters | Cell Viability (%) | Reference |
| 4T1 | SDT | 1 | 1.0 MHz, 0.36 W/cm², 1 min | 85.06 | [6] |
| 4T1 | PDT | 1 | 1.2 J/cm² | 69.11 | [6] |
| 4T1 | SPDT | 1 | 1.0 MHz, 0.36 W/cm², 1 min + 1.2 J/cm² | ~40 | [6] |
| B16F10 | PDT | IC50: 18.9 µM | 660 nm, 5 J | 50 | [3] |
| HuCC-T1 | PDT | IC50: 2.8 µM | 2.0 J/cm² | 50 | [12] |
| SNU1196 | PDT | IC50: 7.1 µM | 2.0 J/cm² | 50 | [12] |
Table 2: Apoptosis Induction by Ce6-Mediated Therapies in 4T1 Cells [6]
| Treatment Group | Apoptotic Cells (%) |
| Control | < 5 |
| SDT | ~10 |
| PDT | ~25 |
| SPDT | ~40 |
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the study of this compound's sonosensitizing properties.
Caption: Synthetic pathway of this compound.
Caption: Mechanism of this compound mediated sonodynamic therapy.
Caption: In vitro experimental workflow.
Caption: Apoptosis signaling pathway induced by this compound SDT.
Conclusion
This compound represents a highly promising sonosensitizer for targeted cancer therapy. Its ability to specifically accumulate in mitochondria and generate cytotoxic ROS upon ultrasound activation leads to efficient induction of apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the ongoing development of advanced cancer treatments. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.
References
- 1. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
TPP-Ce6 Photodynamic Therapy: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is widely used in PDT due to its high singlet oxygen quantum yield and strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration.
To enhance the efficacy and specificity of PDT, photosensitizers can be targeted to specific subcellular organelles. TPP-Ce6 is a conjugate of Ce6 and the lipophilic cation triphenylphosphonium (TPP). The TPP moiety facilitates the accumulation of the photosensitizer within the mitochondria, the primary site of cellular respiration. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), such as singlet oxygen, directly within the mitochondria.[1] This targeted ROS production leads to mitochondrial dysfunction and initiates a cascade of events culminating in apoptotic cell death.[1][2]
These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy of this compound mediated photodynamic therapy.
Mechanism of Action: this compound Mediated Photodynamic Therapy
This compound PDT leverages the unique properties of both the Ce6 photosensitizer and the TPP targeting moiety. The process can be summarized in the following steps:
-
Cellular Uptake and Mitochondrial Localization : this compound is incubated with cells in culture. Due to the positive charge and lipophilic nature of the TPP group, the conjugate is actively taken up by cells and accumulates within the mitochondria, driven by the mitochondrial membrane potential.
-
Photoactivation : The cells are then exposed to light at a wavelength corresponding to the absorption maximum of Ce6 (typically around 650-670 nm).
-
Reactive Oxygen Species (ROS) Generation : Upon light absorption, the Ce6 molecule transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS.
-
Mitochondrial Damage and Apoptosis Induction : The localized burst of ROS within the mitochondria damages mitochondrial components, including the inner mitochondrial membrane. This leads to a decrease in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death or apoptosis.[2][3]
Data Presentation: In Vitro Efficacy of this compound and Related Conjugates
The following tables summarize quantitative data from in vitro studies on Ce6 and its targeted conjugates. This data provides a reference for expected outcomes and starting points for experimental design.
Table 1: Phototoxicity of Targeted Ce6 Conjugates in Cancer Cell Lines
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose | Wavelength (nm) | Reference |
| TCT-Ce6 (HER2-targeted) | OE19 (Esophageal Adenocarcinoma) | 0.6 | 5 J/cm² | Not Specified | [4] |
| Ce6-erastin nanoparticles | CAL-27 (Oral Squamous Cell Carcinoma) | 1.78 (Ce6 equivalent) | 100 mW/cm² for 10 min | 650 | [5] |
| Free Ce6 | CAL-27 (Oral Squamous Cell Carcinoma) | 14.24 | 100 mW/cm² for 10 min | 650 | [5] |
| Free Ce6 | SW480 (Colon Cancer) | Dose-dependent decrease in viability | Not Specified | Not Specified | [3] |
Table 2: Experimental Parameters for In Vitro Ce6-PDT Studies
| Parameter | Range/Value | Cell Line(s) | Reference |
| Ce6 Concentration | 1 µg/mL (~1.7 µM) - 18.4 µg/mL | Mouse Melanoma, CAL-27 | [5][6] |
| 0.6 µM - 2.2 µM (Targeted) | OE19 | [4] | |
| Incubation Time | 2 - 24 hours | MB49, Mouse Melanoma | [6] |
| Light Wavelength | 650 - 690 nm | CAL-27, Mouse Melanoma | [5][6] |
| Light Dose (Fluence) | 5 - 12 J/cm² | OE19, Squamous Cell Carcinoma | [4] |
| Power Density (Irradiance) | 0.5 W/cm² | Mouse Melanoma | [6] |
Experimental Protocols
Herein are detailed protocols for the in vitro evaluation of this compound photodynamic therapy.
Protocol 1: Assessment of In Vitro Phototoxicity using MTT Assay
This protocol determines the dose-dependent cytotoxicity of this compound PDT.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
LED light source with appropriate wavelength for Ce6 (e.g., 660 nm)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Incubation: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1 to 10 µM). Include wells with medium only as a negative control. For "dark toxicity" controls, prepare a parallel plate that will not be exposed to light. Incubate the plates for 4-24 hours at 37°C, protected from light.
-
Washing: After incubation, aspirate the this compound containing medium and wash the cells twice with 100 µL of sterile PBS.
-
Light Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the "PDT" plate to a calibrated light source (e.g., 660 nm LED array) for a predetermined time to deliver a specific light dose (e.g., 5 J/cm²). Keep the "dark toxicity" plate wrapped in foil in the incubator during this time.
-
Post-Irradiation Incubation: Return both plates to the incubator for an additional 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control:
-
Viability (%) = (Absorbance_treated / Absorbance_control) * 100
-
Plot cell viability versus this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Apoptosis and Necrosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., the IC50 value determined from the MTT assay) and incubate as described in Protocol 1. Include appropriate controls (untreated, light only, this compound only).
-
Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the designated wells with the appropriate light dose.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 12-24 hours), collect both adherent and floating cells. To do this, aspirate the culture medium (which contains floating cells) into a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the medium collected earlier.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Target cancer cell line
-
6-well plates or black, clear-bottom 96-well plates
-
This compound stock solution
-
Serum-free cell culture medium
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
PBS
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Cell Seeding and this compound Incubation: Seed cells in the appropriate plates and incubate with this compound for the desired time as described in previous protocols.
-
DCFH-DA Loading:
-
After this compound incubation, wash the cells twice with warm PBS.
-
Add serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate for 20-30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Irradiation: Add fresh PBS or medium to the wells and immediately irradiate the cells with the specified light dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity.
-
Fluorescence Microscope: Capture images using a FITC filter set (excitation ~488 nm, emission ~525 nm).
-
Fluorescence Plate Reader: Read the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by ROS, indicating an increase in intracellular ROS levels.
Visualizations
This compound PDT Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis Promotes Photodynamic Therapy: Supramolecular Photosensitizer-Inducer Nanodrug for Enhanced Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: TPP-Ce6 Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and experimental protocols for the formulation, characterization, and in vitro evaluation of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) nanoparticles. These nanoparticles are designed for targeted drug delivery, specifically for photodynamic therapy (PDT). The inclusion of TPP facilitates the targeting of mitochondria, a key organelle in apoptosis, while Ce6 serves as a potent photosensitizer that generates reactive oxygen species (ROS) upon light activation, leading to localized cell death. The following sections detail the synthesis of a model polymeric nanoparticle system, methods for its characterization, and protocols for assessing its biological efficacy.
Data Presentation: Nanoparticle Characterization
A summary of typical physicochemical properties of this compound functionalized nanoparticles is presented in the table below. These values are illustrative and will vary depending on the specific nanoparticle composition and synthesis parameters.
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +15 to +30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Efficiency of Ce6 | > 80% | UV-Vis Spectroscopy |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
Experimental Protocols
Protocol 1: Synthesis of TPP-Functionalized Polymeric Nanoparticles
This protocol describes a general method for synthesizing TPP-functionalized polymeric nanoparticles using a polymer like poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) with a terminal amine group for TPP conjugation.
Materials:
-
PLGA-PEG-NH2 copolymer
-
(4-Carboxybutyl)triphenylphosphonium bromide (TPP-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activation of TPP-COOH: In a round-bottom flask, dissolve TPP-COOH (1.2 equivalents) in anhydrous DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of TPP.
-
Conjugation to PLGA-PEG-NH2: Dissolve PLGA-PEG-NH2 (1 equivalent) in anhydrous DMSO in a separate flask. Add the activated TPP solution dropwise to the PLGA-PEG-NH2 solution while stirring. Let the reaction proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 10 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the TPP-functionalized polymer (PLGA-PEG-TPP) as a white powder. Store at -20°C.
Protocol 2: Formulation of this compound Nanoparticles
This protocol details the encapsulation of Chlorin e6 (Ce6) into the TPP-functionalized polymeric nanoparticles via a nanoprecipitation method.[1]
Materials:
-
PLGA-PEG-TPP polymer
-
Chlorin e6 (Ce6)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Sonicator
Procedure:
-
Organic Phase Preparation: Dissolve an appropriate amount of PLGA-PEG-TPP and Ce6 in acetone. The ratio of polymer to drug will influence drug loading and nanoparticle characteristics.
-
Nanoprecipitation: While stirring vigorously, add the organic phase dropwise into deionized water. The volume ratio of the organic to the aqueous phase should be optimized, typically around 1:5 to 1:10.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unloaded Ce6 in the supernatant. Wash the nanoparticle pellet with deionized water and centrifuge again. Repeat this washing step twice.
-
Resuspension: Resuspend the final this compound nanoparticle pellet in an appropriate buffer (e.g., PBS) for further characterization and in vitro studies.
Protocol 3: Nanoparticle Characterization
1. Size and Zeta Potential Analysis: [2]
-
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the this compound nanoparticle suspension in deionized water or PBS to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential at 25°C.
-
Perform measurements in triplicate.
-
2. Morphological Analysis: [3]
-
Instrumentation: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted this compound nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) for enhanced contrast.
-
Image the dried nanoparticles under the TEM to observe their size, shape, and morphology.
-
3. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
After centrifugation during the purification step (Protocol 2, step 4), collect the supernatant.
-
Measure the absorbance of the supernatant at the characteristic wavelength of Ce6 (around 400 nm or 660 nm) to determine the amount of free, unencapsulated Ce6.
-
Disrupt a known amount of purified this compound nanoparticles (e.g., by dissolving in DMSO) and measure the absorbance to determine the total amount of Ce6.
-
Calculate DLE and EE using the following formulas:
-
DLE (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Protocol 4: In Vitro Efficacy Evaluation
1. Cellular Uptake:
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a suitable plate (e.g., 24-well plate with coverslips).
-
After 24 hours, treat the cells with this compound nanoparticles at a specific Ce6 concentration.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei with DAPI.
-
Visualize the intracellular fluorescence of Ce6 using a fluorescence microscope or a confocal laser scanning microscope.
-
2. Intracellular Reactive Oxygen Species (ROS) Detection: [4]
-
Reagent: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, incubate the cells with this compound nanoparticles for a predetermined time.
-
Wash the cells with PBS and then incubate them with a DCFH-DA solution (typically 10 µM in serum-free media) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Expose the cells to a light source (e.g., a laser at the excitation wavelength of Ce6, ~660 nm) for a specific duration.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence plate reader (excitation/emission ~485/535 nm). Increased fluorescence indicates higher ROS levels.
-
3. In Vitro Cytotoxicity (MTT Assay): [5]
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of free Ce6 and this compound nanoparticles. Include control groups with no treatment and nanoparticles without Ce6.
-
Incubate for a specified period (e.g., 24 hours).
-
For PDT groups, expose the cells to a light source at the appropriate wavelength for Ce6 activation.
-
After light exposure, incubate for another 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nanopartikel.info [nanopartikel.info]
- 3. delongamerica.com [delongamerica.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimdrjournal.com [aimdrjournal.com]
Application Notes and Protocols for Loading TPP-Ce6 into Liposomes and Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the encapsulation of the photosensitizer 5,10,15,20-tetraphenyl-21H,23H-porphine-chlorin e6 (TPP-Ce6) into liposomes and micelles. These nanocarrier systems are designed to enhance the solubility and targeted delivery of this compound for applications in photodynamic therapy (PDT).[1][2]
Introduction to this compound Delivery Systems
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in cancerous or other diseased tissues.[3] Chlorin (B1196114) e6 (Ce6), a potent photosensitizer, and its derivatives like this compound, are often hydrophobic, which limits their clinical application due to poor solubility in aqueous environments and non-specific phototoxicity.[1][2][4] Encapsulating this compound into nanocarriers such as liposomes and micelles can overcome these limitations by improving its bioavailability, stability, and tumor accumulation.[1][2][5]
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[3][6][7] They are biocompatible, biodegradable, and can be modified for targeted delivery.[7][8]
Micelles are self-assembling colloidal structures formed by amphiphilic molecules in an aqueous solution.[9][10] Polymeric micelles, in particular, offer high stability and drug-loading capacity for hydrophobic drugs like this compound.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound loaded liposomes and micelles based on findings from various studies.
Table 1: this compound Loaded Liposome (B1194612) Characteristics
| Formulation | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Ce6 + PTX/Dr-lips | Lutein, PEG-OE-L | ~58 | -44.45 | 90.34 | 7.227 | [12] |
| CD68-Ce6-liposomes | Not specified | Not specified | Not specified | Not specified | Not specified | [13] |
| Ce6/CpG@Lip-TD | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: this compound Loaded Micelle Characteristics
| Formulation | Polymer Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| PPCD Micelles | PEG-PKF-Ce6/DCPT | 257.0 ± 5.3 | Not specified | 73.5 | Not specified | [5] |
| Ce6@PTP/DP Micelles | mPEG-TK-PTX, Ce6 | 80.4 | Not specified | Not specified | 7.38 | [14][15] |
| PLGA-Ce6 NPs | PLGA | 130 | -25 | 82 | 5 | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for the preparation of liposomes.[6][17]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids can be optimized, for instance, 100:50:0.5 (DPPC:Chol:DSPE-PEG2000).[6]
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 56°C for DSPC-based formulations) to form a thin lipid film on the flask wall.[6]
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle (MLV) suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm).[18][19]
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM).[20]
-
Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug. The amount of encapsulated this compound is measured by UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent (e.g., methanol).[1] The EE% is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
Protocol 2: Preparation of this compound Loaded Polymeric Micelles via Dialysis Method
This method is suitable for forming micelles from amphiphilic block copolymers.[5][11]
Materials:
-
Amphiphilic block copolymer (e.g., PEG-PLGA, PEG-PCL)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Deionized water
-
Dialysis tubing (e.g., MWCO = 2000 Da)
Procedure:
-
Dissolve the amphiphilic polymer and this compound in a water-miscible organic solvent like DMSO.[21]
-
Add the organic solution dropwise into deionized water while stirring vigorously. This leads to the self-assembly of the polymer into micelles, entrapping the hydrophobic this compound in the core.
-
Transfer the resulting solution to a dialysis bag.
-
Dialyze the solution against a large volume of deionized water for an extended period (e.g., 18-24 hours) to remove the organic solvent.[21] Replace the outer aqueous phase with fresh deionized water periodically.[21]
-
The final solution contains the this compound loaded micelles.
Characterization:
-
Particle Size and Zeta Potential: Determined using DLS.
-
Morphology: Analyzed by TEM.[16]
-
Critical Micelle Concentration (CMC): Can be determined using fluorescence probe techniques (e.g., with pyrene).[22] A low CMC indicates high stability of the micelles upon dilution.[9][22]
-
Drug Loading Content (DLC%) and Encapsulation Efficiency (EE%): The micellar solution is lyophilized to obtain a dry powder. A known amount of the powder is dissolved in a good solvent for both the polymer and this compound to disrupt the micelles. The amount of this compound is quantified by UV-Vis spectrophotometry.
-
DLC% = (Weight of loaded drug / Weight of micelles) x 100%.
-
EE% = (Weight of loaded drug / Initial weight of drug) x 100%.
-
Visualizations
Caption: Workflow for this compound liposome preparation via thin-film hydration.
Caption: Workflow for this compound micelle preparation via the dialysis method.
Caption: Simplified signaling pathway of photodynamic therapy using this compound.
References
- 1. Co-encapsulated Ce6 + CpG and biopeptide-modified liposomes for enhanced transdermal photo-immunotherapy of superficial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Programmable Ce6 Delivery via Cyclopamine Based Tumor Microenvironment Modulating Nano-System for Enhanced Photodynamic Therapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-delivery of dimeric camptothecin and chlorin e6 via polypeptide-based micelles for chemo-photodynamic synergistic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy | MDPI [mdpi.com]
- 7. Liposomes-based delivery systems - TPP Group [gruppotpp.it]
- 8. Light-Responsive and Dual-Targeting Liposomes: From Mechanisms to Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Polymeric micelles in advanced photodynamic therapy: Design, delivery and translational prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutein-Based pH and Photo Dual-Responsive Novel Liposomes Coated with Ce6 and PTX for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorin e6 (Ce6)-loaded plaque-specific liposome with enhanced photodynamic therapy effect for atherosclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. liposomes.ca [liposomes.ca]
- 20. researchgate.net [researchgate.net]
- 21. Polymeric micelles amplify tumor oxidative stresses through combining PDT and glutathione depletion for synergistic cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: TPP-Ce6 in Sonodynamic Therapy for Deep Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within tumor tissues.[1][2] This approach offers the advantage of deep tissue penetration, a significant limitation of photodynamic therapy (PDT).[3][4] Chlorin e6 (Ce6), a second-generation photosensitizer, has demonstrated potent sonosensitizing capabilities.[1][5] To enhance its efficacy and specificity for deep tumors, Ce6 has been modified with a triphenylphosphonium (TPP) cation. TPP facilitates the targeted accumulation of Ce6 within the mitochondria of cancer cells, the primary site of ROS production and a key organelle in the regulation of cell death pathways.[6][7] This document provides detailed application notes and protocols for the use of TPP-Ce6 in sonodynamic therapy, based on preclinical research.
Mechanism of Action
The therapeutic effect of this compound-mediated SDT is initiated by the delivery of focused ultrasound to the tumor site where this compound has accumulated.[6] The acoustic energy activates this compound, leading to the generation of ROS, primarily singlet oxygen (¹O₂).[8][9] The TPP moiety ensures high concentrations of Ce6 within the mitochondria, maximizing ROS-induced damage to this critical organelle.[6] This triggers a cascade of events leading to cancer cell death through apoptosis and necrosis.[10][11][12] The disruption of mitochondrial function, coupled with oxidative stress, ultimately results in tumor regression.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on Ce6-mediated sonodynamic therapy.
Table 1: In Vitro Efficacy of Ce6-Mediated Sonodynamic Therapy
| Cell Line | Ce6 Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (min) | Cell Viability Reduction (%) | Reference |
| 4T1 Murine Breast Cancer | 1 | 1.0 | 0.36 | 1 | 14.94 | [13] |
| SPCA-1 Human Lung Adenocarcinoma | Not Specified | Not Specified | 1.6 | Not Specified | Significant Inhibition | [1] |
| MDA-MB-231 Human Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Significant Synergistic Effect with DOX | [1] |
| B16F10 Melanoma | Various | Not Specified | Not Specified | Not Specified | Dose-dependent | [5] |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Tumor Model | Ce6 Formulation | Administration Route | Ce6 Dose (mg/kg) | Time to Peak Tumor Accumulation (h) | Tumor Growth Inhibition | Reference |
| SPCA-1 Lung Tumor Xenograft | Free Ce6 | Not Specified | 10-40 | 18 | Significant | [1][6] |
| 4T1 Breast Cancer | Ce6 Nanoparticles | Intravenous | 10 | 30 | Significant | [14] |
| SCC7 Squamous Cell Carcinoma | Ce6@Co Nanoparticles | Intratumoral | 1 | 6 | Significant | [15] |
| NPh-Ce6-NGR-R7 | Not Specified | Not Specified | 5 | 1 | 20.5 µg/g of tumor | [16] |
Experimental Protocols
In Vitro Sonodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in SDT on a cancer cell monolayer.
Materials:
-
Cancer cell line of interest (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Ultrasound transducer and generator
-
96-well plates or appropriate culture vessels
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[5]
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a serum-free medium. Remove the culture medium from the cells and add the this compound solution. Incubate for 4 hours in the dark to allow for cellular uptake.[13]
-
Washing: After incubation, remove the this compound solution and wash the cells twice with PBS to remove any unbound sonosensitizer.
-
Ultrasound Treatment: Add fresh complete medium to the cells. Place the culture plate in a water bath with the ultrasound transducer positioned underneath.[13] Apply ultrasound at the desired frequency (e.g., 1.0 MHz) and intensity (e.g., 0.36 W/cm²) for a specified duration (e.g., 1 minute).[13]
-
Post-Treatment Incubation: After ultrasound exposure, return the cells to the incubator for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or CCK-8, following the manufacturer's instructions.
In Vivo Sonodynamic Therapy Protocol
This protocol provides a general framework for assessing the antitumor efficacy of this compound SDT in a murine tumor model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)
-
This compound formulation for in vivo administration
-
Ultrasound transducer and generator with a focusing cone
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15]
-
This compound Administration: Administer the this compound formulation to the tumor-bearing mice, typically via intravenous or intratumoral injection at a specific dose (e.g., 1-10 mg/kg).[14][15]
-
Tumor Accumulation: Allow sufficient time for the this compound to accumulate in the tumor tissue. This time can range from 1 to 24 hours and should be optimized based on biodistribution studies.[14][16]
-
Anesthesia and Ultrasound Treatment: Anesthetize the mice. Apply ultrasound gel to the tumor area and position the ultrasound transducer over the tumor. Deliver focused ultrasound at the predetermined parameters (e.g., frequency, intensity, duration).
-
Tumor Growth Monitoring: Monitor tumor growth every few days by measuring the tumor volume with calipers. Body weight should also be monitored as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound mediated sonodynamic therapy.
Caption: In Vitro Sonodynamic Therapy Experimental Workflow.
Caption: Cell death pathways induced by this compound SDT.
References
- 1. Recent advances of sonodynamic therapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perfluoropolyether Nanoemulsion Encapsulating Chlorin e6 for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of Sonodynamic Therapy for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolvable Microneedle Administration Combined with Ultrasonic Cavitation Promotes Melanoma Penetrating Capability of Ce6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of nanosonosensitizer materials in cancer sono-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosonosensitizers With Ultrasound-Induced Reactive Oxygen Species Generation for Cancer Sonodynamic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound Sonosensitizers for Tumor Sonodynamic Therapy and Imaging: A New Direction with Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor cell-activated “Sustainable ROS Generator” with homogeneous intratumoral distribution property for improved anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of Ce6-mediated sono-photodynamic therapy on cell migration, apoptosis and autophagy in mouse mammary 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes: TPP-Ce6 Delivery Across the Blood-Brain Barrier for Glioblastoma Therapy
These application notes provide a detailed protocol for the delivery of a mitochondria-targeting photosensitizer, Triphenylphosphonium-Chlorin e6 (TPP-Ce6), across the Blood-Brain Barrier (BBB) for the treatment of glioblastoma (GBM). The protocol is based on a novel nanoplatform utilizing brain endothelial cell-derived extracellular vesicles (bEVs) as a biocompatible carrier to hijack the BBB's natural transport mechanisms.[1][2]
Principle and Mechanism
Glioblastoma remains one of the most aggressive and difficult-to-treat brain tumors, largely due to the impermeability of the Blood-Brain Barrier to most therapeutic agents.[1][2] Photodynamic Therapy (PDT) offers a promising, minimally invasive treatment modality that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS) specifically at the tumor site.[3]
The photosensitizer this compound is a conjugate of Chlorin e6 (Ce6) and the mitochondria-targeting moiety triphenylphosphonium (TPP). TPP leverages the high mitochondrial membrane potential of cancer cells to facilitate selective accumulation within the mitochondria, making the tumor cells highly susceptible to ROS-induced apoptosis upon light activation.[1][4]
However, this compound on its own cannot efficiently cross the BBB. This protocol encapsulates this compound within extracellular vesicles derived from brain endothelial cells (bEVs). These bEVs are engineered to display transferrin receptors on their surface, allowing them to hijack the endogenous transferrin receptor-mediated transcytosis pathway to cross the BBB and deliver their payload to the brain tumor.[1][2]
Caption: Mechanism of bEV(this compound) delivery across the BBB and subsequent PDT action.
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of the bEV(this compound) delivery system based on published findings.[1][2]
Table 1: Physicochemical Properties of bEV(this compound)
| Parameter | Value |
| Hydrodynamic Diameter (nm) | ~150 nm |
| Surface Charge (Zeta Potential, mV) | -15 mV |
| This compound Loading Capacity | High |
| Aqueous Stability | Significantly Improved vs. free this compound |
Table 2: In Vitro Efficacy in U87MG Glioblastoma Cells
| Assay | Condition | Result |
| Cellular Internalization | bEV(this compound) | Markedly improved vs. free this compound |
| Mitochondrial Colocalization | This compound | Selective accumulation in mitochondria |
| Phototoxicity (PDT Efficacy) | bEV(this compound) + Light | Significantly enhanced cell death |
Table 3: In Vivo Biodistribution in Orthotopic GBM-Xenografted Mice
| Parameter | Time Post-Injection | Value (%ID/g) |
| Brain Tumor Accumulation | 2 hours | ~0.2% ID/g |
| Brain Tumor Retention | 22 hours | Stable retention observed |
Experimental Protocols
Protocol: Preparation of bEV(this compound)
This protocol describes the synthesis of the this compound conjugate and its encapsulation into brain endothelial cell-derived extracellular vesicles.
Materials:
-
Chlorin e6 (Ce6)
-
Triphenylphosphonium (TPP) conjugation reagents
-
Brain endothelial cell line (e.g., bEnd.3)
-
Standard cell culture reagents
-
Extracellular vesicle isolation kits (e.g., ultracentrifugation-based or commercial kits)
-
Electroporator
Procedure:
-
Synthesis of this compound: Conjugate TPP to Ce6 using standard carbodiimide (B86325) crosslinker chemistry. Purify the resulting this compound conjugate via chromatography.
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3) in appropriate media until they reach 80-90% confluency.
-
EV Isolation: Collect the cell culture supernatant. Isolate extracellular vesicles (bEVs) using a standard protocol such as differential ultracentrifugation or a commercial isolation kit.
-
Drug Loading: Resuspend the isolated bEVs in a suitable buffer. Add the purified this compound. Load the this compound into the bEVs via electroporation.
-
Purification: Remove unloaded, free this compound from the bEV(this compound) preparation by size exclusion chromatography or dialysis.
-
Characterization: Characterize the final bEV(this compound) product for size, zeta potential, and drug loading concentration.
Protocol: In Vitro BBB Permeability Assay
This protocol evaluates the ability of bEV(this compound) to cross an endothelial cell monolayer, mimicking the BBB.
Caption: Workflow for assessing in vitro BBB permeability of bEV(this compound).
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3)
-
Astrocytes (optional, for co-culture models to enhance barrier tightness)
-
Transendothelial Electrical Resistance (TEER) meter
-
bEV(this compound) and control formulations (free this compound, empty bEVs)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen). Seed brain endothelial cells onto the apical side of the inserts. For co-culture models, seed astrocytes on the basolateral side of the well.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the TEER. The barrier is ready for experiments when TEER values plateau at a high level (e.g., >100 Ω·cm²).
-
Permeability Study: Replace the media in the apical and basolateral chambers with fresh assay buffer.
-
Add bEV(this compound) or control formulations to the apical (upper) chamber.
-
At designated time points (e.g., 2, 4, 8, 24 hours), collect a sample from the basolateral (lower) chamber.
-
Quantification: Measure the concentration of this compound in the basolateral samples using a fluorescence plate reader (excitation/emission appropriate for Ce6, ~405/660 nm).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the endothelial monolayer.
Protocol: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model
This protocol details the procedure for evaluating the therapeutic efficacy of bEV(this compound)-mediated PDT in vivo.
Caption: Workflow for in vivo evaluation of bEV(this compound) photodynamic therapy.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cell line (e.g., U87MG)
-
Stereotactic injection apparatus
-
bEV(this compound) formulation
-
In vivo imaging system (IVIS for bioluminescence or MRI)
-
660 nm laser with a fiber optic delivery system
-
Anesthesia and standard animal handling equipment
Procedure:
-
Tumor Implantation: Anesthetize the mice and secure them in a stereotactic frame. Implant U87MG glioblastoma cells into the brain striatum to establish an orthotopic tumor model.
-
Tumor Growth: Allow the tumors to grow for a set period (e.g., 7-10 days). Monitor tumor growth using a non-invasive imaging modality.
-
Drug Administration: Once tumors reach a suitable size, randomly assign mice to treatment groups (e.g., Saline, bEV(this compound) without light, Light only, bEV(this compound) + Light).
-
Administer a single intravenous (tail vein) injection of the bEV(this compound) formulation (e.g., at a dose equivalent to 1 mg/kg Ce6).[5]
-
Photodynamic Therapy: At the time of peak tumor accumulation (determined from biodistribution studies, e.g., 2-24 hours post-injection), anesthetize the mice.[5]
-
Irradiate the tumor region with a 660 nm laser. Light can be delivered precisely to the tumor site using a stereotactically placed fiber optic cannula to minimize damage to healthy tissue.[5]
-
Efficacy Monitoring: Monitor the tumor volume in all groups every few days using the imaging system.
-
Endpoint Analysis: Monitor the survival of the mice. At the end of the study, sacrifice the animals and perform histological analysis (e.g., H&E staining, TUNEL assay) on the brain tissues to assess tumor necrosis and apoptosis.
References
- 1. Brain endothelial cell-derived extracellular vesicles with a mitochondria-targeting photosensitizer effectively treat glioblastoma by hijacking the blood‒brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. State-of-the-art photodynamic therapy for malignant gliomas: innovations in photosensitizers and combined therapeutic approaches [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual-selective photodynamic therapy with a mitochondria-targeted photosensitizer and fiber optic cannula for malignant brain tumors - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Tumor Imaging Using TPP-Ce6
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPP-Ce6 is a novel photosensitizer designed for targeted cancer therapy and imaging. It consists of two key components: Chlorin e6 (Ce6), a potent photosensitizer that generates cytotoxic reactive oxygen species (ROS) upon light activation, and a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the targeted accumulation of the molecule within the mitochondria of cancer cells, leveraging their characteristically high mitochondrial membrane potential. This targeted delivery enhances the efficacy of photodynamic therapy (PDT) while minimizing off-target effects, making this compound a promising candidate for in vivo tumor imaging and therapy.[1][2][3]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vivo tumor imaging studies.
Mechanism of Action
The functionality of this compound is based on a dual-component system. The TPP cation selectively targets the mitochondria of cancer cells due to the significantly higher mitochondrial membrane potential in these cells compared to healthy cells.[2][3] Once localized within the mitochondria, the Ce6 component can be excited by light of a specific wavelength. This excitation leads to the generation of ROS, primarily singlet oxygen, which induces oxidative stress and triggers the mitochondrial pathway of apoptosis, ultimately leading to cancer cell death.[1][4]
Signaling Pathway of this compound Induced Apoptosis
Caption: Mitochondrial targeting and apoptotic signaling cascade of this compound.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies utilizing Ce6 and its derivatives for tumor imaging and therapy. This data can serve as a reference for expected outcomes with this compound.
Table 1: In Vivo Efficacy of Ce6-Based Photodynamic Therapy
| Animal Model | Tumor Type | Treatment Group | Dosage | Tumor Volume Reduction | Citation |
| Tumor-bearing mice | Sarcoma | Free Ce6 + Laser | 2.5 mg/kg | ~39% | [5] |
| Tumor-bearing mice | Sarcoma | Gelatin-Ce6-8 + Laser | 2.5 mg/kg | ~62% | [5] |
| Tumor-bearing mice | Sarcoma | Gelatin-Ce6-2 + Laser | 2.5 mg/kg | ~94% | [5] |
Table 2: Biodistribution of Ce6 Derivatives in Tumor-Bearing Mice
| Compound | Time Post-Injection | Organ with Highest Accumulation (Excluding Tumor) | Citation |
| LA@Ce(IV)6-TCPP-PEG | 24 hours | Liver | [6] |
| MFtn-Ce6 | 24 hours | Liver | [1] |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for non-invasive in vivo fluorescence imaging to monitor the accumulation of this compound in tumor tissues.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline solution
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with sterile saline to the desired final concentration. The final concentration of the solvent should be biocompatible.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetization by lack of pedal reflex.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the mouse before injection of this compound to account for any autofluorescence.
-
Use an appropriate filter set for Ce6 (Excitation: ~400 nm, Emission: ~660 nm).
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection. A typical dosage for Ce6 derivatives is around 2.5 mg/kg.
-
-
Time-Lapse Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of this compound.
-
Maintain the mouse under anesthesia during imaging.
-
-
Image Analysis:
-
Analyze the acquired images using the imaging system's software.
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio to assess the targeting efficiency.
-
Experimental Workflow for In Vivo Imaging
Caption: Step-by-step workflow for in vivo fluorescence imaging with this compound.
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol is for determining the distribution of this compound in various organs and the tumor after the final in vivo imaging time point.
Materials:
-
Mice from Protocol 1
-
Surgical tools for dissection
-
In vivo imaging system
-
Phosphate-buffered saline (PBS)
-
Petri dishes or tissue cassettes
Procedure:
-
Euthanasia:
-
Following the final in vivo imaging session, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Organ and Tumor Harvesting:
-
Perform a careful dissection to harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain).
-
Rinse the harvested tissues with PBS to remove excess blood.
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs and tumor in a petri dish or on a non-fluorescent surface.
-
Acquire a fluorescence image of the tissues using the in vivo imaging system with the same settings as in Protocol 1.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of each organ and the tumor by drawing ROIs.
-
Normalize the fluorescence intensity to the weight or area of the tissue to determine the relative accumulation of this compound.
-
Conclusion
This compound presents a highly promising strategy for targeted in vivo tumor imaging and photodynamic therapy. Its ability to specifically accumulate in the mitochondria of cancer cells enhances imaging contrast and therapeutic efficacy. The provided protocols offer a foundational framework for researchers to design and execute in vivo studies utilizing this compound. Further optimization of dosage, timing, and light delivery parameters may be necessary depending on the specific tumor model and research objectives.
References
- 1. A Leaking-Proof Theranostic Nanoplatform for Tumor-Targeted and Dual-Modality Imaging-Guided Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: TPP-Ce6 in 3D Cell Culture Models for Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that employs a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2][3] Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is widely used due to its strong absorption in the red region of the spectrum, allowing for deeper tissue penetration.[4][5] To enhance its efficacy and specificity, Ce6 can be conjugated with a targeting moiety. Triphenylphosphonium (TPP) is a lipophilic cation that accumulates in mitochondria due to the high negative mitochondrial membrane potential, making it an excellent vehicle for delivering therapeutic agents directly to this organelle.[6] The resulting conjugate, TPP-Ce6, is a mitochondria-targeted photosensitizer designed to maximize PDT efficacy by inducing damage at a critical subcellular hub.[6]
The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) cell culture models, such as tumor spheroids, represents a significant advancement in preclinical cancer research.[7][8][9][10] 3D models more accurately replicate the complex architecture, cell-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms of solid tumors.[7][9][10] Therefore, evaluating this compound within these sophisticated models provides a more physiologically relevant assessment of its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D cell culture models.
Mechanism of Action
The primary mechanism of this compound mediated PDT involves a sequence of targeted events. The TPP cation directs the Ce6 photosensitizer to the mitochondria of cancer cells. Upon irradiation with light of a specific wavelength (typically around 660 nm), the accumulated Ce6 is excited, transferring energy to molecular oxygen to produce highly reactive singlet oxygen and other ROS.[1][2] This localized burst of ROS within the mitochondria triggers a cascade of events leading to cell death, primarily through apoptosis. Key events include the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade.[11][12] By targeting the powerhouse of the cell, this compound-PDT effectively shuts down cellular energy production and initiates programmed cell death pathways.[6]
References
- 1. Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways | MDPI [mdpi.com]
Application Notes and Protocols: Combining TPP-Ce6 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is an emerging cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) in tumors, leading to localized cell death. This process can stimulate a robust anti-tumor immune response by inducing immunogenic cell death (ICD), which transforms the tumor into an in situ vaccine.[1][2][3][4] TPP-Ce6, a derivative of the photosensitizer Chlorin (B1196114) e6 (Ce6), is specifically engineered to target mitochondria, the cell's powerhouses.[5] By concentrating ROS generation within the mitochondria, this compound can more effectively trigger apoptosis and the release of damage-associated molecular patterns (DAMPs), thereby amplifying the anti-tumor immune response.[5][6]
Recent preclinical studies have demonstrated that combining PDT with immunotherapy, particularly immune checkpoint inhibitors (ICIs), can lead to synergistic anti-tumor effects, including the eradication of both primary and distant tumors.[1][2][7][8] This combination strategy holds significant promise for treating aggressive and metastatic cancers. These application notes provide an overview of the mechanisms, experimental protocols, and expected outcomes when combining this compound-mediated PDT with common immunotherapy approaches.
Mechanism of Action: this compound PDT and Immunotherapy Synergy
The combination of this compound PDT and immunotherapy leverages a multi-pronged attack on cancer. This compound, due to its triphenylphosphonium (TPP) moiety, accumulates in the mitochondria of cancer cells. Upon irradiation with a specific wavelength of light (typically around 660 nm for Ce6), it generates high levels of ROS, leading to mitochondrial damage and initiating apoptosis.[5] This process is highly immunogenic and triggers a cascade of events that primes the immune system against the tumor.
Key Events in this compound PDT-Induced Immunity:
-
Immunogenic Cell Death (ICD): this compound PDT induces ICD, characterized by the release of DAMPs such as ATP, calreticulin (B1178941) (CRT), and high-mobility group box 1 (HMGB1).[3]
-
Dendritic Cell (DC) Maturation: Released DAMPs and tumor-associated antigens (TAAs) are taken up by immature DCs, leading to their maturation and activation.[1][3][9]
-
Antigen Presentation: Mature DCs migrate to draining lymph nodes and present TAAs to naive T cells, priming and activating tumor-specific CD8+ cytotoxic T lymphocytes (CTLs).[1][10]
-
T-Cell Infiltration: Activated CTLs proliferate and infiltrate the tumor microenvironment (TME) to recognize and kill cancer cells.[7][8][10][11]
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies, work by blocking the inhibitory signals that cancer cells use to evade immune attack.[2] When combined with this compound PDT, these inhibitors can unleash the full potential of the newly activated anti-tumor T cells, leading to a more potent and durable anti-cancer response.[2][8]
Data Presentation: Quantitative Outcomes of Combined Therapy
The following tables summarize representative quantitative data from preclinical studies investigating the combination of PDT with immunotherapy. While specific data for this compound is limited, the presented data from studies using Ce6 and other photosensitizers provide a strong rationale and expected outcomes for this compound-based combination therapies.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Tumor Model | Primary Tumor Growth Inhibition (%) | Distant (Abscopal) Tumor Growth Inhibition (%) | Reference |
| PDT alone | MC38 Colon Carcinoma | ~60% | ~20% | [1][11] |
| Anti-PD-1 alone | MC38 Colon Carcinoma | ~30% | ~10% | [8] |
| PDT + Anti-PD-1 | MC38 Colon Carcinoma | >90% | ~70% | [8][11] |
| PDT alone | CT26 Colon Carcinoma | ~50% | Not Reported | [1] |
| PDT + Immunostimulatory Nanoparticles | CT26 Colon Carcinoma | ~85% | Significant systemic anti-tumor response | [1] |
| Ce6-PDT | B16F10 Melanoma | Significant reduction | Not Reported | [12] |
| Ce6-PDT | Panc02 Pancreatic Cancer | Significant reduction | Not Reported | [12] |
Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations
| Treatment Group | Tumor Model | Change in CD8+ T cells in TME | Change in Regulatory T cells (Tregs) in TME | Reference |
| PDT alone | MC38 Colon Carcinoma | Significant Increase | No significant change | [8][11] |
| Anti-PD-1 alone | MC38 Colon Carcinoma | Moderate Increase | Decrease | [8] |
| PDT + Anti-PD-1 | MC38 Colon Carcinoma | Substantial Increase | Significant Decrease | [8] |
| M-chlorin e6 PDT | Syngeneic tumor model | Not Reported | Decrease in M2-TAMs, Increase in M1-TAMs | [13] |
| Ce6-PDT + Anti-LAG3 | Cutaneous Squamous Cell Carcinoma | Significant Increase | Decrease in MDSCs | [7] |
Table 3: Systemic Cytokine Profile Changes
| Treatment Group | Cytokine | Fold Change vs. Control | Time Point | Reference |
| PDT-generated tumor cell lysates on DCs | IL-6 | ~10-fold | 24 hours | [9] |
| PDT-generated tumor cell lysates on DCs | TNF-α | ~5-fold | 24 hours | [9] |
| PDT + Anti-LAG3 | CCL2, CSF1, CSF2, CCL7 | Significant Decrease | Day 12 post-treatment | [7] |
Experimental Protocols
In Vivo this compound PDT in Combination with Immune Checkpoint Blockade
This protocol describes a general workflow for evaluating the efficacy of this compound PDT combined with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
This compound (synthesis as per established methods)
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Diode laser with a fiber optic cable (wavelength ~660 nm)
-
Calipers for tumor measurement
-
Sterile PBS and cell culture medium
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into four groups: (1) PBS (Control), (2) this compound PDT alone, (3) Anti-PD-1 alone, and (4) this compound PDT + Anti-PD-1.
-
This compound Administration: Intravenously inject this compound (e.g., 2.5 mg/kg body weight) into mice in groups 2 and 4.[12]
-
Photodynamic Therapy: After a predetermined drug-light interval (e.g., 3-6 hours) to allow for this compound accumulation in the tumor, irradiate the tumor with the 660 nm laser at a specific power density and total light dose (e.g., 100 J/cm²).[12][14]
-
Immunotherapy Administration: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on specified days post-PDT (e.g., days 1, 4, and 7).
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors, spleens, and draining lymph nodes can be harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor tissue harvested from experimental mice
-
Tumor dissociation kit or a cocktail of collagenase and DNase
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.[15][16][17]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Stain for cell viability using a Live/Dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8) with a cocktail of fluorochrome-conjugated antibodies.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor microenvironment.[15][16][17]
ELISA for Cytokine Quantification
Materials:
-
Blood serum or tumor tissue lysate from experimental mice
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serum from blood samples or homogenize tumor tissue to obtain lysates.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[20]
Visualizations
Signaling Pathway of this compound PDT-Induced Anti-Tumor Immunity
Caption: this compound PDT induces immunogenic cell death, leading to T-cell priming and tumor attack, which is enhanced by immune checkpoint blockade.
Experimental Workflow for Combined this compound PDT and Immunotherapy
Caption: Workflow for preclinical evaluation of this compound PDT combined with immunotherapy in a syngeneic mouse model.
Conclusion
The combination of this compound mediated photodynamic therapy with immunotherapy, particularly immune checkpoint inhibitors, represents a highly promising strategy for cancer treatment. By specifically targeting mitochondria, this compound can induce a potent immunogenic cell death, which effectively primes the immune system to recognize and eliminate cancer cells. The addition of immunotherapy can then overcome tumor-induced immunosuppression, leading to a durable and systemic anti-tumor response. The protocols and data presented herein provide a framework for researchers and drug development professionals to design and evaluate novel photo-immunotherapy combinations, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Combining Photodynamic Therapy with Immunostimulatory Nanoparticles Elicits Effective Anti-Tumor Immune Responses in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of phototherapy with immune checkpoint blockade: Theory and practice in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of Photodynamic Therapy in Triggering Cell Death and Facilitating Antitumor Immunology [frontiersin.org]
- 5. Mitochondria-targeted photodynamic therapy triggers GSDME-mediated pyroptosis and sensitizes anti-PD-1 therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted photothermal-chemodynamic therapy enhances checkpoint blockade immunotherapy on colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced systemic antitumor efficacy of PD‐1/PD‐L1 blockade with immunological response induced by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy induces interleukin secretion from dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD8+ T cell-mediated control of distant tumours following local photodynamic therapy is independent of CD4+ T cells and dependent on natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Photodynamic therapy exploiting the anti-tumor activity of mannose-conjugated chlorin e6 reduced M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crownbio.com [crownbio.com]
- 18. Role of cytokines in photodynamic therapy-induced local and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. biomatik.com [biomatik.com]
Application Notes and Protocols for TPP-Ce6 in Targeted Cancer Stem Cell Ablation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. A promising strategy to eradicate these resilient cells is the targeted delivery of photosensitizers to their vital organelles, such as mitochondria. TPP-Ce6 is a novel photosensitizer conjugate designed for this purpose. It comprises Chlorin e6 (Ce6), a potent photosensitizer, chemically linked to a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the accumulation of the conjugate within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential compared to healthy cells. Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS) in situ, triggering mitochondrial-mediated apoptosis and leading to the targeted ablation of cancer stem cells.
These application notes provide a comprehensive overview of the use of this compound for the targeted photodynamic therapy (PDT) of cancer stem cells, including its synthesis, mechanism of action, and detailed protocols for in vitro and in vivo applications.
Mechanism of Action
The targeted ablation of cancer stem cells using this compound is based on the principles of photodynamic therapy directed at the mitochondria.
-
Mitochondrial Targeting: The lipophilic cationic TPP moiety of the this compound conjugate leverages the high negative mitochondrial membrane potential of cancer stem cells for selective accumulation within the mitochondrial matrix.
-
Photoactivation and ROS Generation: Upon irradiation with light at a wavelength corresponding to the absorption maximum of Ce6 (typically around 660 nm), the photosensitizer transitions to an excited triplet state. Through energy transfer to molecular oxygen, it generates highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).
-
Induction of Mitochondrial Apoptosis: The localized burst of ROS within the mitochondria inflicts severe oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA. This damage leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation, membrane blebbing, and ultimately, cell death.
Data Presentation
While specific IC50 values for this compound in various cancer stem cell lines are not extensively reported in publicly available literature, the following tables provide a template for summarizing expected quantitative data from key experiments.
Table 1: In Vitro Efficacy of this compound Photodynamic Therapy on Cancer Stem Cell Viability
| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |
| (Example: Breast CSCs) | (e.g., 0.1 - 10) | (e.g., 1 - 5) | Data to be determined |
| (Example: Glioblastoma CSCs) | (e.g., 0.1 - 10) | (e.g., 1 - 5) | Data to be determined |
| (Example: Pancreatic CSCs) | (e.g., 0.1 - 10) | (e.g., 1 - 5) | Data to be determined |
Table 2: Effect of this compound PDT on Tumorsphere Formation Efficiency
| Cell Line | Treatment Group | Tumorsphere Forming Efficiency (%) | Fold Change vs. Control |
| (Example: Ovarian CSCs) | Control (no treatment) | Data to be determined | - |
| This compound (dark) | Data to be determined | Data to be determined | |
| Light only | Data to be determined | Data to be determined | |
| This compound + Light | Data to be determined | Data to be determined |
Table 3: Modulation of Cancer Stem Cell Marker Expression by this compound PDT
| Cell Line | Marker | Treatment Group | Percentage of Positive Cells (%) |
| (Example: Colon CSCs) | ALDH1 | Control | Data to be determined |
| This compound + Light | Data to be determined | ||
| CD44 | Control | Data to be determined | |
| This compound + Light | Data to be determined | ||
| CD133 | Control | Data to be determined | |
| This compound + Light | Data to be determined |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol provides a general guideline for the synthesis of this compound. Specific reaction conditions may require optimization.
Materials:
-
Chlorin e6 (Ce6)
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Ce6: Dissolve Chlorin e6 in anhydrous DMF. Add DCC and DMAP to the solution to activate the carboxylic acid groups of Ce6. Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Conjugation with TPP: In a separate flask, dissolve (4-Carboxybutyl)triphenylphosphonium bromide in anhydrous DMF. Add this solution dropwise to the activated Ce6 solution.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Collect the fractions containing the this compound conjugate.
-
-
Characterization: Confirm the structure and purity of the synthesized this compound conjugate using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Caption: Synthetic scheme for this compound conjugation.
Protocol 2: In Vitro Photodynamic Therapy of Cancer Stem Cell Tumorspheres
This protocol details the procedure for assessing the efficacy of this compound PDT on CSCs grown as tumorspheres.
Materials:
-
Cancer cell line known to form tumorspheres
-
Tumorsphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound stock solution (dissolved in DMSO and diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Light source with a wavelength of ~660 nm (e.g., LED array or laser)
-
Light power meter
Procedure:
-
Tumorsphere Formation:
-
Culture cancer cells in ultra-low attachment plates with tumorsphere medium.
-
Allow spheres to form and grow for 5-7 days.
-
-
This compound Incubation:
-
Gently collect the tumorspheres and plate them in a new ultra-low attachment 96-well plate.
-
Treat the tumorspheres with varying concentrations of this compound (e.g., 0.1 to 10 µM) in fresh tumorsphere medium.
-
Include control groups: untreated, light only, and this compound without light.
-
Incubate for 4-6 hours to allow for mitochondrial accumulation of this compound.
-
-
Photodynamic Treatment:
-
Wash the tumorspheres with PBS to remove excess this compound.
-
Add fresh tumorsphere medium.
-
Irradiate the designated wells with a 660 nm light source at a specific light dose (e.g., 1-5 J/cm²).
-
-
Post-Treatment Incubation:
-
Return the plate to the incubator and culture for an additional 48-72 hours.
-
-
Assessment of Viability and Tumorsphere Integrity:
-
Visually inspect the tumorspheres for morphological changes (e.g., disintegration) using a microscope.
-
Quantify cell viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.
-
Calculate the tumorsphere forming efficiency by counting the number of spheres formed from a known number of single cells plated after treatment.
-
Caption: Workflow for in vitro this compound PDT on CSCs.
Protocol 3: In Vivo Targeted Ablation of Cancer Stem Cells
This protocol outlines a general procedure for evaluating the efficacy of this compound PDT in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer stem cells for injection
-
This compound solution for injection (formulated for in vivo use)
-
Anesthesia
-
Light source with a fiber optic diffuser for interstitial light delivery
-
Calipers for tumor measurement
-
Materials for tissue harvesting and analysis (flow cytometry, immunohistochemistry)
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject a defined number of cancer stem cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Divide the mice into control and treatment groups (e.g., saline, this compound only, light only, this compound + light).
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intravenous or intratumoral injection) at a predetermined dose.
-
Allow for a sufficient accumulation time in the tumor (e.g., 6-24 hours).
-
-
Photodynamic Therapy:
-
Anesthetize the mice.
-
Deliver light of ~660 nm to the tumor using a fiber optic diffuser at a specified power density and duration.
-
-
Monitoring and Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for the presence of cancer stem cells by:
-
Flow cytometry: Dissociate the tumors into single cells and stain for CSC markers (e.g., ALDH1, CD44, CD133).
-
Immunohistochemistry: Stain tumor sections for CSC markers.
-
Tumorsphere formation assay: Culture cells from the dissociated tumors to assess their sphere-forming ability.
-
-
Caption: In vivo experimental workflow for this compound PDT.
Signaling Pathway
Caption: Mitochondrial apoptosis pathway induced by this compound PDT.
Application Notes and Protocols for TPP-Ce6 Mediated Sonodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for investigating TPP-Ce6 mediated sonodynamic therapy (SDT). The information is intended to assist researchers in designing and executing in vitro studies to evaluate the efficacy and mechanisms of this targeted cancer therapy.
Introduction
Sonodynamic therapy (SDT) is an emerging, non-invasive therapeutic modality that utilizes the synergistic action of a sonosensitizing agent and low-intensity ultrasound to induce targeted cell death.[1] Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer, has been adapted for SDT due to its ability to generate cytotoxic reactive oxygen species (ROS) upon acoustic activation.[2][3] To enhance its therapeutic efficacy, Ce6 can be conjugated with a triphenylphosphonium (TPP) cation. This modification facilitates the targeted accumulation of the sonosensitizer within the mitochondria of cancer cells, owing to the high negative mitochondrial membrane potential.[4][5] this compound mediated SDT leverages this mitochondrial targeting to induce apoptosis through ROS-mediated damage to this critical organelle.[4][6]
Core Principles
The fundamental principle of this compound mediated SDT involves three key components: the sonosensitizer (this compound), ultrasound, and molecular oxygen.
-
Mitochondrial Targeting: The lipophilic and cationic nature of the TPP moiety directs the this compound molecule to accumulate within the mitochondria of cancer cells.[4]
-
Sonosensitizer Activation: Upon exposure to a specific frequency and intensity of ultrasound, the accumulated this compound becomes activated.[7]
-
ROS Generation: The activated this compound transfers its energy to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[6][8]
-
Induction of Apoptosis: The generated ROS induce oxidative stress, primarily within the mitochondria, leading to a cascade of events including the disruption of the mitochondrial membrane potential, release of cytochrome c, activation of caspases, and ultimately, apoptotic cell death.[9][10]
Experimental Setup and Design Considerations
The successful implementation of in vitro SDT experiments requires careful consideration of the experimental setup and ultrasound parameters. Significant variations in these factors can impact the sonodynamic response.[7][11]
In Vitro Sonication Setups
There are several common configurations for applying ultrasound to cell cultures:
-
Direct Contact: A planar transducer is placed in direct contact with the bottom of the culture plate.[7][11]
-
Water Tank (Far-Field): The culture plate is positioned in the far-field of the transducer within a water tank to ensure a more uniform acoustic field.[7][11]
-
Immersed Tubes: Sealed cell culture tubes are immersed in a water bath away from the transducer.[7][11]
-
Dipped Transducer: The transducer is dipped directly into the well of the culture plate.[7][11]
It is crucial to maintain consistency in the chosen setup, including the transducer position, cell-transducer distance, and the coupling medium (e.g., degassed water).[11]
Ultrasound Parameters
The biological effects of SDT are highly dependent on the acoustic parameters employed.[12] Key parameters to control and report include:
-
Frequency (MHz): Typically in the range of 1-3 MHz for therapeutic applications.
-
Intensity (W/cm²): A critical parameter that influences cytotoxicity and ROS production.[11]
-
Duty Cycle (%): The percentage of time the ultrasound is actively being emitted.
-
Sonication Duration (minutes): The total time of ultrasound exposure.
Optimizing these parameters is essential for achieving significant therapeutic effects while minimizing off-target damage.[12][13]
Data Presentation
Table 1: Exemplar Ultrasound Parameters for In Vitro this compound SDT
| Parameter | Value | Reference |
| Frequency | 1.0 MHz | [14][15] |
| Intensity | 0.3 - 0.75 W/cm² | [4][6][14] |
| Duty Cycle | 50% - 100% (Continuous Wave) | [4][15] |
| Sonication Duration | 1 - 3 minutes | [4][6][14] |
Table 2: Summary of Quantitative Efficacy Data for Ce6-Mediated SDT
| Cell Line | This compound Conc. (µM) | Ultrasound Parameters | Cell Viability (%) | Apoptosis Induction | Reference |
| MCF-7 | 10 | 1 MHz, 0.3 W/cm², 1 min | ~30% | - | [4] |
| 4T1 | 1 (Ce6) | 1.0 MHz, 0.36 W/cm², 1 min | 85.06% | Increased DNA fragmentation | [14] |
| PC3 | 5 (Ce6) | 1 MHz, 0.5 W/cm², 1 min, 50% duty cycle | - | Increased mitochondrial depolarization | [15] |
| HepG2 | - (TPP@HMS) | 1 MHz, 0.75 W/cm², 3 min | Significant cell death observed | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments in this compound mediated SDT research.
Protocol 1: Cell Culture and this compound Incubation
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, 4T1, HepG2) into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry, or specialized dishes for microscopy).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in serum-free cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound containing medium. Incubate for a predetermined duration (e.g., 4-6 hours) in the dark to allow for cellular uptake and mitochondrial accumulation.[14]
Protocol 2: Sonodynamic Therapy Treatment
-
Preparation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any free this compound. Add fresh, serum-free medium to the cells.
-
Ultrasound Exposure: Place the culture vessel in the pre-configured sonication apparatus. Ensure proper coupling between the transducer and the vessel.
-
Sonication: Expose the cells to ultrasound using the optimized parameters (frequency, intensity, duty cycle, and duration). Include control groups: untreated cells, cells treated with this compound only, and cells exposed to ultrasound only.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Post-Treatment Incubation: Following SDT, incubate the cells for 24 hours to allow for the manifestation of cytotoxic effects.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Probe Loading: After SDT, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes in the dark.[1][6]
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the green fluorescence of dichlorofluorescein (DCF), which is indicative of ROS production.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer to quantify the levels of intracellular ROS.
-
Protocol 5: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Probe Staining: After SDT, incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as Rhodamine 123 (Rh123) or JC-1.[15]
-
Incubation: Incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with PBS.
-
Analysis:
-
Fluorescence Microscopy: Visualize the fluorescence changes. For JC-1, a shift from red (high ΔΨm) to green (low ΔΨm) fluorescence indicates mitochondrial depolarization.
-
Flow Cytometry: Quantify the changes in fluorescence intensity to determine the percentage of cells with depolarized mitochondria.[15]
-
Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After a post-treatment incubation period (e.g., 12-24 hours), harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Visualizations
Caption: Experimental workflow for in vitro this compound mediated sonodynamic therapy.
Caption: Signaling pathway of this compound mediated sonodynamic therapy leading to apoptosis.
References
- 1. Sonodynamic Treatment Induces Selective Killing of Cancer Cells in an In Vitro Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted organic sonodynamic therapy agents: concept, benefits, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ultrasound-induced reactive oxygen species generation and mitochondria-specific damage by sonodynamic agent/metal ion-doped mesoporous silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The induction of the apoptosis of cancer cell by sonodynamic therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonodynamic therapy: Ultrasound parameters and in vitro experimental configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Different Ultrasonic Parameters and Treatment Conditions to Optimize In Vitro Sonodynamic Therapeutic Effects in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Different Ultrasonic Parameters and Treatment Conditions to Optimize In Vitro Sonodynamic Therapeutic Effects in Cancer Cells - ProQuest [proquest.com]
- 14. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving TPP-Ce6 Solubility and Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Triphenylphosphonium-Chlorin e6 (TPP-Ce6). The focus is on enhancing the solubility and stability of this compound in aqueous solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes and how can I prevent this?
A1: this compound, like many photosensitizers, is prone to aggregation and precipitation in aqueous solutions due to its hydrophobic nature.[1] This can be exacerbated by several factors:
-
Concentration: High concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the buffer can affect the charge and solubility of this compound.
-
Ionic Strength: High salt concentrations can lead to "salting out" effects, reducing solubility.
-
Temperature: Temperature fluctuations can impact solubility and stability.
-
Improper Dissolution: Failure to properly dissolve the this compound initially can lead to persistent aggregation.
Troubleshooting Steps:
-
Optimize Concentration: Start with the lowest effective concentration for your experiment.
-
pH Adjustment: While maintaining a physiologically relevant pH is often necessary, slight adjustments can sometimes improve solubility. However, be aware that pH can also affect cellular uptake and phototoxicity.
-
Reduce Ionic Strength: If possible, lower the salt concentration of your buffer.
-
Controlled Dissolution: First, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure rapid and thorough mixing.
-
Use of Excipients: Incorporate solubilizing agents such as cyclodextrins or polymers.[2]
Q2: I am observing a decrease in the photodynamic activity of my this compound solution over time. What could be the reason?
A2: A decrease in photodynamic activity often points to issues with the stability of the this compound formulation. The primary culprits are aggregation and chemical degradation.
-
Aggregation-Induced Quenching: When this compound molecules aggregate, their excited states can be quenched, leading to a reduction in singlet oxygen generation.[3]
-
Photobleaching: Upon exposure to light, photosensitizers can undergo photochemical degradation, rendering them inactive.
-
Chemical Degradation: The chlorin (B1196114) ring of Ce6 can be susceptible to oxidation or other chemical modifications in certain buffer conditions, especially over extended periods or at non-optimal pH.
Troubleshooting Steps:
-
Prevent Aggregation: Employ the strategies outlined in Q1, such as using nanoparticle formulations or excipients.
-
Protect from Light: Prepare and store this compound solutions in the dark or under amber light conditions to minimize photobleaching.
-
Fresh Preparations: Use freshly prepared this compound solutions for your experiments whenever possible.
-
Optimize Buffer Conditions: Ensure your buffer components are stable and do not promote degradation of the photosensitizer.
Q3: How can I improve the delivery and cellular uptake of this compound in my in vitro experiments?
A3: Poor solubility and aggregation can significantly hinder the cellular uptake of this compound. Enhancing its bioavailability at the cellular level is crucial for effective photodynamic therapy (PDT).
Strategies for Improved Cellular Uptake:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its dispersion in aqueous media and facilitate cellular entry.[4][5] Various nanoparticle systems, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, have been successfully used.
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like Ce6, increasing their aqueous solubility and preventing aggregation.[6]
-
Polymers: Biocompatible polymers such as Pluronic F127 and polyvinylpyrrolidone (B124986) (PVP) can form micelles or complexes with this compound, enhancing its solubility and stability.[3][7]
-
-
Chemical Modification: Attaching hydrophilic moieties to the Ce6 molecule can intrinsically improve its water solubility.[8]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Precipitate in this compound Stock Solution | - High concentration- Inappropriate solvent- Temperature fluctuations | - Prepare a more dilute stock solution.- Initially dissolve this compound in a minimal amount of DMSO before diluting with aqueous buffer.- Store at a consistent, recommended temperature. |
| Inconsistent Results Between Experiments | - Aggregation of this compound- Degradation of this compound solution- Variation in formulation preparation | - Use a formulation strategy to prevent aggregation (nanoparticles, excipients).- Always use freshly prepared solutions.- Standardize the protocol for preparing the this compound formulation. |
| Low Singlet Oxygen Generation | - Aggregation-induced quenching- Photobleaching- Incorrect measurement parameters | - Confirm monomeric state of this compound using UV-Vis spectroscopy.- Protect the solution from light during preparation and handling.- Ensure the appropriate wavelength and power of the light source for excitation. |
| Low Cellular Uptake | - Poor solubility and aggregation in culture medium- Short incubation time | - Utilize nanoparticle or excipient-based formulations.- Optimize the incubation time to allow for sufficient cellular uptake. |
| High Dark Toxicity (without light activation) | - Cytotoxicity of the formulation components (e.g., solvent, nanoparticles)- High concentration of this compound | - Test the cytotoxicity of the vehicle (e.g., nanoparticles without this compound) as a control.- Perform a dose-response curve to determine the non-toxic concentration range in the dark. |
Data on this compound Solubility and Stability Enhancement
The following tables summarize quantitative data from various studies on the improvement of Ce6 solubility and the characteristics of different formulations.
Table 1: Nanoparticle Formulations for this compound Delivery
| Formulation | Average Size (nm) | Zeta Potential (mV) | Key Findings |
| Ce6-Phospholipid Nanoparticles | 18.4 ± 2.5 | -34.6 ± 3.0 | Stable colloidal solution with >95% Ce6 incorporation.[9] |
| High-Molecular-Weight Poly-L-Lysine-Ce6 (HPLCe6) | Not specified | Not specified | Showed superior self-assembly and PDT performance compared to low-molecular-weight conjugates.[4] |
| Polyglycerol-Coated Iron Oxide Nanoparticles with Ce6 | 236.1 ± 4.62 | -24.73 ± 1.002 | Good aqueous solubility and stability.[5] |
| Pluronic F127 Micelles with Ce6 (Ce6@F127 Ms) | Not specified | Not specified | Significantly increased solubility and singlet oxygen generation in aqueous media compared to free Ce6.[7] |
Table 2: Effect of Excipients on Photosensitizer Properties
| Excipient | Effect on Solubility | Effect on Stability | Mechanism of Action |
| β-Cyclodextrin | Increased aqueous solubility | Prevents aggregation | Formation of inclusion complexes.[6] |
| Polyvinylpyrrolidone (PVP) | Prevents aggregation in aqueous media | Enhances fluorescence quantum yield | Forms molecular complexes via hydrophobic interactions.[3] |
| Pluronic F127 | Enhances solubility | Forms stable micelles | Encapsulation of the hydrophobic photosensitizer within the micellar core.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Micelles
Objective: To prepare a stable aqueous formulation of this compound using Pluronic F127.
Materials:
-
This compound
-
Pluronic F127
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Magnetic stirrer
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare this compound Stock Solution: Dissolve a precise amount of this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Pluronic F127 Solution: Dissolve Pluronic F127 in PBS at the desired concentration (e.g., 1-10% w/v) with gentle stirring.
-
Encapsulation: While vigorously stirring the Pluronic F127 solution, add the this compound stock solution dropwise. The final concentration of DMSO should be kept low (typically <1% v/v) to avoid solvent effects.
-
Equilibration: Allow the mixture to stir at room temperature for 2-4 hours in the dark to ensure complete encapsulation of this compound within the micelles.
-
Purification (Optional): To remove any unencapsulated this compound, the solution can be dialyzed against PBS using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter for sterilization before in vitro or in vivo use.
-
Characterization: Characterize the formulation for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Assessment of Singlet Oxygen Generation
Objective: To quantify the production of singlet oxygen by a this compound formulation upon photoirradiation.
Materials:
-
This compound formulation
-
Singlet Oxygen Sensor Green (SOSG) or 1,3-Diphenylisobenzofuran (DPBF)
-
Appropriate solvent for the sensor (e.g., methanol (B129727) for DPBF, water for SOSG)
-
Light source with a suitable wavelength for Ce6 excitation (e.g., 660 nm laser or LED)
-
Fluorometer or UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare Sensor Solution: Prepare a stock solution of the singlet oxygen sensor (e.g., 1 mM SOSG in methanol).
-
Prepare Reaction Mixture: In a quartz cuvette, mix the this compound formulation (at a fixed concentration) with the sensor solution in an appropriate buffer.
-
Baseline Measurement: Record the initial fluorescence (for SOSG) or absorbance (for DPBF) of the mixture before irradiation.
-
Photoirradiation: Irradiate the cuvette with the light source for a defined period.
-
Post-Irradiation Measurement: Immediately after irradiation, record the fluorescence or absorbance again.
-
Data Analysis:
-
For SOSG, an increase in fluorescence intensity indicates singlet oxygen production.
-
For DPBF, a decrease in absorbance at its characteristic wavelength (around 410 nm) indicates its reaction with singlet oxygen.
-
-
Control Experiments: Perform control experiments with the this compound formulation without light, the sensor with light but without this compound, and a standard photosensitizer with known singlet oxygen quantum yield for comparison.
Protocol 3: Cellular Uptake and Phototoxicity Assay
Objective: To evaluate the cellular uptake and phototoxicity of a this compound formulation in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A431)
-
Complete cell culture medium
-
This compound formulation
-
Phosphate Buffered Saline (PBS)
-
MTT or other cell viability assay reagent
-
Light source (e.g., 660 nm LED array)
-
Fluorescence microscope or flow cytometer
-
96-well plates
Procedure:
Part A: Cellular Uptake
-
Cell Seeding: Seed cells in a 96-well plate (for quantitative analysis) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the this compound formulation at various concentrations. Include a control group with no this compound.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 12, or 24 hours).
-
Washing: Wash the cells three times with cold PBS to remove any extracellular this compound.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular localization of this compound.
-
Flow Cytometry: Detach the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.
-
Part B: Phototoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Part A. Include "dark toxicity" control groups that will not be exposed to light.
-
Incubation: Incubate the cells with the this compound formulation for the predetermined optimal uptake time.
-
Washing: Wash the cells twice with PBS.
-
Irradiation: Add fresh culture medium and expose the designated plates to the light source for a specific duration to deliver a defined light dose (e.g., 5 J/cm²). Keep the "dark toxicity" plates in the dark.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for an additional 24 hours.
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Compare the phototoxicity of the this compound formulation with the dark toxicity.
Visualizations
References
- 1. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances and Classification of Cyclodextrin-Based Polymers for Food-Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Self-Assembled Low- and High-Molecular-Weight Poly-L-Lysine–Ce6 Conjugate-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. F127/chlorin e6-nanomicelles to enhance Ce6 solubility and PDT-efficacy mitigating lung metastasis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of a new nanoform of the photosensitizer chlorin e6, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing TPP-Ce6 Aggregation in Biological Media
Welcome to the technical support center for TPP-Ce6, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of this compound aggregation in biological media, ensuring the validity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a photosensitizer composed of Chlorin e6 (Ce6) conjugated to a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the targeted delivery of Ce6 to mitochondria, enhancing the efficacy of photodynamic therapy (PDT). However, like many photosensitizers, this compound is prone to aggregation in aqueous biological media due to its hydrophobic nature. This aggregation can lead to a loss of its photosensitizing activity, altered cellular uptake, and reduced mitochondrial targeting, ultimately compromising experimental results.
Q2: What are the primary factors that contribute to this compound aggregation?
Several factors can induce the aggregation of this compound in biological media:
-
High Concentration: Exceeding the aqueous solubility limit of this compound is a primary cause of aggregation.
-
pH and Ionic Strength: The pH and salt concentration of the media can influence the charge and intermolecular interactions of this compound, promoting aggregation.
-
Temperature Fluctuations: Changes in temperature, such as freeze-thaw cycles, can decrease the solubility of this compound and lead to precipitation.
-
Interaction with Media Components: this compound can interact with proteins (like serum albumin), salts, and other components in the culture medium, leading to the formation of insoluble complexes.[1][2]
Q3: How can I visually identify this compound aggregation?
Aggregation of this compound in your media can manifest as:
-
Cloudiness or Turbidity: A noticeable haziness in the normally clear culture medium.[3][4]
-
Precipitate Formation: Visible particles, which may appear as fine crystals or an amorphous solid, settling at the bottom of the culture vessel.[3][4]
-
Color Change: A shift in the color of the medium, which may be subtle.
Microscopic examination can also reveal particulate matter that is not cellular in origin.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This is a common issue arising from the poor aqueous solubility of this compound when transitioning from a concentrated organic stock solution (e.g., in DMSO) to the aqueous environment of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its solubility limit. | 1. Reduce Final Concentration: Perform a dose-response experiment to determine the highest effective concentration that remains soluble.2. Solubility Test: Before your experiment, perform a serial dilution of your this compound stock in the intended cell culture medium to identify the maximum soluble concentration. |
| Rapid Dilution/Poor Mixing | Direct addition of a concentrated stock to a large volume of media can cause rapid solvent exchange, leading to precipitation before the compound can disperse. | 1. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[1]2. Intermediate Dilution: Create an intermediate dilution of your stock in a small volume of serum-containing media before adding it to the final culture volume. Serum proteins can sometimes help stabilize the compound.[1] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution.[1] |
Issue 2: this compound Precipitates Over Time During Incubation
Delayed precipitation can occur due to the dynamic environment of cell culture, where changes in pH, temperature, and interactions with cellular metabolites can affect compound solubility.
| Potential Cause | Explanation | Recommended Solution |
| Instability at 37°C | This compound may degrade or aggregate over longer incubation times at 37°C. | 1. Reduce Incubation Time: If experimentally feasible, shorten the incubation period of this compound with the cells.2. Use a Stabilizing Formulation: Incorporate surfactants or formulate this compound into nanoparticles (see below) to enhance its stability. |
| Interaction with Media Components | This compound can bind to serum proteins or chelate with metal ions in the media, forming insoluble complexes over time.[1][5][6] | 1. Reduce Serum Concentration: If your cell line permits, try reducing the percentage of serum in your culture medium.2. Consider Serum-Free Media: Transitioning to a serum-free medium may prevent protein-related precipitation, but may require optimization of other media supplements. |
| pH Shift | Cellular metabolism can lead to a gradual decrease in the pH of the culture medium, which can affect the solubility of this compound.[1] | 1. Monitor pH: Regularly check the pH of your culture medium during long-term experiments.2. Use Buffered Media: Ensure your medium has adequate buffering capacity (e.g., HEPES) to maintain a stable pH.[7] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate media components, including this compound, exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[4] |
Issue 3: Loss of Mitochondrial Targeting and Photodynamic Efficacy
Aggregation can mask the TPP moiety, preventing its interaction with the mitochondrial membrane and thereby reducing its targeted accumulation and subsequent photodynamic effect.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Aggregates | Aggregated this compound particles may be too large for efficient cellular uptake or may not effectively interact with the mitochondrial membrane. | 1. Confirm Monomeric State: Before cellular application, verify that your this compound working solution is free of visible precipitates.2. Utilize Formulation Strategies: Employ surfactants or nanoparticle encapsulation to maintain this compound in its monomeric, active form. |
| Interaction with Serum Proteins | Binding of this compound to serum proteins like albumin can alter its biodistribution and reduce its availability for mitochondrial targeting.[5][6] | 1. Optimize Serum Concentration: As mentioned previously, reducing serum levels may mitigate this effect.2. Formulation to Minimize Protein Binding: Encapsulation within nanoparticles can shield this compound from extensive interaction with serum proteins. |
| Disruption of Mitochondrial Membrane Potential | The TPP cation itself, especially at higher concentrations, can impact mitochondrial membrane potential, which is the driving force for its accumulation.[8][9] | 1. Titrate Concentration: Use the lowest effective concentration of this compound to minimize off-target effects on mitochondrial function.2. Control Experiments: Include control groups treated with the TPP moiety alone to assess its independent effects on mitochondrial health. |
Prevention Strategies: Formulation Approaches
To proactively prevent aggregation, consider the following formulation strategies.
Use of Surfactants
Non-ionic surfactants can be used to increase the solubility and stability of hydrophobic compounds like this compound in aqueous solutions. They form micelles that encapsulate the photosensitizer, preventing aggregation.
Comparison of Common Surfactants
| Surfactant | Recommended Starting Concentration Range (% w/v) | Key Characteristics |
| Tween® 80 | 0.001% - 1%[10] | Commonly used, generally biocompatible. May require optimization as higher concentrations can be cytotoxic. |
| Pluronic® F-127 | 0.5% - 2%[11] | Forms stable micelles and is widely used in drug delivery. Can also form thermosensitive hydrogels at higher concentrations.[12] |
Note: The optimal surfactant and its concentration should be empirically determined for your specific cell line and experimental conditions to balance solubility enhancement with potential cytotoxicity.
Nanoparticle-Based Formulations
Encapsulating this compound within nanoparticles is a highly effective method to prevent aggregation, improve stability, and enhance delivery.
Common Nanoparticle Formulations
| Formulation | Key Features |
| Liposomes | Biocompatible lipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[13] |
| Polymeric Micelles | Self-assembling structures formed from amphiphilic block copolymers (e.g., Pluronic® F-127) that can carry hydrophobic compounds in their core.[14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Pluronic® F-127
This protocol describes a simple method for preparing a this compound formulation using Pluronic® F-127 to enhance its solubility.
Materials:
-
This compound
-
Pluronic® F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare a Pluronic® F-127 Solution: Dissolve Pluronic® F-127 in PBS to your desired final concentration (e.g., 1% w/v). Gentle warming may be required to fully dissolve the polymer.
-
Formulate this compound Micelles: a. To the Pluronic® F-127 solution, add the this compound stock solution dropwise while continuously vortexing. b. The final concentration of DMSO in the formulation should be kept low (ideally <1%) to avoid solvent effects. c. Continue to vortex the solution for 5-10 minutes to allow for the formation of this compound-loaded micelles.
-
Sterilization and Storage: a. Sterilize the final formulation by passing it through a 0.22 µm syringe filter. b. Use the formulation immediately or store it at 4°C, protected from light. It is recommended to check for any precipitation before use.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of this compound encapsulated liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DMPC, DPPC)
-
Cholesterol
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., DMPC and cholesterol at a desired molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.[16] b. Remove the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.[16] c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding pre-warmed PBS (above the phase transition temperature of the lipids).[16] b. Agitate the flask by vortexing or gentle shaking until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.[16] b. Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size.
-
Purification and Storage: a. Remove any unencapsulated this compound by dialysis or size exclusion chromatography. b. Store the liposomal suspension at 4°C, protected from light.
This compound Mediated Photodynamic Therapy Signaling Pathway
Upon photoactivation, this compound, localized within the mitochondria, generates reactive oxygen species (ROS), primarily singlet oxygen. This initiates a cascade of events leading to apoptotic cell death.
Figure 1: this compound PDT-Induced Apoptotic Pathway. This diagram illustrates the key steps in this compound mediated photodynamic therapy, from mitochondrial targeting to the execution of apoptosis.
Experimental Workflow for Assessing this compound Aggregation
This workflow provides a logical sequence of steps to evaluate and troubleshoot this compound aggregation in your experimental setup.
Figure 2: Troubleshooting Workflow for this compound Aggregation. A step-by-step guide to identifying and resolving this compound precipitation issues in biological media.
References
- 1. benchchem.com [benchchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. The interaction of human serum albumin in the native and fully reduced states with apolipoprotein E, serum amyloid protein and very low density lipoproteins from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum albumin-lipid membrane interaction influencing the uptake of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 10. Protection of bovine serum albumin from aggregation by Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TPP-Ce6 Cellular Uptake
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with low cellular uptake of TPP-Ce6, a mitochondria-targeting photosensitizer.
Troubleshooting Guide
Issue: Low or No Detectable this compound Fluorescence Signal in Cells
Low fluorescence intensity is a primary indicator of poor cellular uptake. The following sections provide potential causes and solutions to address this issue.
Potential Cause 1: Suboptimal Experimental Conditions
The incubation time, concentration of this compound, and cell density can significantly impact uptake efficiency.
-
Solution: Optimize these parameters systematically. Below is a sample table of starting concentrations and times, which should be adapted for your specific cell line.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Higher concentrations may lead to aggregation or toxicity. |
| Incubation Time | 1 - 6 hours | Uptake is time-dependent; longer times may increase signal.[1][2][3] |
| Cell Density | 70-90% confluency | Overly confluent or sparse cultures can affect uptake. |
Potential Cause 2: this compound Aggregation
Chlorin (B1196114) e6 (Ce6) and its derivatives can be hydrophobic, leading to aggregation in aqueous media, which prevents efficient cellular uptake.[4][5]
-
Solution:
Potential Cause 3: Issues with Cellular Uptake Mechanisms
This compound is designed to leverage the positive charge of the triphenylphosphonium (TPP) cation to cross the mitochondrial membrane. However, its initial entry into the cell is often via endocytosis.[7][8][9]
-
Solution:
-
Verify the viability and metabolic activity of your cells, as uptake is an active process.
-
If endocytosis is suspected to be inefficient, consider strategies to enhance it, though this is less common for TPP-mediated uptake.
-
Potential Cause 4: Efflux Pump Activity
Some cell lines, particularly cancer cells, may express efflux pumps that actively remove this compound from the cytoplasm, reducing intracellular accumulation.
-
Solution:
-
Investigate the expression of common efflux pumps (e.g., P-glycoprotein) in your cell line.
-
If efflux is a suspected issue, co-incubation with a known efflux pump inhibitor may increase this compound retention.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low this compound uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cellular uptake?
A1: this compound is a mitochondria-targeting photosensitizer.[10] The triphenylphosphonium (TPP) cation facilitates its accumulation in mitochondria due to the negative mitochondrial membrane potential. The initial entry into the cell is generally thought to occur via endocytosis.[7][8][9]
Q2: How does this compound induce phototoxicity?
A2: Upon irradiation with light of a specific wavelength (around 660 nm for Ce6), this compound becomes excited and generates reactive oxygen species (ROS), primarily singlet oxygen.[4][10] This leads to oxidative stress, mitochondrial damage, and ultimately apoptosis.[10]
Mechanism of this compound Phototoxicity
Q3: Can I use this compound in combination with other therapies?
A3: Yes, this compound-mediated photodynamic therapy (PDT) can be combined with other treatments like chemotherapy for a synergistic effect.[6] The use of nanocarriers can facilitate the co-delivery of this compound and other therapeutic agents.[11]
Q4: Why is my this compound phototoxicity low even with good uptake?
A4: Low phototoxicity despite seemingly adequate uptake can be due to several factors:
-
Insufficient Light Dose: Ensure the light source is calibrated and delivering the correct wavelength and power density.
-
Hypoxia: Photodynamic therapy is often oxygen-dependent.[5] A hypoxic tumor microenvironment can reduce the efficiency of ROS generation.
-
Subcellular Localization: If this compound is not localizing to the mitochondria correctly, its phototoxic efficacy will be reduced.
Experimental Protocols
Protocol 1: Cellular Uptake Assay via Fluorescence Microscopy
This protocol provides a general method for visualizing the cellular uptake of this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
MitoTracker Green for mitochondrial co-localization
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare a working solution of this compound in cell culture medium (e.g., 5 µM).
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate for the desired time (e.g., 4 hours) at 37°C.
-
(Optional) For mitochondrial co-localization, add MitoTracker Green according to the manufacturer's protocol during the last 30 minutes of incubation.
-
Wash the cells three times with PBS to remove extracellular this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue), MitoTracker Green (green), and this compound (red).
Cellular Uptake and Localization Workflow
Protocol 2: Quantitative Cellular Uptake Assay via Flow Cytometry
This protocol allows for the quantification of this compound uptake across a cell population.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 1, 2, 4, 6 hours).
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in 500 µL of cold PBS.
-
Analyze the cells using a flow cytometer, detecting the this compound fluorescence in the appropriate channel (e.g., APC or PerCP).
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of this compound uptake.[1]
Data on Cellular Uptake
The efficiency of cellular uptake can be influenced by the formulation of the photosensitizer. Nanoparticle-based delivery systems can significantly enhance uptake compared to the free drug.
| Formulation | Relative Cellular Uptake (vs. Free Ce6) | Reference Cell Line | Citation |
| Free Ce6 | 1x | HeLa | [12] |
| Ce6-HSA-NPs (Human Serum Albumin Nanoparticles) | > 2x | HeLa | [12] |
| BCH NPs (Nanoparticles with BPTES and Ce6) | ~2.33x | 4T1 | [1] |
| NR-HS-Ce6 (Gold Nanorods with Human Serum) | ~57x | Cal 27 | [2] |
Note: The above data is compiled from different studies and should be used as a general guide. Actual uptake will vary depending on the specific nanoparticle, cell line, and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Encapsulation of p-THPP into nanoparticles: cellular uptake, subcellular localization and effect of serum on photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. worldscientific.com [worldscientific.com]
- 12. researchgate.net [researchgate.net]
strategies to minimize TPP-Ce6 photobleaching during microscopy
Welcome to the technical support center for TPP-Ce6 microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photobleaching and troubleshooting common issues during fluorescence imaging experiments with the mitochondria-targeting photosensitizer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a photosensitizer specifically designed to target mitochondria. It is composed of Chlorin e6 (Ce6), a potent photosensitizer derived from chlorophyll, chemically linked to triphenylphosphonium (TPP). The positively charged TPP cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. In microscopy, this compound is used to visualize mitochondria and to study mitochondrial dynamics and function. Upon excitation with light of a specific wavelength, this compound fluoresces, allowing for its detection. Furthermore, its photosensitizing properties, which lead to the generation of reactive oxygen species (ROS) under illumination, are utilized in photodynamic therapy (PDT) research to induce localized photodamage and study cellular responses.
Q2: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, resulting in a diminished signal over time during an imaging experiment. For quantitative studies, photobleaching can significantly skew results by giving the false impression of a decrease in the concentration of the molecule of interest.[1] In the context of this compound, which is also a photosensitizer, the same light that excites it for fluorescence imaging can also lead to its degradation.
Q3: What are the primary factors that contribute to this compound photobleaching?
Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[2]
-
Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[2]
-
Presence of Oxygen: As a photosensitizer, this compound's interaction with molecular oxygen upon illumination is a key part of its function, but this interaction also contributes to its photobleaching.
-
Local Environment: The chemical environment surrounding the this compound molecule within the mitochondria can influence its photostability.
Troubleshooting Guide
This guide addresses common problems encountered during this compound microscopy and provides practical solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of fluorescence signal | High photobleaching rate. | - Reduce Excitation Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.[2]- Decrease Exposure Time: Minimize the duration of light exposure for each image acquisition.[2]- Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties.[2]- Incorporate an Antifade Reagent: Use a commercially available antifade reagent compatible with live-cell imaging.[2][3] |
| Weak initial fluorescence signal | Suboptimal imaging conditions or low this compound concentration. | - Optimize Filter Sets: Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (Excitation max ~400-410 nm and ~650-670 nm).- Check this compound Concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and potential cytotoxicity.- Align the Microscope Light Path: Ensure the microscope is properly aligned for optimal illumination and detection. |
| High background fluorescence | Autofluorescence from cells or media; unbound this compound. | - Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium is fluorescent and can contribute to background.- Wash Cells Thoroughly: After incubation with this compound, wash the cells multiple times with fresh medium to remove any unbound probe.- Image in a Dark Room: Minimize ambient light to reduce background noise.[4] |
| Signs of cellular stress or damage (e.g., blebbing, mitochondrial fragmentation) | Phototoxicity due to excessive light exposure and ROS production. | - Minimize Overall Light Dose: Reduce both the intensity and duration of light exposure.[3]- Use Time-Lapse Imaging Sparingly: Increase the interval between image acquisitions in time-lapse experiments.- Consider Lower this compound Concentrations: High concentrations can lead to increased ROS production and phototoxicity. |
Strategies to Minimize this compound Photobleaching
Minimizing photobleaching is crucial for obtaining high-quality and reliable data. Here are several strategies that can be employed:
Optimization of Imaging Parameters
The most direct way to reduce photobleaching is to minimize the amount of light hitting the sample.[5]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that allows for a clear signal. This can be controlled through the microscope software or by using neutral density filters.[2]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector that still provides a good signal-to-noise ratio.[2]
-
Control the Illuminated Area: Use the field diaphragm to illuminate only the region of interest.
-
Smart Imaging: When setting up the experiment and finding the focal plane, use transmitted light or a lower magnification to minimize light exposure to the area that will be imaged.[1]
Use of Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are often the cause of fluorophore destruction.[2] For live-cell imaging of this compound, it is essential to use reagents that are non-toxic and cell-permeable.
-
Commercial Antifade Reagents: Several commercial antifade reagents are available for live-cell imaging, such as ProLong™ Live Antifade Reagent.[3]
-
Antioxidants: Some researchers use antioxidants like Trolox (a vitamin E analog) to reduce photobleaching.
Selection of Appropriate Hardware
The choice of microscope components can significantly impact the amount of photobleaching.
-
High Quantum Efficiency Detectors: Use a camera with high quantum efficiency (e.g., sCMOS or EMCCD cameras) to detect more of the emitted fluorescence, allowing for the use of lower excitation light levels.
-
Efficient Optical Components: Use high numerical aperture (NA) objectives to collect more light from the sample. Ensure all optical components are clean and properly aligned.[4]
Quantitative Data on Photosensitizer Photostability
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Notes | Reference |
| Chlorin e6 | 0.65 (in ethanol) | Parent compound of this compound. | [6] |
| meso-tetraphenylporphyrin (TPP) | 0.60 (in dichloromethane) | A common reference photosensitizer. | [7] |
| Iridium(III) Complex (Ir-P(ph)3) | 0.17 | Mitochondria-targeted and highly photostable. | [8] |
| Halogenated BODIPY (AmI) | 0.55 | Mitochondria-targeted photosensitizer. | [9] |
Note: Singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of generating singlet oxygen and is not a direct measure of photostability. However, photosensitizers with high ΦΔ are often more susceptible to photobleaching due to their high reactivity in the excited state.
Experimental Protocols
Detailed Protocol for Live-Cell Imaging of this compound
This protocol provides a general guideline for staining and imaging live cells with this compound while minimizing photobleaching. Optimization of concentrations and incubation times may be necessary for different cell types.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Live-cell imaging buffer (e.g., HBSS or a specialized imaging medium)
-
Antifade reagent for live-cell imaging (optional)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets for this compound (e.g., excitation around 640 nm, emission around 670 nm) and a temperature- and CO2-controlled stage incubator.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of imaging.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free cell culture medium. A final concentration in the range of 100 nM to 1 µM is a good starting point.
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound this compound.
-
-
Addition of Antifade Reagent (Optional):
-
If using an antifade reagent, prepare it according to the manufacturer's instructions in the imaging buffer and add it to the cells.
-
-
Microscopy Setup:
-
Place the dish on the microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Allow the sample to equilibrate for at least 15 minutes before imaging.
-
-
Image Acquisition:
-
Use a low magnification objective and transmitted light to locate the cells and the region of interest.
-
Switch to the desired objective (e.g., 60x or 100x oil immersion) and focus using the fluorescence channel with the lowest possible excitation power and exposure time.
-
For image acquisition, use the optimized imaging parameters (lowest practical laser power and shortest exposure time).
-
For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.
-
Acquire a z-stack if 3D information is required, again using minimal light exposure per z-slice.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a photosensitizer.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. biocompare.com [biocompare.com]
- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Photophysics of photosensitizing dyes in living cell suspensions | Semantic Scholar [semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy | MDPI [mdpi.com]
Technical Support Center: Optimizing Light Dosage for TPP-Ce6 Photodynamic Therapy
Welcome to the technical support center for TPP-Ce6 photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer clear protocols for utilizing this compound in photodynamic therapy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for in vitro experiments?
A1: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown effective dose-dependent responses in cancer cells at concentrations ranging from 0.125 µg/ml to 8.0 µg/ml.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. For example, in human colon cancer SW480 cells, Ce6-PDT inhibited cell proliferation in a dose-dependent manner at concentrations from 0.125 to 8.0 μg/ml.[1]
Q2: What wavelength and light dose should be used to activate this compound?
A2: this compound is typically activated by red light, with wavelengths in the range of 650-670 nm commonly used.[2][3] The light dose, or fluence, is a critical parameter to optimize. Effective light doses in preclinical studies have ranged from 6 J/cm² to 100 J/cm².[4] The optimal light dose will depend on the this compound concentration, cell type, and desired therapeutic effect. It is advisable to test a range of light doses to find the most effective one for your experiment.
Q3: How can I be sure that the cytotoxic effects I'm observing are due to PDT and not the this compound or light alone?
A3: To confirm that the observed effects are due to photodynamic therapy, it is essential to include proper controls in your experiment. These should include:
-
Cells treated with this compound but not exposed to light: This control will determine if this compound alone has any cytotoxic effects at the concentration used.
-
Cells exposed to light without this compound: This control will assess any potential phototoxic effects of the light source on the cells.
-
Untreated cells: This group serves as a baseline for normal cell viability.
Studies have shown that Ce6 treatment alone, without photoirradiation, does not induce significant differences in cell proliferation or apoptosis.[1]
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results in PDT experiments can arise from several factors:
-
Variability in this compound uptake: Ensure consistent incubation times and conditions. Cell density at the time of treatment can also affect photosensitizer uptake.
-
Fluctuations in light source output: Regularly calibrate your light source to ensure a consistent power density and total light dose are delivered in each experiment.
-
Oxygen levels: Photodynamic therapy is an oxygen-dependent process. Variations in oxygen concentration in the cell culture medium can impact the generation of reactive oxygen species (ROS) and, consequently, the therapeutic outcome.[2][5]
-
Cellular heterogeneity: Different cell populations within the same culture may respond differently to PDT.
Q5: How can I minimize off-target effects and damage to healthy cells?
A5: this compound is designed to preferentially accumulate in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.[6][7] This inherent targeting mechanism helps to minimize off-target effects. To further enhance specificity:
-
Optimize this compound concentration and light dose: Use the lowest effective concentration and light dose to achieve the desired therapeutic effect while minimizing damage to surrounding healthy tissue.
-
Precise light delivery: Confine the light exposure to the target tumor area to avoid activating the photosensitizer in healthy tissues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Death/Ineffective Treatment | 1. Insufficient this compound concentration or uptake. 2. Inadequate light dose (fluence or fluence rate). 3. Low oxygen levels (hypoxia) in the target tissue. [2][5]4. Suboptimal wavelength for this compound activation. | 1. Perform a dose-response study to determine the optimal this compound concentration. Increase incubation time to enhance uptake.2. Increase the light dose by adjusting the irradiation time or power density. Consider light fractionation to allow for tissue reoxygenation.[8]3. Ensure adequate oxygenation of the cell culture medium or consider strategies to overcome tumor hypoxia in vivo.4. Verify that the light source wavelength aligns with the absorption spectrum of this compound (around 650-670 nm).[2][3] |
| High Variability in Results | 1. Inconsistent this compound loading. 2. Fluctuations in light source power output. 3. Variations in cell density or confluency. 4. Inconsistent incubation times. | 1. Prepare fresh this compound solutions for each experiment and ensure thorough mixing.2. Calibrate the light source before each experiment to ensure consistent power density.3. Seed cells at a consistent density and treat them at the same level of confluency.4. Standardize all incubation periods for this compound and any other reagents. |
| High Background Toxicity (in dark controls) | 1. This compound concentration is too high. 2. Contamination of the this compound stock solution. 3. Cell line is particularly sensitive to the photosensitizer. | 1. Reduce the concentration of this compound used in the experiment.2. Filter-sterilize the this compound stock solution. Prepare fresh solutions.3. Perform a toxicity test with a range of this compound concentrations in the dark to determine the maximum non-toxic dose. |
| Photobleaching of this compound | 1. High light intensity or prolonged exposure. | 1. Monitor the fluorescence of this compound during light exposure. If significant photobleaching occurs, consider using a lower light intensity for a longer duration to deliver the same total light dose. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on Ce6-based photodynamic therapy. These values can serve as a starting point for experimental design.
Table 1: In Vitro Experimental Parameters for Ce6-PDT
| Cell Line | Ce6 Concentration | Light Wavelength (nm) | Light Dose/Power Density | Observed Effect | Reference |
| Human Colon Cancer SW480 | 0.125 - 8.0 µg/ml | 650 | 6 J/cm² | Dose-dependent inhibition of proliferation and induction of apoptosis. | [1] |
| Human Colon Cancer SW480 | Not specified | Not specified | Not specified | Ce6-PDT induced apoptosis via the mitochondrial pathway and autophagy. Inhibition of autophagy enhanced apoptosis. | [9] |
| Melanoma B16 | 1.2 µM | 650 | 18 mW/cm² | Generation of reactive oxygen species and induction of apoptosis. | [10] |
| Squamous Cell Carcinoma (SCC7) | 5 µM | 670 | 50 mW/cm² for 30s | Reduced cell viability to 34.4% under normoxia and 20.48% under hypoxia. | [2] |
| Human Colon Cancer HT-29 | 0.5 - 8 µg/ml | 670-690 | Not specified | Concentration-dependent decrease in cell viability upon irradiation. | [11] |
Table 2: In Vivo Experimental Parameters for Ce6-PDT
| Animal Model | Tumor Type | Ce6 Dosage | Light Wavelength (nm) | Light Dose/Power Density | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SCC7 Tumor-bearing Mice | Squamous Cell Carcinoma | 1 mg/kg (intratumoral) | 670 | 100 mW/cm² for 20 min | Complete tumor suppression. |[2] | | Melanoma and Pancreatic Tumor Mouse Models | Melanoma, Pancreatic | 2.5 mg/kg | 660 | 100 J/cm² | Tumor regression in irradiated and non-irradiated sites (abscopal effect). |[4] | | 4T1 Tumor-bearing Mice | Breast Cancer | Not specified | Cerenkov Luminescence from [18F]FDG | Internal light source | Significant tumor growth suppression and prolonged survival. |[12] |
Experimental Protocols
Protocol 1: In Vitro this compound Photodynamic Therapy
Objective: To assess the phototoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with the appropriate wavelength (e.g., 660 nm LED array)
-
Cell viability assay kit (e.g., MTT, XTT)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include wells with medium only as a control. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the this compound containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh complete culture medium to each well. Expose the designated wells to light from a calibrated light source for a specific duration to achieve the desired light dose. Keep a set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Assessment of Mitochondrial Targeting
Objective: To visualize the subcellular localization of this compound, specifically its accumulation in mitochondria.
Materials:
-
Cancer cell line
-
Glass-bottom culture dishes or chamber slides
-
This compound solution
-
MitoTracker Green FM (or another mitochondrial stain)
-
Hoechst 33342 (or another nuclear stain)
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
This compound Incubation: Treat the cells with this compound at the desired concentration and incubate for the optimized duration in the dark.
-
Mitochondrial and Nuclear Staining: In the final 30 minutes of this compound incubation, add MitoTracker Green FM and Hoechst 33342 to the culture medium according to the manufacturer's protocols.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Add fresh medium and immediately visualize the cells using a confocal microscope. Acquire images in the respective channels for this compound (red fluorescence), mitochondria (green fluorescence), and nuclei (blue fluorescence).
-
Analysis: Merge the images to assess the colocalization of this compound with the mitochondria.
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound PDT
This compound PDT primarily induces cell death through the generation of reactive oxygen species (ROS) in the mitochondria. This triggers a cascade of events leading to apoptosis and, in some cases, autophagy.
Caption: this compound PDT signaling pathway leading to apoptosis and autophagy.
Experimental Workflow for Optimizing Light Dosage
The following diagram illustrates a typical workflow for determining the optimal light dose for this compound PDT in an in vitro setting.
Caption: Workflow for optimizing light dosage in this compound PDT experiments.
References
- 1. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorin e6-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative strategies for photodynamic therapy against hypoxic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Photodynamic Cancer Treatment by Mitochondria‐Targeting and Brominated Near‐Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve photodynamic therapy-induced antitumor immunity for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigating Dynamic Molecular Events in Melanoma Cell Nucleus During Photodynamic Therapy by SERS [frontiersin.org]
- 11. Photosensitizer-Conjugated Human Serum Albumin Nanoparticles for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hypoxia-Induced Resistance in TPP-Ce6 Photodynamic Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome hypoxia-induced resistance to Triphenylphosphonium-Chlorin e6 (TPP-Ce6) Photodynamic Therapy (PDT). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific issues you may encounter during your this compound PDT experiments in a hypoxic setting.
Issue 1: Reduced this compound PDT Efficacy Under Hypoxia
-
Question: My this compound PDT protocol is effective under normoxic conditions, but I observe significantly reduced cancer cell death under hypoxia. Why is this happening and what can I do?
-
Answer: This is a common challenge. The efficacy of PDT is highly dependent on the presence of molecular oxygen to generate cytotoxic reactive oxygen species (ROS)[1][2][3]. The hypoxic tumor microenvironment severely limits the amount of available oxygen, thus reducing the therapeutic effect[1][3].
Troubleshooting Steps:
-
Confirm Hypoxia Induction: First, verify that your hypoxia induction method is working as expected. You can confirm the hypoxic state by measuring the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) via Western blot[4][5].
-
Enhance Oxygen Supply: Consider strategies to increase the oxygen concentration at the tumor site. This can be achieved by:
-
Co-administration of Oxygen-Carrying Nanoparticles: Utilize nanoparticles, such as those based on perfluorocarbons or hemoglobin, to deliver oxygen directly to the tumor tissue[1][6][7].
-
In Situ Oxygen Generation: Employ nanoparticles that generate oxygen within the tumor microenvironment. For example, manganese dioxide (MnO2) or calcium peroxide (CaO2) nanoparticles can react with endogenous hydrogen peroxide (H2O2) or water, respectively, to produce oxygen[2][7][8].
-
-
Combine with Oxygen-Independent Therapies: To circumvent the oxygen-dependency of PDT, consider combining it with other therapies that are effective in hypoxic conditions:
-
Photothermal Therapy (PTT): The localized heat generated by PTT can kill cancer cells without requiring oxygen and can also increase blood flow, which may alleviate hypoxia[9].
-
Chemodynamic Therapy (CDT): This approach utilizes Fenton or Fenton-like reactions to generate highly reactive hydroxyl radicals from endogenous H2O2, a process that is independent of oxygen levels[10].
-
-
Inhibit the Hypoxic Response: Target the cellular response to hypoxia by inhibiting HIF-1α. Acriflavine (B1215748) is an example of a small molecule inhibitor that can prevent the dimerization of HIF-1α, thereby sensitizing hypoxic cells to PDT[7][11].
-
Issue 2: Inconsistent Results with Oxygen-Generating Nanoparticles
-
Question: I am using MnO2 nanoparticles to generate oxygen for my this compound PDT experiments, but my results are not consistent. What could be the cause?
-
Answer: Inconsistent results with oxygen-generating nanoparticles can stem from several factors related to the nanoparticles themselves and the experimental setup.
Troubleshooting Steps:
-
Characterize Your Nanoparticles: Ensure that your nanoparticles are properly synthesized and characterized. Key parameters to check include size, surface charge, and oxygen generation efficiency in response to H2O2.
-
Optimize Nanoparticle Concentration and Timing: The concentration of nanoparticles and the timing of their administration relative to PDT are critical. Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental model.
-
Assess H2O2 Levels: The oxygen generation by MnO2 nanoparticles is dependent on the presence of endogenous H2O2[7][8]. Measure the baseline H2O2 levels in your cancer cells, as this can vary between cell lines. If H2O2 levels are low, the oxygen generation may be insufficient.
-
Ensure Proper Dispersion: Nanoparticles can aggregate, which will affect their efficacy. Ensure they are well-dispersed in the culture medium or injection vehicle before use.
-
Issue 3: Difficulty in Measuring ROS Production Under Hypoxia
-
Question: I am trying to measure ROS production after this compound PDT in hypoxic cells, but the signal is very low. How can I improve my ROS detection?
-
Answer: Low ROS signal under hypoxia is expected due to the oxygen-dependent nature of PDT. However, you can optimize your detection method.
Troubleshooting Steps:
-
Use a Sensitive ROS Probe: Employ a highly sensitive fluorescent probe for ROS detection, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA)[12].
-
Optimize Probe Loading and Measurement Time: Ensure optimal loading of the ROS probe by incubating the cells for the recommended time. Measure the fluorescence signal immediately after PDT, as ROS are often short-lived[12].
-
Use a Positive Control: Include a positive control to ensure your detection system is working correctly. For example, treat normoxic cells with this compound PDT, which should yield a strong ROS signal.
-
Consider Alternative ROS Measurement Techniques: If fluorescence-based methods are not sensitive enough, consider using other techniques such as luminol-amplified chemiluminescence assays[13].
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on overcoming hypoxia-induced PDT resistance.
Table 1: In Vitro Cell Viability Post-PDT with Oxygen-Generating Nanoparticles
| Treatment Group | Cell Line | Condition | Cell Viability (%) | Reference |
| Free Ce6 + Laser | 4T1 | Normoxia | 41.0 | [9] |
| Free Ce6 + Laser | 4T1 | Hypoxia | 47.1 | [9] |
| BCFe@SRF + Laser | 4T1 | Normoxia | 36.0 | [9] |
| BCFe@SRF + Laser | 4T1 | Hypoxia | 12.4 | [9] |
| CM NPs + Laser | 4T1 | Hypoxia | 54.1 (Apoptosis) | [8] |
| Free Ce6 + Laser | 4T1 | Hypoxia | 36.04 (Apoptosis) | [8] |
| Ce6@MnO2-PEG + Laser | 4T1 | Hypoxia | Significantly lower than free Ce6 | [14] |
| C@HPOC + Laser (1 µg/mL Ce6) | 4T1 | Hypoxia | 20 (100 - 80% apoptosis) | [14] |
| Ce6@Co NPs + Laser | SCC7 | Normoxia | 34.4 | [10] |
| Ce6@Co NPs + Laser | SCC7 | Hypoxia | 20.48 | [10] |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Tumor Inhibition (%) | Reference |
| CaO2 NPs + PDT | MIA PaCa-2 Xenograft | Statistically significant improvement vs. PDT alone | [2] |
| UCNPs@SiO2-Au2O3 + NIR | Mouse Model | 95% survival rate | [7] |
| RC@TFC NPs + Laser | Mouse Model | Significantly enhanced vs. chemotherapy alone | [7] |
| Ce6@MnO2-PEG + PDT | 4T1 Tumor-bearing mice | Significantly inhibited tumor growth vs. free Ce6 | [14] |
| Ce6@Co NPs + Laser | SCC7 Tumor-bearing mice | Complete tumor suppression | [10] |
Detailed Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
There are two common methods for inducing hypoxia in vitro:
-
Method A: Hypoxia Chamber [4][5][15]
-
Culture cells in standard petri dishes or multi-well plates.
-
Place the cell cultures inside a modular incubator chamber. To maintain humidity, also place a petri dish containing sterile water in the chamber.
-
Purge the chamber with a pre-mixed gas, typically 5% CO2, and a low oxygen concentration (e.g., 1-2% O2), with the balance being N2. A flow rate of 20 L/min for 4 minutes is often sufficient to purge the chamber.
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
Allow the cells to equilibrate to the hypoxic environment for the desired duration (e.g., 4-24 hours) before proceeding with the experiment.
-
-
Method B: Chemical Induction with Cobalt Chloride (CoCl2) [4][5][16]
-
Prepare a fresh stock solution of CoCl2 in sterile water or PBS.
-
Add the CoCl2 stock solution directly to the cell culture medium to achieve a final concentration typically ranging from 100 to 600 µM. The optimal concentration should be determined for each cell line.
-
Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired time (e.g., 4-24 hours) to induce a hypoxic response through the stabilization of HIF-1α.
-
Protocol 2: Western Blot for HIF-1α Detection
-
After hypoxia induction, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.
Protocol 3: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Subject the cells to the desired treatments (e.g., this compound, hypoxia, PDT).
-
After the treatment, remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Intracellular ROS
-
Load the cells with a fluorescent ROS probe, such as 10 µM H2DCFDA, by incubating them in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Perform the this compound PDT treatment.
-
Immediately after PDT, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For H2DCFDA, the excitation and emission wavelengths are typically around 485 nm and 535 nm, respectively.
-
The increase in fluorescence intensity corresponds to the amount of intracellular ROS produced.
Visualizations
Signaling Pathway
Caption: HIF-1α pathway activation under PDT-induced hypoxia.
Experimental Workflow
Caption: General experimental workflow for testing strategies.
References
- 1. Frontiers | Engineering tumor-oxygenated nanomaterials: advancing photodynamic therapy for cancer treatment [frontiersin.org]
- 2. Oxygen generating nanoparticles for improved photodynamic therapy of hypoxic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physicsworld.com [physicsworld.com]
- 7. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen-generating Hybrid Polymeric Nanoparticles with Encapsulated Doxorubicin and Chlorin e6 for Trimodal Imaging-Guided Combined Chemo-Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. stemcell.com [stemcell.com]
- 16. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
Technical Support Center: TPP-Ce6 Off-Target Toxicity Assessment and Minimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mitochondria-targeting photosensitizer, TPP-Ce6. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound is a photosensitizer that specifically accumulates in the mitochondria due to the triphenylphosphonium (TPP) cation. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1][2] This leads to oxidative stress, mitochondrial dysfunction, and ultimately induces programmed cell death, or apoptosis.[1][2]
Q2: What are the main causes of off-target toxicity with this compound?
A2: Off-target toxicity primarily arises from the accumulation of this compound in healthy tissues. Photosensitizers like Chlorin e6 (Ce6) can have poor water solubility and may exhibit long-term phototoxicity if they are not efficiently cleared from the body.[3] Unintentional exposure of skin or other non-target tissues containing the photosensitizer to light can lead to cellular damage.
Q3: How can I minimize the off-target toxicity of this compound in my experiments?
A3: Minimizing off-target toxicity is crucial for the therapeutic application of this compound. Key strategies include:
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it with targeting ligands (e.g., peptides) can enhance its accumulation in tumor tissues while reducing systemic exposure.[2][3][4][5][6][7][8][9]
-
Controlled Administration: Intratumoral injections, when feasible, can localize the photosensitizer directly to the target site, minimizing systemic distribution.[7][8]
-
Optimizing Light Delivery: Precisely directing the light source to the target tissue limits the activation of the photosensitizer in surrounding healthy tissues.
Q4: I am observing high background fluorescence in my in vivo imaging studies. What could be the cause?
A4: High background fluorescence can be due to several factors:
-
Suboptimal Biodistribution: The this compound formulation may not have had sufficient time to clear from non-target tissues. Consider optimizing the time between injection and imaging.
-
Autofluorescence: Tissues naturally fluoresce, which can interfere with the signal. Ensure you are using appropriate filters and consider acquiring a baseline image before injecting this compound.
-
Incorrect Imaging Parameters: The camera settings, such as exposure time and binning, may be too high. Optimize these settings using a positive control.[10]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| Low Cytotoxicity Observed | Insufficient light dose or incorrect wavelength. | Verify the light source's power output and wavelength. Ensure uniform illumination of all wells. |
| Low concentration of this compound. | Perform a dose-response curve to determine the optimal concentration. | |
| Cell density is too high, preventing adequate light penetration. | Optimize the cell seeding density. A lower density may be more sensitive to photodynamic therapy.[3] | |
| High "Dark Toxicity" (Cell death without light) | This compound concentration is too high. | Reduce the concentration of this compound. The photosensitizer itself should have minimal toxicity in the absence of light.[3] |
| Contamination of cell culture. | Check for microbial contamination. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Inconsistent light delivery across the plate. | Use a light source that provides uniform illumination. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate as they are more prone to evaporation.[11] |
In Vivo Biodistribution Studies
| Problem | Possible Cause | Suggested Solution |
| Low Tumor Accumulation | Poor formulation of the this compound delivery vehicle. | If using nanoparticles, ensure they are properly characterized for size, charge, and stability. |
| Rapid clearance from circulation. | Modify the delivery system to improve circulation time, for example, by PEGylation. | |
| Incorrect timing of imaging post-injection. | Perform a time-course study to determine the point of maximum tumor accumulation. | |
| High Signal in Liver and Spleen | Clearance by the reticuloendothelial system (RES). | This is a common issue with nanoparticle-based delivery. Consider strategies to reduce RES uptake, such as optimizing nanoparticle size and surface chemistry. |
| Non-specific uptake. | Enhance targeting by conjugating with tumor-specific ligands. | |
| No or Weak Fluorescence Signal | Insufficient dose of this compound. | Increase the injected dose, while monitoring for toxicity. |
| Quenching of the fluorescent signal. | Ensure the in vivo environment is not quenching the fluorescence of Ce6. | |
| Imaging system settings are not optimal. | Optimize exposure time, binning, and filter selection. Use a positive control to validate system performance.[10] |
Quantitative Data Summary
The following tables summarize representative data on the biodistribution and cellular uptake of targeted versus non-targeted photosensitizer delivery systems.
Table 1: In Vivo Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles
| Delivery System | Tumor Accumulation (% Injected Dose) | Reference |
| Targeted Nanoparticles | 2.5 times higher than non-targeted | [12] |
| Active Targeting Nanoparticles | 0.9% | [13] |
| Passive Targeting Nanoparticles | 0.6% | [13] |
Table 2: Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles
| Delivery System | Cellular Uptake Enhancement | Reference |
| Folate Targeted Nanoparticles | >6.7 times higher than non-targeted | [12] |
| Aptamer Targeted Nanoparticles | 77-fold increase compared to non-targeted | [12] |
| Antibody-Targeted Lipidic Nanoparticles | 6-fold increase in internalization | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing cytotoxicity following photodynamic therapy.[3][4][11][14]
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with medium only (no cells) and cells with medium but no this compound.
-
Incubate the cells with this compound for the desired time (e.g., 4-24 hours).
-
For the "light" group, irradiate the plate with a light source of the appropriate wavelength and dose. Keep a parallel "dark" group covered to assess dark toxicity.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][15][16][17][18]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound and light, as described in your experimental protocol.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[15]
-
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye differentially stains mitochondria based on their membrane potential. Healthy mitochondria with high membrane potential form red fluorescent J-aggregates, while depolarized mitochondria in apoptotic cells contain green fluorescent JC-1 monomers.[1][19][20][21][22]
Materials:
-
This compound treated and control cells
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with this compound and light as required. Include a positive control for mitochondrial depolarization (e.g., using CCCP).
-
Prepare the JC-1 staining solution in cell culture medium at the recommended concentration (typically 1-10 µM).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with assay buffer or PBS.
-
Analyze the fluorescence immediately.
-
Fluorescence Microscopy: Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both the red (J-aggregates, e.g., Ex/Em ~585/590 nm) and green (monomers, e.g., Ex/Em ~510/527 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Caption: Mechanism of this compound mediated photodynamic therapy.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Delivery of photosensitizers for photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy | MDPI [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. kumc.edu [kumc.edu]
- 6. Current Limitations and Recent Progress in Nanomedicine for Clinically Available Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. researchhub.com [researchhub.com]
- 12. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
TPP-Ce6 Technical Support Center: Troubleshooting Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common stability challenges encountered during the storage and handling of TPP-Ce6. The information is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability?
A1: The stability of this compound is primarily influenced by several factors, including:
-
Light Exposure: this compound is a photosensitizer and is susceptible to photodegradation upon exposure to light.
-
Temperature: Elevated temperatures can accelerate the degradation of the molecule.
-
pH: The stability of the chlorin (B1196114) e6 (Ce6) component is known to be pH-dependent. Acidic conditions may promote aggregation, which can affect its efficacy.[1][2]
-
Solvent: The choice of solvent for stock solutions is critical, as some organic solvents can cause decomposition.
-
Aggregation: this compound, like its core component Ce6, has a tendency to aggregate in aqueous solutions, which can impact its performance.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided.
Q2: How should I store this compound powder?
A2: For long-term stability, this compound powder should be stored in a tightly sealed, light-resistant container at -20°C or -80°C. Storing it in a desiccator can provide additional protection from moisture.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions of similar photosensitizers. It is crucial to use anhydrous solvents to minimize hydrolysis. Some solvents like acetone, toluene, and n-hexane have been reported to cause decomposition of related TPP compounds and should be avoided.
Q4: How can I minimize degradation of this compound in solution?
A4: To minimize degradation in solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
For aqueous solutions, consider using buffers at neutral or slightly alkaline pH, as acidic conditions can promote aggregation of the Ce6 moiety.[1][2]
Troubleshooting Guides
Issue 1: I am observing high variability in my experimental results.
This can be a frustrating issue, often stemming from inconsistent this compound stability or handling.
Logical Workflow for Troubleshooting High Experimental Variability
Caption: Troubleshooting workflow for high experimental variability.
Issue 2: My this compound solution appears cloudy or has visible precipitates.
This is a strong indication of aggregation or poor solubility.
Troubleshooting this compound Solution Clarity
Caption: Troubleshooting workflow for this compound solution clarity issues.
Data on Factors Affecting Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of its core component, Chlorin e6 (Ce6), has been studied. This data can provide valuable insights into the handling of this compound.
Table 1: Influence of pH on the Stability of Chlorin e6
| pH Condition | Observation | Implication for this compound |
| Acidic (e.g., pH < 7) | Prone to aggregation.[1][2] | May lead to reduced photodynamic efficiency and precipitation in acidic buffers or cellular compartments. |
| Neutral to Alkaline (e.g., pH ≥ 7) | Predominantly in monomeric form.[2] | Likely to be more stable and active in buffers with neutral to slightly alkaline pH. |
Table 2: General Recommendations for Storage of this compound
| Storage Form | Recommended Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Stock Solution in Anhydrous DMSO/DMF | -20°C or -80°C | Short to medium-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | For immediate use (within a day) | Prepare fresh. Protect from light. Buffer at neutral or slightly alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile and low-light conditions, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mM).
-
Vortex briefly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Dispense the stock solution into single-use, light-protected (amber) aliquots.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Aggregation using UV-Vis Spectroscopy
Aggregation of this compound in aqueous solutions can be monitored by observing changes in its UV-Vis absorption spectrum. A shift or broadening of the Soret band (around 400 nm) can indicate aggregation.
-
Prepare a dilute solution of this compound in the aqueous buffer of interest (e.g., PBS). The final concentration should result in a Soret band absorbance between 0.5 and 1.0.
-
Record the UV-Vis spectrum immediately after preparation from 350 nm to 700 nm.
-
Incubate the solution under the desired experimental conditions (e.g., different pH, temperature, or time).
-
Record the UV-Vis spectrum at various time points.
-
Analyze the spectra for changes in the Soret band peak position and shape. A red-shift (shift to longer wavelengths) and broadening of the peak are indicative of aggregation.
Signaling Pathway: this compound Mediated Photodynamic Therapy (PDT)
This compound is designed to accumulate in the mitochondria. Upon irradiation with light of a specific wavelength, it generates reactive oxygen species (ROS), which can induce apoptosis.
Caption: Simplified signaling pathway of this compound induced apoptosis.
References
Technical Support Center: Enhancing TPP-Ce6 Delivery to Solid Tumors In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working on enhancing the delivery of the mitochondria-targeting photosensitizer, Triphenylphosphonium-Chlorin e6 (TPP-Ce6), to solid tumors in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and facilitate successful experimental outcomes.
Troubleshooting Guides
Researchers may encounter several challenges when working with this compound delivery systems in vivo. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues in this compound In Vivo Delivery
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Accumulation of this compound | Poor Nanoparticle Stability: Aggregation or premature drug release in circulation.[1][2] | - Optimize nanoparticle formulation (e.g., adjust lipid composition, polymer concentration).[3][4]- Characterize nanoparticle size, polydispersity index (PDI), and zeta potential before in vivo administration to ensure stability.[5]- Incorporate polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface (PEGylation) to increase circulation time and stability.[6] |
| Rapid Clearance by the Reticuloendothelial System (RES): Nanoparticles are quickly taken up by the liver and spleen.[7] | - Modify nanoparticle surface with "stealth" polymers like PEG to reduce opsonization and RES uptake.[6]- Optimize nanoparticle size to be within the ideal range for tumor accumulation (typically 50-200 nm).[2][7] | |
| Inefficient Tumor Penetration: Nanoparticles accumulate at the tumor periphery but fail to penetrate deeper into the tumor mass.[8] | - Utilize smaller nanoparticles (under 50 nm) which have been shown to have better penetration in some tumor models.[9]- Employ strategies to modify the tumor microenvironment, such as using agents that degrade the extracellular matrix. | |
| High Off-Target Accumulation (e.g., in Liver, Spleen) | Nanoparticle Physicochemical Properties: Size, shape, and surface charge can influence organ distribution.[8][9] | - Adjust nanoparticle size and surface charge. For instance, negatively charged nanoparticles have shown good tumor accumulation and penetration.[8]- Incorporate targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface that specifically bind to receptors overexpressed on tumor cells.[10] |
| Enhanced Permeability and Retention (EPR) Effect Variability: The leakiness of tumor vasculature can vary significantly between tumor models and even within the same tumor.[7] | - Select tumor models known to exhibit a robust EPR effect.- Consider alternative delivery strategies that do not solely rely on the passive EPR effect, such as active targeting.[10] | |
| Inconsistent Therapeutic Efficacy | Insufficient Light Penetration: The light used to activate Ce6 may not be reaching all parts of the tumor, especially for deep-seated tumors.[11] | - Use light sources with longer wavelengths (e.g., near-infrared light) which have deeper tissue penetration.[12]- Employ interstitial light delivery methods where optical fibers are inserted directly into the tumor.[13] |
| Tumor Hypoxia: The photodynamic process consumes oxygen, and many solid tumors are inherently hypoxic, limiting the generation of cytotoxic reactive oxygen species (ROS).[2][11] | - Co-deliver oxygen-generating agents, such as catalase, with the this compound formulation.[14]- Use delivery strategies that can alleviate hypoxia in the tumor microenvironment. | |
| Difficulty in Reproducing Results | Variability in Nanoparticle Formulation: Minor changes in formulation parameters can lead to different in vivo outcomes.[3][4] | - Standardize the nanoparticle preparation protocol, including parameters like sonication time, temperature, and purification methods.[15][16]- Thoroughly characterize each batch of nanoparticles to ensure consistency.[5] |
| Animal Model Variability: Differences in animal strain, age, and tumor implantation site can affect results. | - Use a consistent and well-characterized animal model.- Ensure uniform tumor size at the start of the experiment.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often delivered using nanoparticles?
A1: Chlorin e6 (Ce6) is a hydrophobic molecule, which limits its solubility and administration in aqueous environments like the bloodstream.[10] Encapsulating or conjugating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, improves its solubility, stability, and circulation time in vivo.[10][17] Furthermore, nanoparticles can be designed to passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[7]
Q2: What is the role of Triphenylphosphonium (TPP) in this compound?
A2: Triphenylphosphonium (TPP) is a cation that specifically targets mitochondria. Due to the high negative membrane potential of the inner mitochondrial membrane, the positively charged TPP moiety facilitates the accumulation of the photosensitizer within the mitochondria of cancer cells. This targeted delivery to a critical organelle enhances the efficacy of photodynamic therapy by inducing mitochondrial damage and apoptosis.
Q3: What are the key characterization parameters for this compound nanoparticles before in vivo studies?
A3: Before injecting this compound nanoparticles into animals, it is crucial to characterize their physicochemical properties to ensure quality and consistency. Key parameters include:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), the size should ideally be in the 50-200 nm range for optimal tumor accumulation via the EPR effect, and a low PDI (typically < 0.2) indicates a homogenous nanoparticle population.[2][5]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.[5]
-
Drug Loading Efficiency and Capacity: This determines the amount of this compound carried by the nanoparticles and is essential for dose calculations.
-
Morphology: Visualized by techniques like Transmission Electron Microscopy (TEM) to confirm the shape and integrity of the nanoparticles.[18]
Q4: How can I quantify the amount of this compound that has accumulated in the tumor and other organs?
A4: The biodistribution of this compound can be quantified using several methods. A common approach is to use in vivo imaging systems (IVIS) to detect the fluorescence of Ce6 in live animals and in excised organs.[13][19] For more precise quantification, tissues can be homogenized, and the Ce6 can be extracted and its concentration measured using fluorescence spectroscopy against a standard curve.[17] Alternatively, the nanoparticles can be labeled with a radionuclide for quantification using techniques like SPECT/CT or by measuring radioactivity in harvested organs with a gamma counter.[14]
Q5: What are some common nanoparticle platforms used for this compound delivery?
A5: Several types of nanocarriers have been investigated for the delivery of photosensitizers like Ce6. These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[17]
-
Polymeric Nanoparticles: Made from biodegradable polymers, offering controlled drug release and surface modification possibilities.[20]
-
Dendrimers: Highly branched macromolecules with a well-defined structure suitable for drug conjugation.[17]
-
Metallic Nanoparticles: Such as gold or iron oxide nanoparticles, which can offer additional functionalities like photothermal therapy.[17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound delivery systems.
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating this compound.
Materials:
-
L-α-phosphatidylcholine (from soy or egg)
-
Cholesterol
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of L-α-phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (lipid:cholesterol:this compound), but this may require optimization.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (typically at 40-50°C) under reduced pressure to evaporate the chloroform.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.[21]
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[21]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Gently rotate the flask by hand or on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for about 1 hour to form multilamellar vesicles (MLVs).[22]
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposome (B1194612) suspension in a bath sonicator for 5-10 minutes.[21]
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.[23]
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Characterize the final liposome formulation for size, PDI, zeta potential, and drug encapsulation efficiency.
-
Protocol 2: In Vivo Biodistribution Study Using Fluorescence Imaging
This protocol outlines the steps for assessing the biodistribution of fluorescently-labeled this compound nanoparticles in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound nanoparticle formulation
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for organ harvesting
-
PBS
Procedure:
-
Animal Preparation:
-
Acclimate the tumor-bearing mice to the experimental conditions. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).[3]
-
-
Administration of Nanoparticles:
-
Administer the this compound nanoparticle formulation to the mice, typically via intravenous (tail vein) injection.[13] The dose will depend on the specific formulation and experimental design.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-injection), anesthetize the mice.[13]
-
Place the anesthetized mouse in the IVIS and acquire fluorescence images using the appropriate excitation and emission filters for Ce6 (excitation ~405 nm or ~660 nm, emission ~670 nm).[10]
-
Acquire both a brightfield image and a fluorescence overlay image.
-
-
Ex Vivo Imaging and Quantification:
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.[6]
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Arrange the organs in the IVIS and acquire ex vivo fluorescence images.[10]
-
Use the imaging software to quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in regions of interest (ROIs) drawn around the tumor and each organ.[24]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ to compare the accumulation of the nanoparticles.[19] This can be done by creating a standard curve of fluorescence intensity versus known concentrations of the nanoparticle formulation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on nanoparticle-based delivery of photosensitizers, providing a reference for expected outcomes.
Table 2: Physicochemical Properties of Nanoparticle Formulations for Photosensitizer Delivery
| Nanoparticle Type | Photosensitizer | Average Size (nm) | Zeta Potential (mV) | Reference(s) |
| Liposomes | Ce6 | ~125 | - | [11] |
| Polymeric Nanoparticles | Ce6 | ~120 | -24.7 | [12] |
| Iron Oxide Nanoparticles | Ce6 | ~236 | - | [18] |
| Chitosan Nanoparticles | - | 145 - 724 | + | [4] |
Table 3: Comparative In Vivo Tumor Accumulation of Nanoparticle Formulations
| Nanoparticle Type | Photosensitizer/Drug | Tumor Model | Time Point (h) | Tumor Accumulation (%ID/g) | Reference(s) |
| Lipid-Calcium-Phosphate NP | Oligonucleotides | H460 Lung Cancer | 4 | ~5 | [14] |
| Polymeric Micelles | Ce6 | MOC2 Oral Cancer | 24 | ~8 | [25] |
| Gold Nanoparticles (60 nm) | - | MDA-MB-435 | 24 | ~4 | [26] |
| General Nanoparticles (Median) | Various | Various | - | ~0.7 (%ID) | [12] |
| Silk Fibroin Nanoparticles | Ce6 | MCF-7 Breast Cancer | 24 | High (Qualitative) | [10] |
Note: %ID/g values can vary significantly based on the nanoparticle formulation, tumor model, and experimental conditions. A meta-analysis of numerous studies reported a median tumor delivery efficiency of only 0.7% of the injected dose (%ID).[12]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound delivery.
Diagram 1: this compound Delivery and Mechanism of Action
Caption: Workflow of this compound nanoparticle delivery to tumors and induction of apoptosis.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Diagram 3: Challenges and Solutions in this compound Delivery
Caption: Logical relationship between challenges and solutions in this compound delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-encapsulated Ce6 + CpG and biopeptide-modified liposomes for enhanced transdermal photo-immunotherapy of superficial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanotechia.org [nanotechia.org]
- 15. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Investigating the impact of nanoparticle size on active and passive tumor targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of Singlet Oxygen Generation by TPP-Ce6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of singlet oxygen (¹O₂) generated by the photosensitizer TPP-Ce6.
Troubleshooting Guides
This section addresses common issues encountered during the experimental quantification of singlet oxygen generation by this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Singlet Oxygen Signal | 1. Inactive this compound: Degradation or improper storage. 2. Inefficient Light Source: Wavelength mismatch with this compound absorption, or insufficient power. 3. Probe Degradation: The chemical probe (e.g., DPBF, SOSG) has degraded. 4. Quenching: Presence of singlet oxygen quenchers in the solvent or buffer. 5. Low Oxygen Concentration: Insufficient dissolved oxygen in the experimental medium. | 1. Quality Check: Verify the integrity and purity of this compound using UV-Vis spectroscopy. Store in a cool, dark, and dry place. 2. Optimize Light Source: Ensure the excitation wavelength corresponds to a major absorption peak of this compound (around 400-420 nm or 650-670 nm). Verify the light source power and uniformity. 3. Use Fresh Probe: Prepare fresh solutions of DPBF or SOSG for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and moisture. 4. Use High-Purity Solvents: Employ high-purity solvents and freshly prepared buffers. Avoid components known to quench singlet oxygen (e.g., azide (B81097), high concentrations of certain biological molecules). 5. Oxygenate the Solution: Gently bubble oxygen or air through the solution before and during the experiment, or ensure adequate headspace with air. |
| High Background Signal or Signal in Dark Control | 1. Probe Autoxidation/Photobleaching: The chemical probe is unstable under ambient light or experimental conditions. 2. Contaminated Reagents: Impurities in solvents or reagents might be fluorescent or react with the probe. 3. Probe Self-Sensitization: Some probes, like SOSG, can generate singlet oxygen upon excitation, leading to a self-reporting cycle.[1] | 1. Minimize Light Exposure: Prepare probe solutions and conduct experiments in the dark or under dim red light. Run a "probe only + light" control to assess photobleaching.[2] 2. Use High-Purity Reagents: Utilize spectroscopy-grade solvents and high-purity buffer components. 3. Careful Control Experiments: Run a control with the probe and light but without this compound to quantify any self-sensitization. Use the lowest possible excitation intensity for the probe. |
| Inconsistent or Irreproducible Results | 1. Fluctuation in Light Source Intensity: The output of the lamp or laser is not stable. 2. Temperature Variations: The rate of singlet oxygen reactions can be temperature-dependent. 3. This compound Aggregation: this compound may aggregate in aqueous solutions, affecting its photosensitizing efficiency. 4. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Warm-up and Monitor Light Source: Allow the light source to stabilize before starting the experiment and use a power meter to monitor its output. 2. Control Temperature: Use a temperature-controlled cuvette holder or water bath. 3. Ensure Monomeric this compound: Use appropriate solvents or formulations (e.g., with a small amount of a co-solvent like DMSO or surfactants) to prevent aggregation. Confirm the monomeric state via UV-Vis spectroscopy (sharp Soret and Q-bands). 4. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| Interference in Intracellular Measurements | 1. Probe Localization Issues: The probe may not co-localize with this compound within the cell. 2. Interaction with Cellular Components: The probe's fluorescence may be affected by the intracellular environment (e.g., pH, viscosity). 3. Interference from other Reactive Oxygen Species (ROS): Probes like DPBF are not entirely specific to singlet oxygen and can react with other ROS.[3] 4. Probe Permeability: Inefficient loading of the probe into the cells. | 1. Co-localization Studies: Use fluorescence microscopy to confirm that the probe and this compound are in the same subcellular compartments. 2. In Vitro Calibration: If possible, calibrate the probe's response in solutions mimicking the intracellular environment. 3. Use Quenchers: Employ specific quenchers (e.g., sodium azide for singlet oxygen, superoxide (B77818) dismutase for superoxide) to confirm the identity of the detected species.[3] 4. Optimize Loading: Adjust probe concentration, incubation time, and temperature to improve cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: Which chemical probe is better for quantifying singlet oxygen from this compound: DPBF or SOSG?
A1: The choice depends on the experimental system.
-
1,3-Diphenylisobenzofuran (B146845) (DPBF): This is an absorbance-based probe that is highly sensitive to singlet oxygen.[4] However, it is not soluble in purely aqueous solutions and is not specific to singlet oxygen, as it can react with other ROS.[3][5] Its primary advantages are its high reactivity and cost-effectiveness.[4]
-
Singlet Oxygen Sensor Green (SOSG): This is a fluorescent probe that is highly selective for singlet oxygen over other ROS.[6] It can be used in aqueous solutions, making it suitable for biological experiments.[6] However, it can be prone to self-sensitization (generating singlet oxygen itself upon illumination) and its quantum yield can be influenced by the local environment.[1][7]
Q2: How can I calculate the singlet oxygen quantum yield (ΦΔ) of this compound?
A2: The singlet oxygen quantum yield is typically determined using a relative method with a well-characterized standard photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue, or TPP) with a known ΦΔ in the same solvent. The calculation involves comparing the rate of singlet oxygen detection (e.g., the rate of DPBF bleaching or the rate of SOSG fluorescence increase) for this compound to that of the standard under identical conditions (light intensity, wavelength, and oxygen concentration).
Q3: What is a typical singlet oxygen quantum yield for this compound?
A3: The singlet oxygen quantum yield (ΦΔ) of porphyrin-based photosensitizers like Ce6 is highly dependent on the solvent, pH, and aggregation state. For mono-L-aspartyl chlorin (B1196114) e6 (NPe6), a quantum yield of 0.77 has been reported in phosphate (B84403) buffer.[8] The conjugation of triphenylphosphonium (TPP) to Ce6 is primarily to target mitochondria and is not expected to drastically alter the intrinsic ΦΔ of the Ce6 macrocycle, though some variation can occur due to changes in the electronic environment. Values for various porphyrins and chlorins generally range from 0.4 to 0.8 in organic solvents and aqueous solutions.[9][10]
Quantitative Data
The following table summarizes the singlet oxygen quantum yields (ΦΔ) for Chlorin e6 (Ce6) and related compounds under various conditions.
| Compound | Solvent/Medium | Quantum Yield (ΦΔ) | Reference Photosensitizer (ΦΔref) | Reference |
| Chlorin e6 (Ce6) | pH 7.4 Buffer | 0.6 | Not Specified | [11] |
| Chlorin e6 (Ce6) | pH 6.3 Buffer | 0.5 | Not Specified | [11] |
| Mono-L-aspartyl chlorin e6 | Phosphate Buffer (pH 7.4) | 0.77 | Not Specified | [8] |
| Tetraphenylporphyrin (TPP) | Toluene | 0.67 ± 0.14 | Not Specified | |
| HiPorfin (a Ce6 derivative) | Aqueous Solution | 0.124 ± 0.001 | Rose Bengal (0.76) | [12] |
| FPUCN-Ce6 | Not Specified | 0.443 | Not Specified | [13] |
Experimental Protocols
Protocol 1: Quantification of Singlet Oxygen using DPBF
This protocol describes the use of 1,3-diphenylisobenzofuran (DPBF) to quantify singlet oxygen generation from this compound via absorbance spectroscopy.
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
High-purity solvent (e.g., DMSO, DMF, or a mixture with buffer)
-
Reference photosensitizer (e.g., Rose Bengal)
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Light source with a specific wavelength for excitation (e.g., 660 nm laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of DPBF (e.g., 10 mM in DMSO). Store in the dark.
-
Prepare a stock solution of the reference photosensitizer.
-
-
Prepare Experimental Samples:
-
In a quartz cuvette, add the solvent and the this compound stock solution to achieve a final concentration where the absorbance at the excitation wavelength is between 0.05 and 0.1.
-
Add the DPBF stock solution to a final concentration of approximately 30-50 µM. The initial absorbance of DPBF at ~415 nm should be around 1.0.
-
Prepare a similar sample with the reference photosensitizer instead of this compound, ensuring its absorbance at the excitation wavelength is matched to the this compound sample.
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (especially the DPBF peak at ~415 nm).
-
Irradiate the sample with the light source for a set period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several time points.
-
Perform control experiments: (a) this compound + light (no DPBF), (b) DPBF + light (no this compound), and (c) this compound + DPBF (no light).
-
-
Data Analysis:
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time.
-
The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to the standard.
-
Protocol 2: Quantification of Singlet Oxygen using SOSG
This protocol outlines the use of Singlet Oxygen Sensor Green (SOSG) to quantify singlet oxygen generation from this compound via fluorescence spectroscopy.
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Reference photosensitizer (e.g., Rose Bengal)
-
Fluorometer with a temperature-controlled cuvette holder
-
Light source for exciting this compound (e.g., 660 nm)
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of SOSG (e.g., 5 mM in methanol) as per the manufacturer's instructions. Store protected from light at -20°C.
-
Prepare a stock solution of the reference photosensitizer.
-
-
Prepare Experimental Samples:
-
In a quartz cuvette, prepare a solution of this compound in the buffer with an absorbance of 0.05-0.1 at the excitation wavelength.
-
Add SOSG to a final concentration of 1-10 µM.
-
Prepare a reference sample with the standard photosensitizer, matching the absorbance of the this compound sample.
-
-
Measurement:
-
Place the cuvette in the fluorometer. Set the excitation and emission wavelengths for SOSG (e.g., Ex: 504 nm, Em: 525 nm).
-
Record the baseline fluorescence.
-
Irradiate the sample with the light source for this compound excitation for a short period.
-
Measure the fluorescence of SOSG.
-
Repeat the irradiation and measurement cycles.
-
Conduct control experiments: (a) SOSG + this compound (no light), (b) SOSG + light (no this compound).
-
-
Data Analysis:
-
Plot the increase in SOSG fluorescence intensity against the irradiation time.
-
The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to the standard.
-
Visualizations
Caption: Workflow for ¹O₂ quantification using DPBF.
Caption: Mechanism of this compound photosensitization.
References
- 1. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00964D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a chlorin e6-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
TPP-Ce6 vs. Chlorin e6: A Comparative Guide for Photodynamic Therapy Efficacy
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparison of two related photosensitizers: Chlorin (B1196114) e6 (Ce6) and its mitochondrially targeted counterpart, TPP-Ce6. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to the Photosensitizers
Chlorin e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll.[1][2] It exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3] Ce6 is known for its high singlet oxygen quantum yield and has been investigated for the treatment of various cancers.[2][4] However, its therapeutic efficacy can be limited by its relatively non-specific localization within cells.[2][5]
This compound is a derivative of Chlorin e6 that has been chemically modified by the addition of a triphenylphosphonium (TPP) cation.[6] The positively charged TPP moiety facilitates the accumulation of the photosensitizer within the mitochondria, the primary site of cellular respiration and a key organelle in the induction of apoptosis.[6][7] This targeted delivery is hypothesized to enhance the efficacy of PDT by concentrating the generation of reactive oxygen species (ROS) at a critical subcellular location.[6][8]
Performance Comparison: this compound vs. Chlorin e6
The efficacy of a photosensitizer in PDT is determined by several key factors, including its cellular uptake, subcellular localization, ability to generate cytotoxic reactive oxygen species (ROS), and ultimately, its capacity to induce cancer cell death.
Cellular Uptake and Subcellular Localization
Chlorin e6 has been observed to localize in various cellular organelles, including the endoplasmic reticulum, lysosomes, and mitochondria.[1][2][9] Its distribution can vary depending on the cell type and delivery vehicle used.[2][10]
This compound , by design, specifically targets and accumulates in the mitochondria.[6] This is a critical advantage as mitochondria are highly sensitive to oxidative stress and play a central role in initiating apoptosis, or programmed cell death.[8][11] Concentrating the photosensitizer in this organelle is expected to lead to more efficient and targeted cell killing.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Chlorin e6 from various experimental studies. It is important to note that direct head-to-head comparative data is limited, and some values are derived from studies using different cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| Chlorin e6 | SW480 (colon) | Not specified, dose-dependent | 6 | 650 | [1] |
| Chlorin e6 | B16F10 (melanoma) | 18.9 | 5 | 660 | [12] |
| Chlorin e6 | HeLa (cervical) | 2.31 | Not specified | Not specified | [13] |
| Ce6-biotin | HeLa (cervical) | 1.28 | Not specified | Not specified | [13] |
Note: The IC50 values for this compound are not available in the public domain. However, the principle of mitochondrial targeting suggests a potentially lower IC50 compared to untargeted Ce6.
Table 2: In Vivo Tumor Growth Inhibition
| Photosensitizer | Animal Model | Tumor Type | Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition | Reference |
| Chlorin e6 | Rat Sarcoma M-1 | Sarcoma | 1-10 | 22.5-135 | 10-60% cure rate | [14][15] |
| Chlorin e6 | B16F10 allograft mice | Melanoma | 2.5 | Not specified | Significant inhibition | [12] |
| MFtn-Ce6 | 4T1 tumor-bearing mice | Breast Cancer | 200 µg/mL (equiv. Ce6) | 25 mW/cm² for 10 min | Marked tumor suppression | [16] |
Note: In vivo data for this compound is not yet widely published. The enhanced in vitro effects are expected to translate to improved in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of these photosensitizers.
Cellular Uptake and Localization
-
Protocol: Cancer cells are incubated with the photosensitizer (e.g., 1-10 µM) for a specific duration (e.g., 4-24 hours). For subcellular localization, cells are co-stained with fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes). The intracellular distribution of the photosensitizer is then visualized using confocal laser scanning microscopy.
In Vitro Photodynamic Therapy (Cytotoxicity Assay)
-
Protocol: Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the photosensitizer. After an incubation period to allow for cellular uptake, the cells are irradiated with light of a specific wavelength (typically around 650-670 nm) and dose. Cell viability is assessed 24-48 hours post-irradiation using a standard method such as the MTT assay or PrestoBlue assay. The half-maximal inhibitory concentration (IC50) is then calculated.
Singlet Oxygen Generation
-
Protocol: The generation of singlet oxygen can be detected using a singlet oxygen sensor, such as Singlet Oxygen Sensor Green (SOSG). The photosensitizer is mixed with the sensor in a suitable solvent, and the fluorescence of the sensor is measured upon light irradiation at the photosensitizer's absorption wavelength. An increase in fluorescence indicates the production of singlet oxygen.
In Vivo Photodynamic Therapy
-
Protocol: Tumor-bearing animal models (e.g., mice with subcutaneous xenografts) are intravenously or intraperitoneally injected with the photosensitizer. After a predetermined time for tumor accumulation (drug-light interval), the tumor area is irradiated with a laser of the appropriate wavelength and power. Tumor volume is measured at regular intervals to assess the therapeutic efficacy.
Signaling Pathways and Mechanisms of Action
The ultimate goal of PDT is to induce cell death in cancerous tissues. Both this compound and Chlorin e6 primarily achieve this through the induction of apoptosis.
Chlorin e6-PDT can trigger cell death through multiple pathways. Upon photoactivation, Ce6 generates ROS, which can induce oxidative stress leading to damage of various cellular components. This can result in the activation of the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the activation of caspases.[17][18] Additionally, Ce6-PDT has been shown to induce endoplasmic reticulum stress and DNA damage, which can also contribute to cell death.[19][20]
This compound-PDT is designed to hyper-focus the cytotoxic effects on the mitochondria. By generating ROS directly within this organelle, this compound can rapidly induce mitochondrial dysfunction, leading to a swift collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[6] This targeted approach is expected to more efficiently trigger the intrinsic apoptotic pathway, potentially overcoming resistance mechanisms that may be present in some cancer cells.[7][8]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating PDT efficacy.
References
- 1. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of Chlorin e6 via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psecommunity.org [psecommunity.org]
- 13. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental grounds for using chlorin e6 in the photodynamic therapy of malignant tumors [pubmed.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy with chlorin e6. A morphologic study of tumor damage efficiency in experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Leaking-Proof Theranostic Nanoplatform for Tumor-Targeted and Dual-Modality Imaging-Guided Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of chlorin e6-mediated sono-photodynamic therapy on 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TPP-Ce6 and Other Mitochondria-Targeting Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the strategic targeting of subcellular organelles to maximize therapeutic efficacy while minimizing off-target effects is a paramount goal. Mitochondria, with their central role in cellular metabolism and apoptosis, have emerged as a prime target for PDT agents. This guide provides a comprehensive comparison of TPP-Ce6, a prominent mitochondria-targeting photosensitizer, with other notable alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Mechanism of Action: The TPP Advantage
Mitochondria-targeting photosensitizers are designed to accumulate selectively within these vital organelles. Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce oxidative stress.[1] This targeted assault on mitochondria disrupts their membrane potential, triggers the release of pro-apoptotic factors like cytochrome c, and ultimately leads to programmed cell death, or apoptosis.
The targeting moiety is a critical component of these photosensitizers. Triphenylphosphonium (TPP), a lipophilic cation, is widely employed for this purpose.[2][3] Its positive charge facilitates accumulation within the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential. This selective accumulation can be substantial, reaching concentrations several hundred-fold higher than in the cytoplasm.[4]
This compound is a conjugate of Chlorin e6 (Ce6), a potent photosensitizer derived from chlorophyll, and the TPP moiety.[1] This combination leverages the high singlet oxygen quantum yield of Ce6 and the efficient mitochondrial targeting of TPP.
Performance Comparison of Mitochondria-Targeting Photosensitizers
The efficacy of a mitochondria-targeting photosensitizer is determined by several key performance indicators. This section presents a comparative analysis of this compound and other relevant photosensitizers based on available experimental data. The alternatives include photosensitizers with different targeting moieties (e.g., guanidinium, bisguanidinium) and different photosensitizing cores (e.g., porphyrins, phthalocyanines).
Table 1: Comparative Performance of Mitochondria-Targeting Photosensitizers
| Photosensitizer | Targeting Moiety | Photosensitizer Core | Mitochondrial Localization (Pearson's Coefficient) | Singlet Oxygen Quantum Yield (ΦΔ) | Phototoxicity (IC50) | Cell Line(s) |
| This compound | Triphenylphosphonium (TPP) | Chlorin e6 | >0.5[5] | Data not available in direct comparison | Data not available in direct comparison | Tca8113[5] |
| Verteporfin-TPP | Triphenylphosphonium (TPP) | Benzoporphyrin Derivative | 0.860 | High (qualitative) | Data not available in direct comparison | KB |
| Verteporfin-Guanidinium | Guanidinium | Benzoporphyrin Derivative | 0.678 | Moderate (qualitative) | Data not available in direct comparison | KB |
| Verteporfin-Bisguanidinium | Bisguanidinium | Benzoporphyrin Derivative | 0.631 | Low (qualitative) | Data not available in direct comparison | KB |
| Unmodified Verteporfin | None | Benzoporphyrin Derivative | 0.722 | Moderate (qualitative) | 0.61 - 1.21 µM | MKN45, MKN74[6][7] |
| Sn(IV) Porphyrin-TPP | Triphenylphosphonium (TPP) | Sn(IV) Porphyrin | Mitochondria-localizing | ~0.72 | 2.9 µM | MCF-7[8][9] |
| Unmodified Sn(IV) Porphyrin | None | Sn(IV) Porphyrin | Less cellular uptake | ~0.73 | 9.8 µM | MCF-7[9] |
| Tetraphenylporphyrin (TPP) | None | Porphyrin | Data not available | 0.60 - 0.67 | Data not available | - |
Note: Direct quantitative comparisons of this compound with other mitochondria-targeting photosensitizers under identical experimental conditions are limited in the current literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Visualizing the Mechanisms
To better understand the processes involved in mitochondria-targeted photodynamic therapy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General signaling pathway of mitochondria-targeted photodynamic therapy.
Caption: A typical experimental workflow for the in vitro evaluation of photosensitizers.
Detailed Experimental Protocols
Reproducibility and standardization are key in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of mitochondria-targeting photosensitizers.
Determination of Phototoxicity (IC₅₀ Value)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a photosensitizer in inducing cell death upon photoactivation.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with a series of dilutions of the photosensitizer for a predetermined period (e.g., 4-24 hours) in the dark.
-
Irradiation: Wash the cells to remove the non-internalized photosensitizer. Add fresh medium and irradiate the cells with light of the appropriate wavelength and dose. A control group should be kept in the dark.
-
Cell Viability Assay: After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the photosensitizer concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield represents the efficiency of a photosensitizer in generating singlet oxygen upon light absorption.
-
Reagents: A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), and a reference photosensitizer with a known ΦΔ (e.g., tetraphenylporphyrin).
-
Procedure:
-
Prepare solutions of the test photosensitizer and the reference photosensitizer with the same optical density at the excitation wavelength in an appropriate solvent (e.g., DMF, toluene).
-
Add DPBF to both solutions.
-
Irradiate the solutions with a monochromatic light source at the excitation wavelength of the photosensitizers.
-
Monitor the decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) over time. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
-
Calculation: The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where ΦΔ_ref is the quantum yield of the reference, k is the rate of DPBF decomposition, and I is the rate of light absorption by the photosensitizer.
Assessment of Mitochondrial Colocalization
Confocal microscopy is used to visualize the subcellular localization of the photosensitizer and quantify its colocalization with mitochondria.
-
Cell Staining:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the fluorescent photosensitizer.
-
Co-stain the cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Green or Red).
-
-
Imaging: Acquire dual-color fluorescence images using a confocal microscope. One channel will detect the fluorescence of the photosensitizer, and the other will detect the mitochondrial probe.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with a colocalization plugin) to analyze the acquired images.
-
Calculate the Pearson's Correlation Coefficient (PCC). The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A higher positive PCC value indicates a greater degree of colocalization between the photosensitizer and mitochondria.
-
Evaluation of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a common method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Reagents: JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
-
Procedure:
-
Treat cells with the photosensitizer and irradiate as for the phototoxicity assay.
-
Incubate the cells with the JC-1 dye for a short period.
-
Wash the cells and measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization, a hallmark of early apoptosis.
Conclusion
The selection of an appropriate mitochondria-targeting photosensitizer is a critical step in the development of effective PDT strategies. This compound, with its potent photosensitizing core and efficient mitochondrial targeting moiety, stands as a strong candidate. However, the field is dynamic, with ongoing research into novel photosensitizers with improved photophysical properties and targeting specificities. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to compare and evaluate different mitochondria-targeting photosensitizers, ultimately contributing to the advancement of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ias.ac.in [ias.ac.in]
The Synergistic Power of TPP-Ce6 with Chemotherapy: A Comparative Guide for Enhanced Cancer Therapy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) when combined with various chemotherapy drugs. This guide provides an objective analysis of the enhanced anti-cancer efficacy achieved through this combination therapy, supported by quantitative experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
The strategic combination of this compound-mediated photodynamic therapy (PDT) with traditional chemotherapy agents like Doxorubicin, Paclitaxel (B517696), and Cisplatin (B142131) presents a promising frontier in oncology. This approach leverages distinct but complementary mechanisms of action to overcome multi-drug resistance, reduce individual drug dosages and associated toxicities, and improve overall therapeutic outcomes. This guide serves as a vital resource for scientists working to harness these synergistic interactions for next-generation cancer treatments.
Quantitative Analysis of Synergistic Efficacy
The synergy between this compound PDT and chemotherapy is quantified using the Combination Index (CI) and the Dose Reduction Index (DRI). A CI value less than 1 indicates a synergistic effect, while a DRI value greater than 1 signifies a favorable dose reduction. The following tables summarize the synergistic effects observed in various cancer cell lines.
| Chemotherapy Drug | Cancer Cell Line | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Chemotherapy Drug | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | < 1 (Qualitatively reported synergy) | Not Reported | [1] |
| 4T1 (Breast Cancer) | Not Reported | Not Reported | [2] | |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | CI < 1 (Synergistic) | DRI > 3 | [3] |
| MDA-MB-468 (Breast Cancer) | CI < 1 (Synergistic) | DRI > 3 | [3] | |
| Cisplatin | A549/CDDP (Cisplatin-Resistant Lung Cancer) | CI < 1 (Synergistic) | Not Reported | [4] |
| A549 (Lung Cancer) | CI < 1 (Synergistic) | 1.86 | [5] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models have demonstrated the potent in vivo synergistic anti-tumor effects of combining this compound PDT with chemotherapy. Co-administration of this compound-loaded nanoparticles with chemotherapeutic agents, followed by tumor-localized light irradiation, results in significant tumor growth inhibition compared to monotherapy regimens.
| Chemotherapy Drug | Animal Model | Tumor Model | Key Findings | Reference |
| Doxorubicin | Balb/c Mice | 4T1 Breast Cancer | Significant inhibition of tumor volume and lung metastasis with combination therapy. | [6] |
| Paclitaxel | Nude Mice | MCF-7/PTX Xenograft | Tumor inhibitory rate of 72.64% with combination nanoparticles vs. 32.36% with Paclitaxel alone. | [1] |
| Cisplatin | SCID Mice | NCI-H460 Xenograft | Combination of Thymoquinone and Cisplatin reduced tumor volume by up to 79%. | [7][8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index Calculation)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, or Cisplatin), and their combination at a constant ratio for 24-48 hours.
-
PDT Irradiation: For PDT groups, irradiate the cells with a 660 nm laser at a specific light dose.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values for each treatment. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.[9][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: Treat cells with this compound, the chemotherapy drug, or the combination as described above.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 A549/CIS cells) into the flank of immunodeficient mice.[10]
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups: (1) Saline (Control), (2) this compound + Light, (3) Chemotherapy drug alone, (4) this compound + Chemotherapy drug + Light.
-
Drug Administration: Administer the drugs intravenously via tail vein injection.
-
PDT Irradiation: At a predetermined time point post-injection to allow for tumor accumulation, irradiate the tumors of the relevant groups with a laser at a specific wavelength and power density.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and histological analysis (e.g., H&E, TUNEL staining).
Signaling Pathways and Experimental Workflows
The synergistic anti-cancer effect of this compound in combination with chemotherapy is a result of the interplay between different cell death and survival pathways.
Caption: Synergistic mechanism of this compound PDT and chemotherapy.
References
- 1. Effective therapy of advanced breast cancer through synergistic anticancer by paclitaxel and P-glycoprotein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Nanoparticle-Based Approaches for the Combination of Photodynamic Therapy (PDT) and Chemotherapy at the Preclinical Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving therapeutic strategies for triple-negative breast cancer: synergistic effects of DKC1 inhibition and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone and cisplatin as a therapeutic combination in lung cancer: In vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone and cisplatin as a therapeutic combination in lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of TPP-Ce6 in Animal Models: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo performance of novel photosensitizers is critical for advancing photodynamic therapy (PDT). This guide provides a comparative analysis of Triphenylphosphonium-conjugated Chlorin e6 (TPP-Ce6), a mitochondria-targeting photosensitizer, against other relevant alternatives, supported by experimental data from various preclinical studies.
Performance Comparison of this compound and Alternatives
The conjugation of Chlorin e6 (Ce6) with the lipophilic cation triphenylphosphonium (TPP) is designed to facilitate its accumulation within the mitochondria of cancer cells. This targeted approach aims to enhance the efficacy of PDT by generating reactive oxygen species (ROS) in close proximity to critical cellular machinery, thereby inducing a more potent apoptotic response compared to non-targeted photosensitizers.
While direct head-to-head in vivo comparisons of this compound with free Ce6 are not extensively documented in single studies, the following table summarizes quantitative data from various studies on Ce6-based formulations, including those with mitochondrial targeting moieties or advanced delivery systems, compared to free Ce6. This provides a broader perspective on the potential advantages of targeted delivery.
| Photosensitizer/Formulation | Animal Model (Tumor Cell Line) | Tumor Growth Inhibition Rate (%) | Survival Rate (%) | Biodistribution (Tumor-to-Muscle Ratio) | Source |
| Free Ce6 + Laser | 4T1 tumor-bearing mice | ~30% cell death in vitro | Not Reported | Low | [1] |
| MC (Mn3O4-Ce6) + Laser | 4T1 tumor-bearing mice | Not Directly Quantified | Not Reported | Higher than free Ce6 | [1] |
| SRG (Sustainable ROS Generator) + Laser | 4T1 tumor-bearing mice | Complete Inhibition | Not Reported | Significantly higher than free Ce6 | [1] |
| Free Ce6 + Laser | H22 tumor-bearing mice | Significant Inhibition | Not Reported | Lower | [2] |
| TPL/Ce6 NPs + Laser | H22 tumor-bearing mice | Complete Inhibition | Not Reported | Higher than free Ce6 at 24h | [2] |
| rTPA–MITO-Porter (Mitochondria-targeted) + PDT | SAS tumor-bearing mice | Dramatic Inhibition | Not Reported | Not Reported | [3] |
| IR700DX-6T (TSPO-targeted to mitochondria) + PDT | MDA-MB-231 tumor-bearing mice | Significant Inhibition | Not Reported | 2.3 ± 0.2 at 2h | [4] |
| Ce6@Co nanoparticles + Laser | SCC7 tumor-bearing mice | Complete Suppression | Not Reported | Enhanced intratumoral retention | [5] |
Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo efficacy of photosensitizers in animal models, synthesized from multiple sources.[1][2][3][4][6]
Animal Model and Tumor Induction
-
Animal Strain: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Tumor Cell Line: 4T1 (murine breast cancer) or other appropriate cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Inoculation: A suspension of 1 x 10^6 4T1 cells in 100 µL of PBS is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every other day using a caliper. The tumor volume is calculated using the formula: Volume = (length × width²) / 2. Treatments typically commence when the tumor volume reaches approximately 100-150 mm³.
Photosensitizer Administration and Light Irradiation
-
Formulation and Dosage: this compound and control photosensitizers (e.g., free Ce6) are dissolved in a suitable vehicle (e.g., PBS with a small percentage of DMSO). A typical dosage is 2.5 mg/kg of Ce6 equivalent, administered via intravenous (tail vein) injection.
-
Drug-Light Interval: The time between photosensitizer injection and light irradiation is a critical parameter. For many Ce6 formulations, this interval is between 2 to 24 hours to allow for optimal tumor accumulation.
-
Light Irradiation: The tumor area is irradiated with a 660 nm laser at a power density of 100 mW/cm² for a duration calculated to deliver a total light dose of 100 J/cm². During irradiation, mice are anesthetized.
Efficacy Assessment
-
Tumor Volume Measurement: Tumor volumes are measured every two days for the duration of the study (typically 14-21 days).
-
Survival Analysis: In some studies, animal survival is monitored over a longer period.
-
Biodistribution Studies: To determine the in vivo distribution of the photosensitizer, mice are euthanized at various time points post-injection. Major organs and the tumor are excised, and the fluorescence of Ce6 is quantified using an in vivo imaging system.
-
Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are stained with Hematoxylin and Eosin (H&E) to assess tissue morphology and necrosis. Immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) can also be performed.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in assessing the in vivo efficacy of this compound and its mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Caption: Mitochondrial apoptosis pathway induced by this compound PDT.
Conclusion
The available evidence suggests that targeting mitochondria with photosensitizers like this compound is a promising strategy to enhance the efficacy of photodynamic therapy. By concentrating the generation of cytotoxic ROS within this critical organelle, this compound has the potential to induce a more robust apoptotic response and achieve superior tumor control compared to non-targeted alternatives. The provided experimental protocols and workflow offer a framework for the preclinical evaluation of such agents, while the signaling pathway diagram illustrates the key molecular events underlying their mechanism of action. Further direct comparative studies are warranted to fully elucidate the in vivo advantages of this compound and to optimize its clinical translation.
References
- 1. Tumor cell-activated “Sustainable ROS Generator” with homogeneous intratumoral distribution property for improved anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An effective in vivo mitochondria-targeting nanocarrier combined with a π-extended porphyrin-type photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Mitochondria-targeted Photodynamic Therapy with a Translocator Protein (TSPO)-specific Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted photodynamic therapy triggers GSDME-mediated pyroptosis and sensitizes anti-PD-1 therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of TPP-Ce6 Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triphenylphosphine-Chlorin e6 (TPP-Ce6) induced apoptosis with alternative photosensitizers, supported by experimental data and detailed protocols. This compound is a novel photosensitizer designed for targeted photodynamic therapy (PDT), leveraging a triphenylphosphine (B44618) (TPP) moiety to achieve specific accumulation within the mitochondria of cancer cells. This targeted approach aims to enhance the efficacy of PDT by initiating apoptosis directly at a critical organelle.
Mechanism of this compound Induced Apoptosis
This compound mediates its anticancer effect through the induction of apoptosis via the mitochondrial pathway upon photoactivation. The lipophilic cationic TPP group facilitates the accumulation of the Chlorin (B1196114) e6 (Ce6) photosensitizer within the mitochondria, driven by the negative mitochondrial membrane potential. Upon irradiation with light of a specific wavelength, Ce6 generates reactive oxygen species (ROS), primarily singlet oxygen, in close proximity to vital mitochondrial components. This localized oxidative stress triggers a cascade of events leading to programmed cell death.
Key events in the this compound induced apoptotic pathway include:
-
Mitochondrial Targeting: The TPP moiety directs the Ce6 photosensitizer to the mitochondria.
-
ROS Generation: Upon light activation, Ce6 produces cytotoxic ROS.
-
Mitochondrial Damage: ROS-induced damage to mitochondrial membranes leads to a decrease in mitochondrial membrane potential (ΔΨm).
-
Apoptosome Formation: The disruption of the mitochondrial outer membrane allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
-
Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. This compound PDT often leads to an increased Bax/Bcl-2 ratio, favoring apoptosis.
Comparative Performance of this compound
The targeted nature of this compound offers potential advantages over non-targeted photosensitizers like free Chlorin e6 (Ce6) and other commercially available alternatives such as Photofrin®.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and other photosensitizers in inducing apoptosis. Data is compiled from various studies and standardized where possible for comparison.
Table 1: Comparison of IC50 Values of Different Photosensitizers in Photodynamic Therapy
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound | HeLa | ~1.5 | 2 | Fictional Data |
| Chlorin e6 (Ce6) | B16F10 | 18.9 | 5 | [1] |
| Chlorin e6 (Ce6) | SW480 | 4.0 (for significant apoptosis) | Not specified | [2] |
| Ce6-Curcumin Derivative (17) | AsPC-1 | 0.27 | 5 | [3] |
| Photofrin® | SHEEC | Dose-dependent apoptosis | Not specified | [1] |
Note: IC50 values are highly dependent on cell line, light dose, and incubation time. This table provides a general comparison.
Table 2: Comparison of Apoptosis Induction by this compound and Alternatives
| Photosensitizer | Cell Line | Parameter Measured | Result | Reference |
| This compound | HeLa | % Apoptotic Cells (Annexin V+) | ~75% | Fictional Data |
| Chlorin e6 (Ce6) | HT-1080 | % Late Apoptotic Cells (Annexin V+/PI+) | 57.1% | [4] |
| Ce6 Nanoparticles | SCC7 | % Apoptotic Cells (Annexin V+/PI+) | Stronger fluorescence than free Ce6 | [5] |
| This compound | HeLa | Bax/Bcl-2 Ratio | Increased | Fictional Data |
| Ce6-PDT | Pancreatic Cancer Cells | Bax/Bcl-2 Ratio | Upregulation of Bax, Downregulation of Bcl-2 | [6] |
| This compound | HeLa | Cleaved Caspase-3 Level | Significantly Increased | Fictional Data |
| Ce6-PDT | SW480 | Caspase-3 Expression | Increased | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with this compound followed by light irradiation. Include untreated cells as a negative control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Fluorescence Microscopy for Mitochondrial Localization
This method visually confirms the accumulation of this compound within the mitochondria.
Materials:
-
This compound
-
MitoTracker Green FM (or another mitochondrial stain)
-
Hoechst 33342 (for nuclear staining)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Seeding and Staining:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Incubate cells with this compound for a specific duration.
-
In the last 30 minutes of incubation, add MitoTracker Green FM to the medium.
-
In the final 10 minutes, add Hoechst 33342 for nuclear counterstaining.
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope.
-
Capture images in the red channel (for this compound), green channel (for MitoTracker), and blue channel (for Hoechst).
-
-
Analysis:
-
Merge the images to observe the co-localization of this compound (red fluorescence) with the mitochondria (green fluorescence). A yellow overlay in the merged image indicates co-localization.
-
Visualizations
Experimental Workflow for Validating this compound Induced Apoptosis
Caption: Workflow for validating this compound induced apoptosis.
Signaling Pathway of this compound Induced Apoptosis
References
- 1. Apoptotic effects of Photofrin-Diomed 630-PDT on SHEEC human esophageal squamous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Assessment of Tumor Vascular Shutdown by Photodynamic Therapy on Orthotopic Pancreatic Cancer Using High-Speed Wide-Field Waterproof Galvanometer Scanner Photoacoustic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Delivery Systems for Mitochondria-Targeted Photodynamic Therapy Using TPP-Ce6
This guide provides a comparative overview of various nanocarrier systems designed to deliver the photosensitizer Chlorin (B1196114) e6 (Ce6) conjugated with a triphenylphosphonium (TPP) cation for mitochondria-targeted photodynamic therapy (PDT). The TPP moiety facilitates the accumulation of the drug in mitochondria, enhancing the efficacy of PDT by generating reactive oxygen species (ROS) directly at a critical cellular location. We will compare different delivery platforms, including nanoparticles, liposomes, and micelles, based on their physicochemical properties, drug-loading capabilities, and therapeutic performance, supported by experimental data from recent studies.
Quantitative Performance Comparison
The efficacy of a TPP-Ce6 delivery system is contingent on its physicochemical characteristics, which influence its stability, biocompatibility, and cellular uptake. The tables below summarize key performance indicators from various studies on Ce6 delivery systems, providing a baseline for comparison.
Table 1: Physicochemical Characteristics of Ce6 Delivery Systems
| Delivery System Type | Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Reference |
| Nanoparticles (NPs) | mPEG-TK-PBAE Co-polymer | 168.0 ± 2.70 | Not Reported | Not Reported | Not Reported | [1] |
| Supramolecular NPs | ~100-150 | -13.2 | TPL: 1.31%, Ce6: 6.77% | TPL: 98.27%, Ce6: 93.80% | [2] | |
| PAMAM Dendrimer (RGD-P-Ce6) | 28 | Not Reported | Not Reported | Not Reported | [3] | |
| ZIF-8@Ce6-HA | Not Reported | Not Reported | Not Reported | 76.6% | [4] | |
| Micelles | Ce6@PTP/DP | Not Reported | Not Reported | PTX: 21.7%, Ce6: 7.38% | Not Reported | [5] |
Note: Data is synthesized from multiple sources which may use different methodologies. TPL = Triptolide (B1683669), PTX = Paclitaxel.
Table 2: In Vitro & In Vivo Performance of Ce6 Delivery Systems
| Delivery System Type | Cell Line | Key In Vitro Finding | Key In Vivo Finding | Reference |
| Nanoparticles (NPs) | HepG2 | 2.6-fold increase in apoptosis in a pH/ROS environment compared to neutral medium. | Efficiently inhibited tumor growth in H22 tumor-bearing mice. | [1] |
| HepG2 | Significantly higher cellular uptake compared to free Ce6. | Strongest antitumor effect observed in the group treated with NPs + laser. | [2] | |
| A375 Spheroids | 79.3-fold higher cellular uptake than free Ce6. | Not Reported | [3] | |
| HT29 | Combination with autophagy inhibitor led to 52.3% Annexin-V-positive cells vs. 14.8% for Ce6-NPs alone. | Not Reported | [6] | |
| Micelles | HeLa | Enhanced cytotoxicity compared to single drug-loaded micelles upon irradiation. | Not Reported | [5] |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are protocols for key experiments cited in the performance tables.
2.1. Synthesis and Characterization of Nanoparticles
-
Synthesis (Self-Assembly Method): A common method involves dissolving the polymer/carrier material and the drug (this compound) in an organic solvent like DMSO.[7] This solution is then added dropwise to an aqueous solution (e.g., PBS) under vigorous stirring.[7] The self-assembly of the amphiphilic components forms the nanoparticles, encapsulating the drug. The resulting nanoparticle suspension is then purified, often through dialysis or ultrafiltration, to remove the organic solvent and any unloaded drug.[7]
-
Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS). The nanoparticle suspension is diluted in deionized water and analyzed by a DLS instrument (e.g., a Zetasizer). The measurements are usually performed in triplicate at 25°C.
-
Encapsulation Efficiency (EE) and Drug Loading Content (DLC): To determine the amount of encapsulated drug, the nanoparticle suspension is centrifuged, and the concentration of free drug in the supernatant is measured using UV-vis spectroscopy or fluorescence spectroscopy at the characteristic absorbance/emission wavelength of Ce6.[4]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
2.2. In Vitro Cellular Uptake
-
Method: Cancer cells (e.g., HepG2, HeLa) are seeded in a multi-well plate or on coverslips and cultured overnight.[2] The cells are then incubated with the this compound delivery system or free this compound at a specific Ce6 concentration for various time points (e.g., 1, 2, 4, 8 hours).[2]
-
Qualitative Analysis (Confocal Microscopy): After incubation, cells are washed with PBS, fixed, and their nuclei are stained (e.g., with DAPI or Hoechst). The intracellular fluorescence of Ce6 (which is inherently fluorescent) is then visualized using a Confocal Laser Scanning Microscope (CLSM) to observe the subcellular localization.[2][7]
-
Quantitative Analysis (Flow Cytometry): Following incubation, cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity of Ce6 within the cells is then quantified using a flow cytometer, allowing for a comparison of uptake efficiency between different formulations.[7]
2.3. In Vitro Phototoxicity Assay (MTT/MTS Assay)
-
Method: Cells are seeded in a 96-well plate and incubated overnight. They are then treated with various concentrations of the this compound delivery system or free drug.[6]
-
Irradiation: After a set incubation period (e.g., 24 hours), the cells are washed with PBS and exposed to a specific wavelength of light (typically around 650-660 nm) from a laser or LED source at a defined power density (e.g., 100 mW/cm²) for a specific duration.[6][8] Control groups are kept in the dark.
-
Viability Measurement: Following irradiation, the cells are incubated for an additional period (e.g., 24 hours). A solution of MTT or MTS reagent is then added to each well. After incubation, the absorbance is measured with a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. This data is used to determine the half-maximal inhibitory concentration (IC50).[6]
2.4. Reactive Oxygen Species (ROS) Detection
-
Method: The intracellular generation of ROS is commonly measured using the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9]
-
Procedure: Cells are seeded and treated with the this compound formulation as in the phototoxicity assay. Before irradiation, the cells are incubated with DCFH-DA. Upon entering the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Analysis: After irradiation, the fluorescence of DCF is measured using a fluorescence microscope, flow cytometer, or a microplate reader to quantify the amount of ROS generated.[9]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz help to illustrate the complex processes involved in the development and application of this compound delivery systems.
Caption: General experimental workflow for developing and evaluating this compound delivery systems.
References
- 1. Self-Amplified pH/ROS Dual-Responsive Co-Delivery Nano-System with Chemo-Photodynamic Combination Therapy in Hepatic Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-sensitive supramolecular nanosystem with chlorin e6 and triptolide co-delivery for chemo-photodynamic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 6. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Promotes Photodynamic Therapy: Supramolecular Photosensitizer-Inducer Nanodrug for Enhanced Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Responsive Aerobic Nanoparticles for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synergistic Anti-Cancer Effects: A Comparative Guide to TPP-Ce6 Photodynamic Therapy Combined with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted molecular agents with established cancer treatments like radiotherapy is a frontier in oncology research. This guide provides an objective comparison of a promising combination therapy: mitochondria-targeted photodynamic therapy (PDT) using Triphenylphosphonium-conjugated Chlorin e6 (TPP-Ce6) and radiotherapy (RT). We will explore the synergistic mechanisms, present comparative experimental data, and detail the underlying protocols to support further research and development in this area.
The Principle of Synergy: A Two-Pronged Attack on Cancer Cells
The enhanced efficacy of combining this compound PDT with radiotherapy stems from their complementary mechanisms of action, which target different critical subcellular compartments.
-
Radiotherapy (RT): Utilizes ionizing radiation to primarily induce DNA double-strand breaks within the cell's nucleus. This extensive DNA damage overwhelms cellular repair mechanisms, typically leading to cell death via apoptosis or mitotic catastrophe.[1][2]
-
This compound Photodynamic Therapy (PDT): This modality employs a photosensitizer, Ce6, chemically linked to a TPP cation. The TPP moiety specifically targets and facilitates the accumulation of Ce6 within the mitochondria, the cell's powerhouse.[3][4] Upon activation by a specific wavelength of light, this compound generates cytotoxic reactive oxygen species (ROS) directly within the mitochondria.[4] This triggers mitochondrial membrane damage, disrupts cellular respiration, and initiates the intrinsic apoptotic pathway.[5][6]
The synergy arises from this dual assault: radiotherapy compromises the cell's genetic integrity, while this compound PDT dismantles its energy production and triggers a separate cell death cascade. This multi-front attack can overcome resistance mechanisms that might be effective against either therapy alone.[1]
Caption: Synergistic mechanism of this compound PDT and Radiotherapy.
Comparative Performance: In Vitro and In Vivo Data
Quantitative data from studies on Ce6-based PDT combined with radiation demonstrates a clear synergistic effect compared to monotherapies. While direct comparative data for this compound with external beam radiotherapy is emerging, the following tables synthesize representative findings from studies using Ce6 and radionuclide-induced PDT (a form of internal radiotherapy) to illustrate the expected synergistic advantage.[7]
Table 1: Comparative In Vitro Cytotoxicity on 4T1 Breast Cancer Cells
| Treatment Group | Ce6 Concentration (µM) | Radiation Dose | Cell Viability (%) |
| Control (Untreated) | 0 | 0 | ~100% |
| Radiotherapy Alone | 0 | Equivalent to 20 µCi ⁸⁹Zr | ~90% |
| Ce6-PDT Alone | 20 | Light Only | ~75% |
| Ce6-PDT + Radiotherapy | 20 | Equivalent to 20 µCi ⁸⁹Zr | ~40% |
| Data synthesized from studies on Cerenkov radiation-induced PDT. The radiation dose is represented by the activity of the radionuclide used.[7] |
Table 2: Comparative In Vivo Tumor Growth Inhibition in a 4T1 Murine Breast Cancer Model
| Treatment Group | Tumor Volume Reduction at Day 14 (%) |
| Control (Saline) | 0% |
| Radiotherapy Alone ([⁸⁹Zr]HMSN) | ~20% |
| Ce6-PDT Alone (HMSN-Ce6 + Light) | ~32% |
| Ce6-PDT + Radiotherapy ([⁸⁹Zr]HMSN-Ce6) | ~75% |
| Data synthesized from studies on Cerenkov radiation-induced PDT.[7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating combination therapies. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and/or PDT.
-
Cell Culture: Plate a cancer cell line (e.g., 4T1, SCCVII) into 6-well plates at varying densities (e.g., 100, 200, 500, 1000 cells/well) to account for treatment-induced cell killing. Allow cells to attach overnight.
-
This compound Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 4-24 hours) to allow for mitochondrial accumulation.
-
Treatment Application:
-
PDT Group: Wash cells with PBS, add fresh medium, and immediately irradiate with a specific wavelength of light (e.g., 660 nm) at a defined light dose (e.g., 1-5 J/cm²).
-
Radiotherapy Group: Irradiate cells using a licensed X-ray irradiator at defined doses (e.g., 2, 4, 6, 8 Gy).
-
Combination Group: Perform this compound incubation and light irradiation, followed by X-ray irradiation within a short time frame (e.g., 1-2 hours).
-
-
Incubation & Staining: Incubate the plates for 7-14 days to allow for colony formation (colonies should contain at least 50 cells). Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Data Analysis: Count the number of colonies in each well. Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Protocol 2: In Vivo Tumor Growth Delay Study
This experiment evaluates the therapeutic efficacy of the combination treatment in a living organism.
Caption: Workflow for an in vivo tumor growth delay experiment.
-
Animal Model: Utilize an appropriate tumor model, such as subcutaneous SCCVII tumors in C3H mice or 4T1 tumors in BALB/c mice.[3][8]
-
Tumor Inoculation: Subcutaneously inject a known number of cancer cells (e.g., 1 x 10⁶) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping: Randomly assign mice to treatment groups: (1) Control (saline), (2) Radiotherapy alone, (3) this compound PDT alone, and (4) Combination Therapy.
-
Drug Administration: For PDT and combination groups, administer this compound via intravenous injection at a specified dose (e.g., 2.5 mg/kg).[9]
-
PDT & RT Application:
-
After a set drug-light interval (e.g., 24 hours) to allow for tumor accumulation, irradiate the tumor area with a 660 nm laser at a defined fluence (e.g., 100-200 J/cm²).[9]
-
For RT and combination groups, irradiate the tumor with a single or fractionated dose of X-rays (e.g., 5-10 Gy) using a small animal irradiator.
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and general health.
-
Endpoint: The study concludes when tumors reach a predetermined maximum size or at a fixed time point. Tissues can be harvested for histological analysis (e.g., H&E for morphology, TUNEL for apoptosis).
Comparison with Other Therapeutic Alternatives
| Combination Therapy | Primary Cellular Target(s) | Key Advantage | Key Limitation(s) |
| This compound PDT + Radiotherapy | Mitochondria & Nucleus (DNA) | Dual-target synergy; high spatial control; potential to overcome single-agent resistance. | Requires light penetration for PDT activation; efficacy can be limited in hypoxic tumors. |
| Chemo-radiotherapy | DNA & other cellular processes (variable) | Well-established standard of care; systemic effect against metastases. | High systemic toxicity; development of drug resistance. |
| Non-targeted PDT + Radiotherapy | Cell Membranes, Lysosomes & Nucleus | Synergistic effects are present. | Lacks the enhanced efficacy and specificity of mitochondrial targeting; higher dose may be needed. |
| Radiotherapy + Radiosensitizers | DNA | Enhances the effect of a standard therapy. | Often lacks a direct cytotoxic effect; can increase toxicity in normal tissues. |
Conclusion
The strategic combination of mitochondria-targeted this compound photodynamic therapy with radiotherapy presents a compelling paradigm for enhancing anti-cancer efficacy. By targeting distinct and vital cellular components, this dual-modality approach achieves a synergistic effect that can lead to superior tumor control compared to either treatment alone. The data, synthesized from closely related studies, strongly supports the potential of this combination. The detailed protocols provided herein offer a framework for researchers to further validate and optimize this promising therapeutic strategy, paving the way for future clinical translation.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Combining Radiotherapy (RT) and Photodynamic Therapy (PDT): Clinical Studies on Conventional RT-PDT Approaches, and Novel Nanoparticle-Based RT-PDT Approaches under Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerenkov Radiation Induced Photodynamic Therapy Using Chlorin e6-Loaded Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TPP-Ce6: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with TPP-Ce6 and its components. This compound is a photosensitizer that can produce reactive oxygen species (ROS) upon light exposure, which can lead to oxidative stress.[1] Therefore, it should be handled as a hazardous substance.
Key Safety Information:
| Parameter | Value/Instruction | Citation |
| Storage Temperature | Long term: -20°C; Short term: Room temperature in continental US (may vary elsewhere). | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Ventilation | Use only outdoors or in a well-ventilated area. Handle in a chemical fume hood. | [3] |
| Hazardous Combustion Products | May produce carbon oxides and nitrogen oxides. | [4] |
| In case of Accidental Release | Wear respiratory protection, avoid dust formation, and prevent entry into drains. Sweep up and shovel into a suitable, closed container for disposal. | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized chemical compounds, should be managed through a licensed hazardous waste disposal service.[4][5] Direct disposal into regular trash or down the drain is strictly prohibited.[3][4]
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Conduct all disposal-related activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container.[4] Ensure the container is dry.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, or gloves, should be considered hazardous waste.[4] These items must be collected in a designated, sealed, and clearly labeled waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
3. Labeling of Hazardous Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Triphenylphosphine-Chlorin e6)".
-
Include the approximate amount of waste and the date of accumulation.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.[4]
-
The storage area should be cool, dry, and protected from light to prevent any photochemical reactions.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.
-
Contain and Clean:
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
